Product packaging for 4-Aminopyridine-2-carbonitrile(Cat. No.:CAS No. 98139-15-2)

4-Aminopyridine-2-carbonitrile

Cat. No.: B1290440
CAS No.: 98139-15-2
M. Wt: 119.12 g/mol
InChI Key: GMKRESMCPMIWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Aminopyridine-2-carbonitrile (CAS 98139-15-2) is a versatile aminopyridine derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features both an amino and a cyano functional group on its pyridine ring, making it a useful building block for the synthesis of more complex heterocyclic structures . Aminopyridines are a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological and pharmacological properties . They function primarily as potassium channel blockers, a mechanism that underpins their research potential in neurology . For instance, the aminopyridine scaffold is found in FDA-approved drugs like Dalfampridine, used to improve walking in patients with multiple sclerosis . As such, this compound represents a key starting material for researchers investigating novel therapeutic agents for conditions such as neurological diseases, cancer, and inflammatory disorders . This high-purity compound (>95%) is immediately available for research applications. It is supplied with associated safety data (MSDS) . This compound is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B1290440 4-Aminopyridine-2-carbonitrile CAS No. 98139-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKRESMCPMIWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630864
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-15-2
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile, also known as 4-amino-2-cyanopyridine, is a heterocyclic organic compound with the chemical formula C₆H₅N₃.[1][2] As a derivative of pyridine, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a nitrile group on the pyridine ring imparts unique chemical reactivity and potential for diverse biological activities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and an exploration of its potential biological significance based on the well-established activities of its parent compound, 4-aminopyridine.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₆H₅N₃[1][2]
Molecular Weight 119.12 g/mol [1][3]
CAS Number 98139-15-2[1][2]
Appearance Solid[1]
Boiling Point (Predicted) 368.2 °C at 760 mmHg[2]
Density (Predicted) 1.23 g/cm³[2]
pKa (Predicted) 3.87 ± 0.30[2]
Polar Surface Area 62.7 Ų[3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
LogP (Predicted) 0.74[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, with the carbon of the nitrile group appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).[4]

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 119.12).[3] Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of Aminopyridine Derivatives (General Protocol)

While a specific protocol for this compound is not detailed, a general method for the synthesis of functionalized 4-aminopyridines involves the ring transformation of a nitropyrimidinone with an active methylene compound in the presence of ammonium acetate.[5]

A Representative Synthesis of a Functionalized 4-Aminopyridine: [5]

  • To a solution of 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 cm³), add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2 mmol) and ammonium acetate (2 mmol).

  • Heat the mixture under reflux for an appropriate time (e.g., 3 days), monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aminopyridine derivative.

dot

A generalized workflow for the synthesis of functionalized 4-aminopyridines.
General Protocol for NMR Analysis[6]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically at a frequency of 300 MHz or higher for proton NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

General Protocol for IR Spectroscopy[7][8]
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry[9][10]
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Biological Activity and Potential Signaling Pathway

The biological activity of this compound has not been extensively reported. However, its parent compound, 4-aminopyridine (also known as fampridine), is a well-characterized potassium channel blocker.[6] It is used as a therapeutic agent to improve walking in patients with multiple sclerosis.[6]

The primary mechanism of action of 4-aminopyridine involves the blockade of voltage-gated potassium (K⁺) channels in neurons.[7][8] In demyelinated axons, the exposure of these channels leads to an excessive leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, thereby enhancing neurotransmitter release at synapses and improving nerve impulse conduction.[9]

dot

Signaling_Pathway cluster_neuron Demyelinated Axon cluster_drug_action Effect of 4-Aminopyridine AP Action Potential Propagation K_Channel Voltage-Gated K+ Channel (Exposed) AP->K_Channel Activates K_Efflux K+ Efflux K_Channel->K_Efflux Block Channel Blockade AP_Fail Conduction Failure K_Efflux->AP_Fail Leads to Four_AP 4-Aminopyridine Four_AP->K_Channel Blocks Reduced_Efflux Reduced K+ Efflux Block->Reduced_Efflux AP_Restore Restored Conduction Reduced_Efflux->AP_Restore Improved_Function Improved Neurological Function AP_Restore->Improved_Function

Mechanism of action of 4-aminopyridine on voltage-gated potassium channels.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin irritation and serious eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pyridine derivative with potential for further investigation in medicinal chemistry and other fields. This guide has provided a summary of its known chemical and physical properties, along with general experimental protocols for its synthesis and characterization. The biological activity of its parent compound, 4-aminopyridine, suggests that this compound and its derivatives may also exhibit interesting pharmacological properties, warranting further research into their potential therapeutic applications. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to 4-Aminopyridine-2-carbonitrile (CAS: 98139-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile, with the CAS registry number 98139-15-2, is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring both an amino and a nitrile group on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₅N₃ and a molecular weight of 119.124 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 98139-15-2[1]
Molecular Formula C₆H₅N₃[1][2]
Molecular Weight 119.124 g/mol [1]
Appearance Solid[1]
Boiling Point 368.2 °C at 760 mmHg[3][4]
Density 1.23 g/cm³[3]
Flash Point 176.5 °C[3]
pKa 3.87±0.30 (Predicted)[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Synonyms: This compound is also known by several other names, including 4-Amino-2-cyanopyridine, 4-aminopicolinonitrile, and 2-Pyridinecarbonitrile, 4-amino-.[1][2]

Structural Information

The structure of this compound is characterized by a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 2-position.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed synthesis procedures for this compound are not extensively documented in readily available literature, a general approach can be inferred from related syntheses of functionalized 4-aminopyridines. One common strategy involves the ring transformation of a suitable precursor, such as a nitropyrimidinone, with an active methylene compound in the presence of an ammonium source.[5]

A plausible synthetic route is outlined below:

Caption: Generalized synthetic pathway for this compound.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo reactions typical of aromatic amines, such as acylation and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can participate in electrophilic and nucleophilic substitution reactions, although the activating effect of the amino group and the deactivating effect of the nitrile group will influence the regioselectivity of these reactions.

Applications in Drug Discovery and Research

The parent compound, 4-aminopyridine (4-AP), is a well-known potassium (K+) channel blocker used in the treatment of multiple sclerosis to improve walking.[6][7] The mechanism of action of 4-AP involves the blockade of voltage-gated potassium channels, which prolongs the action potential and enhances the release of neurotransmitters.[6][8] This established biological activity of the 4-aminopyridine scaffold provides a strong rationale for the exploration of its derivatives, such as this compound, in drug discovery programs.

Potential Therapeutic Areas

Derivatives of 4-aminopyridine have been investigated for a range of neurological and other conditions. The introduction of a nitrile group at the 2-position of the 4-aminopyridine core can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.

Potential areas of interest for this compound and its derivatives include:

  • Neurological Disorders: Building upon the success of 4-AP, derivatives are being explored for conditions such as spinal cord injury and other neurodegenerative diseases.[6][9]

  • Oncology: Some aminopyridine derivatives have shown potential as anticancer agents.[10]

  • Infectious Diseases: The aminopyridine scaffold has been investigated for its potential antibacterial and antitubercular activities.[11]

Role as a Synthetic Intermediate

Beyond its own potential biological activity, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be elaborated into various other functional groups, and the amino group provides a handle for further derivatization. This allows for the creation of libraries of compounds for screening in various biological assays.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard statements.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye damage, and may cause respiratory irritation.[2]

Precautionary Measures:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[12][13]

Analytical Methods

The analysis of 4-aminopyridine and its derivatives is typically performed using high-performance liquid chromatography (HPLC). Several HPLC methods have been developed for the determination of 4-aminopyridine in various matrices, including biological fluids and tissues.[14][15][16] These methods often utilize reversed-phase columns with UV detection.[14][16]

Example HPLC Protocol for Aminopyridine Analysis

The following is a generalized protocol based on established methods for aminopyridine analysis. Specific parameters may need to be optimized for this compound.

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • High-performance liquid chromatograph with UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like octanesulfonic acid).[14]

  • This compound reference standard

  • Internal standard (e.g., another aminopyridine derivative not present in the sample)

  • Sample preparation reagents (e.g., solvents for extraction, acids/bases for pH adjustment)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

  • Sample Preparation: Extract the analyte from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction. The pH of the sample may need to be adjusted to ensure efficient extraction.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a fixed volume of the prepared standards and samples onto the column.

    • Elute the compounds isocratically or with a gradient.

    • Monitor the eluent at a wavelength where the analyte has strong absorbance (e.g., around 263 nm, as used for 4-aminopyridine).[14]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its structural relationship to the clinically used drug 4-aminopyridine provides a strong foundation for its investigation in various therapeutic areas, particularly neurological disorders. As a versatile synthetic intermediate, it also offers a gateway to a wide range of novel chemical entities. Researchers and scientists working with this compound should be well-versed in its chemical properties, handling precautions, and analytical methods to ensure safe and effective utilization in their research endeavors.

References

4-Aminopyridine-2-carbonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for 4-Aminopyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Nomenclature

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the fourth position and a nitrile group at the second position.

IUPAC Name: this compound[1][2]

Synonyms: 4-Amino-2-cyanopyridine, 4-aminopicolinonitrile, 4-amino-2-pyridinecarbonitrile[1][3]

Chemical Formula: C₆H₅N₃[1][2][4]

CAS Registry Number: 98139-15-2[1][2][4]

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 119.12 g/mol [1][4]
Monoisotopic Mass 119.048347172 Da[1][2]
pKa (Predicted) 3.87 ± 0.30[2]
Topological Polar Surface Area 62.7 Ų[1][2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
XLogP3-AA 0.2[1]
Complexity 134[1]
Density (Predicted) 1.23 g/cm³[2]
Boiling Point (Predicted) 368.2 °C at 760 mmHg[2]
Flash Point (Predicted) 176.5 °C[2]

Experimental Protocols and Synthesis

One common approach for the synthesis of aminopyridines involves the reduction of a corresponding nitro-substituted pyridine precursor. For instance, the synthesis of 4-aminopyridine has been achieved through the reduction of 4-nitropyridine-N-oxide using iron in the presence of an acid.[5] Another documented method is a one-pot synthesis starting from 4-pyridinecarbonitrile.[6]

A plausible, though unverified, synthetic pathway for this compound could involve the following conceptual steps, illustrated in the workflow diagram below. This proposed pathway is hypothetical and would require experimental validation.

synthesis_workflow start Starting Material (e.g., 4-chloro-2-cyanopyridine) step1 Ammonolysis or Nucleophilic Aromatic Substitution with an ammonia source start->step1 step2 Purification (e.g., Crystallization, Chromatography) step1->step2 product Final Product This compound step2->product

References

An In-depth Technical Guide to the Synthesis of 4-Aminopyridine-2-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-aminopyridine-2-carbonitrile and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and signaling pathways.

Introduction

This compound, also known as 4-amino-2-cyanopyridine or 4-aminopicolinonitrile, is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 2-position. This structural motif is a key pharmacophore in a variety of biologically active molecules. The amino group can act as a hydrogen bond donor and acceptor, while the cyano group is a versatile functional group that can participate in various chemical transformations and interactions with biological targets. Derivatives of 4-aminopyridine are known to act as potassium channel blockers, with applications in treating conditions like multiple sclerosis. The introduction of a cyano group can modulate the electronic properties and binding interactions of the molecule, making its derivatives promising candidates for drug discovery programs.

Synthesis of the Core Moiety: this compound

The synthesis of this compound can be achieved through several strategic pathways. Two plausible routes starting from commercially available precursors, 2-chloropyridine and 4-cyanopyridine, are outlined below.

Synthetic Route 1: From 2-Chloropyridine

This route involves the introduction of the amino group at the 4-position via nitration and subsequent reduction, followed by the substitution of the chloro group with a cyano group.

Synthetic_Route_1 A 2-Chloropyridine B 2-Chloro-4-nitropyridine N-oxide A->B 1. H2O2, Acetic Acid 2. H2SO4, HNO3 C 2-Chloro-4-aminopyridine B->C Fe, Acetic Acid D This compound C->D CuCN or Pd-catalysis

Caption: Synthetic pathway for this compound starting from 2-chloropyridine.

Experimental Protocols:

  • Step 1 & 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

    • Oxidation: 2-Chloropyridine is first oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[1]

    • Nitration: The resulting 2-chloropyridine N-oxide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.[1]

  • Step 3: Synthesis of 2-Chloro-4-aminopyridine

    • Reduction: The nitro group of 2-chloro-4-nitropyridine N-oxide is reduced to an amino group using a reducing agent such as iron powder in acetic acid. This reaction typically proceeds with high yield.[2][3]

  • Step 4: Synthesis of this compound

    • Cyanation: The chloro group of 2-chloro-4-aminopyridine is displaced by a cyano group. This can be achieved through a copper-catalyzed reaction using copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation reaction.

Synthetic Route 2: From 4-Cyanopyridine

This alternative route begins with 4-cyanopyridine, introduces a chloro group at the 2-position, and subsequently displaces it with an amino group.

Synthetic_Route_2 A 4-Cyanopyridine B 4-Cyanopyridine N-oxide A->B m-CPBA or H2O2 C 2-Chloro-4-cyanopyridine B->C POCl3 or PCl5 D This compound C->D NH3 or amine source

Caption: Synthetic pathway for this compound starting from 4-cyanopyridine.

Experimental Protocols:

  • Step 1: Synthesis of 4-Cyanopyridine N-oxide

    • Oxidation: 4-Cyanopyridine is oxidized to its N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Step 2: Synthesis of 2-Chloro-4-cyanopyridine

    • Chlorination: The N-oxide is then chlorinated at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4]

  • Step 3: Synthesis of this compound

    • Amination: The chloro group of 2-chloro-4-cyanopyridine is displaced by an amino group. This nucleophilic aromatic substitution can be carried out using ammonia or other amine sources, often under elevated temperature and pressure, potentially in a flow reactor for improved efficiency.[5]

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various methods, including multi-component reactions which allow for the rapid construction of complex molecules in a single step.

Multi-component Synthesis of Substituted 2-Amino-3-cyanopyridines

A common and efficient method for synthesizing highly substituted pyridine derivatives is through a one-pot, multi-component reaction. For instance, the condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate under microwave irradiation provides a rapid and environmentally friendly route to 2-amino-3-cyanopyridine derivatives.[6]

Multi-component_Synthesis Reactants Aromatic Aldehyde + Malononitrile + Methyl Ketone + Ammonium Acetate Product Substituted 2-Amino-3-cyanopyridine Reactants->Product Microwave Irradiation Solvent-free Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects K_channel Voltage-gated K+ Channel Membrane_Depolarization Membrane_Depolarization K_channel->Membrane_Depolarization Inhibition of K+ efflux leads to Ca_channel Voltage-gated Ca2+ Channel Increased_Ca_Influx Increased_Ca_Influx Ca_channel->Increased_Ca_Influx Opening leads to ER_stress Endoplasmic Reticulum Stress Apoptosis Apoptosis ER_stress->Apoptosis Paraptosis Paraptosis ER_stress->Paraptosis Neurotransmitter_release Increased Neurotransmitter Release 4-AP_Derivative 4-Aminopyridine Derivative 4-AP_Derivative->K_channel Blocks Membrane_Depolarization->Ca_channel Activates Increased_Ca_Influx->ER_stress Increased_Ca_Influx->Neurotransmitter_release

References

The Core Mechanism of 4-Aminopyridine in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: This technical guide focuses on the well-researched compound 4-Aminopyridine (4-AP) . The initially requested "4-Aminopyridine-2-carbonitrile" is not extensively characterized in the scientific literature regarding its effects on neuronal signaling. Given the structural similarity and the extensive data available for 4-AP, a potent modulator of neuronal activity, this guide will detail its established mechanisms of action.

Executive Summary

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels that plays a significant role in modulating neuronal excitability and synaptic transmission.[1] By inhibiting these channels, 4-AP broadens the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of various neurotransmitters.[2][3] This property has led to its clinical use, particularly in the symptomatic treatment of multiple sclerosis, where it helps to restore conduction in demyelinated axons.[2][4] This guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize the action of 4-Aminopyridine on neuronal signaling pathways.

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action of 4-Aminopyridine is the blockade of voltage-gated potassium channels from the intracellular side of the neuronal membrane.[5] This blockade is not uniform across all Kv channel subtypes, and its efficacy can be influenced by the channel's conformational state (open, closed, or inactivated).

Signaling Pathway of 4-Aminopyridine Action

The following diagram illustrates the principal mechanism by which 4-AP enhances neurotransmitter release.

4_Aminopyridine_Mechanism_of_Action Mechanism of 4-Aminopyridine Action cluster_presynaptic Presynaptic Terminal AP Action Potential Arrives Depol Membrane Depolarization AP->Depol VGCC Voltage-Gated Ca²⁺ Channels Open Depol->VGCC Kv_channel Voltage-Gated K⁺ Channel Depol->Kv_channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Postsynaptic Neuron Postsynaptic Neuron NT_release->Postsynaptic Neuron Binds to Receptors Four_AP 4-Aminopyridine Four_AP->Kv_channel Blocks Repol Repolarization Kv_channel->Repol Inhibits

Caption: Mechanism of 4-Aminopyridine (4-AP) in enhancing neurotransmitter release.

Quantitative Data on 4-Aminopyridine Activity

The inhibitory effects of 4-Aminopyridine on various ion channels have been quantified, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

Ion Channel SubtypeIC₅₀ (µM)Cell TypeReference
Kv1.1147Chinese Hamster Ovary (CHO) cells[5]
Kv1.2~400Not Specified[6]
Kv1.4~400Not Specified[6]
Kv1.5125.1Not Specified[7]
hERG3800Human Embryonic Kidney (HEK) 293 cells[8]
Na⁺ ChannelsInhibitory effect observed at 1-5 mMRat Cerebellar Granule Cells[9]

Experimental Protocols

The characterization of 4-Aminopyridine's mechanism of action relies on precise experimental techniques, most notably whole-cell patch-clamp electrophysiology and neurotransmitter release assays.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channels

This protocol is designed to measure the effect of 4-AP on voltage-gated potassium currents in cultured neuronal cells or transfected cell lines.

Workflow Diagram:

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow start Cell Preparation pipette Pipette Fabrication & Filling start->pipette seal Giga-seal Formation pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell recording Record Baseline Currents whole_cell->recording application Apply 4-Aminopyridine recording->application record_effect Record Currents in Presence of 4-AP application->record_effect washout Washout record_effect->washout analysis Data Analysis washout->analysis

Caption: Workflow for a whole-cell patch-clamp experiment to study the effects of 4-AP.

Detailed Methodology:

  • Cell Culture:

    • HEK293 or CHO cells are commonly used for stable or transient expression of specific Kv channel subunits.

    • Primary neuronal cultures (e.g., from rat cerebellum) can also be used to study native channels.[9]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Electrode Preparation:

    • Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Cells are visualized under an inverted microscope.

    • The patch pipette is brought into contact with the cell membrane, and a high-resistance seal (>1 GΩ) is formed through gentle suction.

    • The membrane patch is then ruptured by a brief pulse of suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • To elicit Kv currents, depolarizing voltage steps are applied (e.g., from -80 mV to +60 mV in 10 mV increments for 200-500 ms).

    • Baseline currents are recorded before the application of 4-AP.

    • 4-Aminopyridine is applied to the external solution at various concentrations.

    • The effect on the Kv currents is recorded after the drug has reached a steady-state effect.

  • Data Analysis:

    • The peak outward current at each voltage step is measured.

    • Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of 4-AP.

    • The IC₅₀ value is calculated by fitting the data to the Hill equation.

Neurotransmitter Release Assay Using Synaptosomes

This assay measures the effect of 4-Aminopyridine on the release of a specific neurotransmitter (e.g., acetylcholine, GABA, glutamate) from isolated presynaptic terminals (synaptosomes).[10]

Workflow Diagram:

Neurotransmitter_Release_Workflow Neurotransmitter Release Assay Workflow start Synaptosome Preparation loading Loading with Radiolabeled Neurotransmitter start->loading superfusion Superfusion with Basal Medium loading->superfusion stimulation Stimulation with 4-Aminopyridine superfusion->stimulation collection Fraction Collection stimulation->collection quantification Quantification of Radioactivity collection->quantification analysis Data Analysis quantification->analysis

Caption: Workflow for a neurotransmitter release assay using synaptosomes.

Detailed Methodology:

  • Synaptosome Preparation:

    • Brain tissue (e.g., mouse brain) is homogenized in a sucrose buffer.[10]

    • The homogenate is centrifuged to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer.

  • Loading with Radiolabeled Neurotransmitter:

    • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]acetylcholine, [³H]GABA, or [³H]glutamate) to allow for its uptake into the synaptic vesicles.[10]

  • Superfusion:

    • The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of neurotransmitter release.

  • Stimulation:

    • The superfusion medium is switched to one containing 4-Aminopyridine at the desired concentration.

    • Fractions of the superfusate are collected at regular intervals.

  • Quantification:

    • The radioactivity in each collected fraction is measured using a scintillation counter.

  • Data Analysis:

    • The amount of neurotransmitter released in each fraction is calculated and expressed as a percentage of the total neurotransmitter content of the synaptosomes.

    • The 4-AP-evoked release is compared to the basal release to determine the effect of the drug.

Conclusion

4-Aminopyridine is a valuable pharmacological tool for studying neuronal function and a clinically relevant therapeutic agent. Its primary mechanism of action, the blockade of voltage-gated potassium channels, leads to a cascade of events that ultimately enhances neuronal communication. The experimental protocols detailed in this guide provide a framework for the continued investigation of 4-AP and other compounds that modulate neuronal signaling pathways. A thorough understanding of its mechanism of action is crucial for the development of more selective and effective therapies for neurological disorders.

References

The Elusive Biological Profile of 4-Aminopicolinonitrile: A Landscape Defined by Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopicolinonitrile, also known as 4-amino-2-cyanopyridine, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific biological activities. To date, no dedicated studies detailing its pharmacological effects, mechanism of action, or quantitative biological data have been published. This guide, therefore, aims to provide an in-depth overview of the known biological activities of structurally similar aminopyridine and cyanopyridine derivatives. By examining these related compounds, we can infer potential areas of investigation and therapeutic application for 4-aminopicolinonitrile, while underscoring the critical need for direct experimental evaluation. This document summarizes the available quantitative data for these analogs, details relevant experimental protocols, and visualizes key signaling pathways to provide a foundational resource for researchers in the field.

Introduction: The Untapped Potential of a Simple Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of amino and cyano functionalities, as seen in 4-aminopicolinonitrile, can significantly modulate the electronic and steric properties of the molecule, offering a diverse range of potential interactions with biological targets. While the parent compound, 4-aminopyridine, is known for its activity as a potassium channel blocker, the addition of a nitrile group at the 2-position introduces a key chemical handle that could lead to novel biological activities. The absence of direct research on 4-aminopicolinonitrile presents both a challenge and an opportunity for the scientific community to explore its therapeutic potential.

Biological Activities of Structurally Related Compounds

In the absence of direct data for 4-aminopicolinonitrile, this section will focus on the biological activities of its close structural relatives, primarily other aminopyridine and cyanopyridine derivatives. These compounds have demonstrated a range of activities, including anticancer, anti-inflammatory, and neurological effects.

Anticancer Activity

Derivatives of 2-amino-3-cyanopyridine have shown notable cytotoxic effects against various cancer cell lines. These compounds often function through the inhibition of key cellular kinases involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Cyanopyridine Derivatives

Compound ClassSpecific CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Amino-4,6-diphenylnicotinonitrileCompound 3MDA-MB-231 (Breast Cancer)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast Cancer)2.85 ± 0.1Doxorubicin4.17 ± 0.2
Compound 4MDA-MB-231 (Breast Cancer)6.93 ± 0.4Doxorubicin3.18 ± 0.1
MCF-7 (Breast Cancer)5.59 ± 0.3Doxorubicin4.17 ± 0.2
2,3-Dihydropyrido[2,3-d]pyrimidin-4-oneCompound 5aHepG2 (Liver Cancer)3.14DoxorubicinN/A
HCT-116 (Colon Cancer)4.20DoxorubicinN/A

This data is compiled from studies on 2-aminobutanenitrile derivatives, which share the aminonitrile scaffold.

Anti-inflammatory Activity

Certain aminopyridine derivatives have been investigated for their anti-inflammatory properties. For instance, a novel mononuclear copper complex with 4-aminopyridine has demonstrated significant anti-inflammatory activity by inhibiting the 5-lipoxygenase (5-LOX) enzyme.

Quantitative Data on Anti-inflammatory Activity

CompoundConcentration (µg/mL)Inhibition of 5-LOX (%)
Cu-complex with 4-aminopyridine2520.51 ± 0.7
5037.96 ± 0.39
10054.20 ± 2.08
Naproxen (Reference)2.515.01 ± 0.47
531.64 ± 0.82
2595.00 ± 2.3
Neurological Activity

The parent compound, 4-aminopyridine, is a known potassium channel blocker. This mechanism of action leads to enhanced neurotransmitter release at synapses and is utilized in the treatment of certain neurological conditions. While no direct data exists for 4-aminopicolinonitrile, the shared aminopyridine core suggests that it may also possess modulatory effects on ion channels.

Experimental Protocols

To facilitate further research into 4-aminopicolinonitrile and its analogs, this section provides detailed methodologies for key experiments commonly used to assess the biological activities discussed above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air-dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Dye Solubilization: Air-dry the plates and solubilize the bound stain with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems is crucial for understanding the mechanism of action of novel compounds. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by aminopyridine derivatives and a typical workflow for screening their biological activity.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of 4-Aminopicolinonitrile Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition receptor_binding Receptor Binding Assays characterization->receptor_binding pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis enzyme_inhibition->pathway_analysis sar Structure-Activity Relationship (SAR) pathway_analysis->sar gene_expression Gene Expression Profiling gene_expression->sar admet ADMET Profiling sar->admet

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

hypothetical_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras compound Aminopyridine Derivative compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A hypothetical signaling pathway potentially inhibited by aminopyridine derivatives.

Conclusion and Future Directions

The biological activity of 4-aminopicolinonitrile remains an uncharted area of scientific inquiry. While the study of its structural analogs provides valuable insights into its potential therapeutic applications, particularly in oncology and inflammation, these findings are inferential and require direct experimental validation. Future research should focus on the synthesis of 4-aminopicolinonitrile and its derivatives, followed by a systematic evaluation of their biological activities. High-throughput screening against a panel of cancer cell lines and key enzymes would be a logical first step. Subsequent mechanistic studies could then elucidate any promising activities, paving the way for the development of novel therapeutic agents based on this simple yet potentially powerful chemical scaffold. The data and protocols presented in this guide offer a solid foundation for initiating such investigations.

Unlocking the Therapeutic Potential of 4-Aminopyridine-2-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Aminopyridine-2-carbonitrile, a heterocyclic compound featuring both an aminopyridine core and a nitrile functional group, stands at the intersection of well-established pharmacophores. While direct pharmacological data on this specific molecule remains nascent, its structural components suggest a rich potential for therapeutic intervention across a spectrum of diseases. This technical guide synthesizes data from structurally related compounds—the parent 4-aminopyridine and various cyanopyridine derivatives—to propose a rational, evidence-based roadmap for identifying and validating its therapeutic targets. We present hypothesized targets in neurology and oncology, supported by a detailed experimental workflow for researchers and drug development professionals. This document serves as a foundational blueprint for initiating research programs aimed at elucidating the therapeutic utility of this compound.

Introduction: A Molecule of Inferred Potential

The quest for novel therapeutic agents often begins with compounds that possess structural motifs of known biological significance. This compound (also known as 4-amino-2-cyanopyridine) is one such molecule. It marries the 4-aminopyridine scaffold, renowned for its ion channel modulating properties, with the cyanopyridine moiety, which is increasingly recognized for its role in kinase inhibition and anticancer activity.[1][2][3]

The parent compound, 4-aminopyridine (4-AP), is an established voltage-gated potassium (Kv) channel blocker used for the symptomatic treatment of multiple sclerosis (MS).[1] Its mechanism, which involves prolonging action potentials to enhance neurotransmitter release, has paved the way for exploring its derivatives in various neurological disorders.[1][4] Concurrently, a growing body of literature highlights the efficacy of cyanopyridine-based molecules as potent inhibitors of key enzymes in oncology, such as receptor tyrosine kinases.[2][3]

This guide provides a structured approach to systematically investigate the therapeutic landscape of this compound. By dissecting the known activities of its constituent scaffolds, we can formulate compelling hypotheses about its potential targets and outline a rigorous, multi-tiered validation strategy.

Hypothesized Therapeutic Targets: A Dual-Scaffold Approach

The therapeutic potential of this compound can be logically bifurcated based on its core structures.

Neurological Targets: Inherited from the 4-Aminopyridine Scaffold

The primary and most well-characterized mechanism of 4-AP is the blockade of voltage-gated potassium channels.[1] It is therefore highly probable that this compound will retain some affinity for these targets.

  • Primary Hypothesized Target: Voltage-Gated Potassium (Kv) Channels

    • Mechanism: 4-AP is a relatively selective blocker of the Kv1 (Shaker-related) family of potassium channels.[1] By obstructing these channels in demyelinated axons, it reduces the leakage of potassium ions during action potential propagation, thereby restoring nerve signal conduction. This leads to prolonged action potentials and an increased likelihood of neurotransmitter release at the synapse.[1]

    • Therapeutic Implications:

      • Multiple Sclerosis (MS): As a potential Kv channel blocker, this compound could offer symptomatic relief by improving motor function, similar to its parent compound.[1]

      • Spinal Cord Injury: Derivatives of 4-AP have been investigated for their ability to restore conduction in injured spinal cord tissue.[5]

      • KCNA2-Related Channelopathies: 4-AP has shown benefit in genetic disorders caused by gain-of-function mutations in Kv channels.[1]

Oncological and Immunological Targets: Inferred from the Cyanopyridine Scaffold

Numerous studies have demonstrated the utility of the cyanopyridine moiety in designing inhibitors for enzymes critical to cancer cell proliferation and survival.

  • Hypothesized Target Class 1: Protein Kinases

    • Mechanism: The cyanopyridine structure can serve as a scaffold to engage with the ATP-binding pocket of various protein kinases, leading to their inhibition.

    • Specific Kinase Targets & Therapeutic Implications:

      • VEGFR-2/HER-2: Several novel cyanopyridone and pyrido[2,3-d]pyrimidine compounds have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial drivers in breast and other cancers.[2][3]

      • EGFR: Aminopyridine-containing spiro derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutations, a key target in non-small cell lung cancer.[6]

      • Pim-1 Kinase: Cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various malignancies, including prostate and hematopoietic cancers.[7]

  • Hypothesized Target Class 2: Ecto-nucleotidases

    • Mechanism: Derivatives of 4-aminopyridine have been shown to inhibit enzymes that regulate extracellular nucleotide metabolism, which is often dysregulated in the tumor microenvironment.

    • Specific Targets & Therapeutic Implications:

      • Tissue Non-Specific Alkaline Phosphatase (TNAP) & Ecto-5'-nucleotidase (e5'NT): Amide derivatives of 4-aminopyridine act as dual inhibitors of these enzymes, which are overexpressed in various cancers and contribute to an immunosuppressive tumor microenvironment.[8] Inhibition of these targets can have both direct anticancer and immunomodulatory effects.

The table below summarizes the inhibitory activities of various aminopyridine and cyanopyridine derivatives against these potential target classes.

Compound ClassTarget(s)Reported Activity (IC₅₀)Therapeutic Area
4-Aminopyridine Amide Derivativesh-TNAP0.25 µMCancer
Non-fused CyanopyridonesVEGFR-20.124 - 0.217 µMCancer
Non-fused CyanopyridonesHER-20.077 - 0.168 µMCancer
Cyanopyridine DerivativesPim-1 Kinase0.46 µMCancer
Pyrimidine-5-carbonitrile DerivativesEGFR8.29 nMCancer

Note: The activities listed are for related but structurally distinct compounds. These values serve to establish the plausibility of this compound targeting these enzymes and must be experimentally verified.

Proposed Experimental Workflow for Target Validation

A systematic, multi-stage approach is essential to definitively identify and validate the therapeutic targets of this compound. The following workflow provides a comprehensive yet flexible framework.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Preclinical Models In_Silico In Silico Docking (Kv Channels, Kinases, Nucleotidases) Primary_Assays Primary In Vitro Assays (Broad Panel) In_Silico->Primary_Assays Guides Assay Selection Electrophysiology Patch-Clamp Electrophysiology (Kv Channel Subtypes) Primary_Assays->Electrophysiology Hits Enzyme_Kinetics Enzyme Inhibition Kinetics (IC50, Ki Determination) Primary_Assays->Enzyme_Kinetics Hits Neuronal_Function Neuronal Function Assays (e.g., MEA, CAP recording) Electrophysiology->Neuronal_Function Channel Activity Confirmed Cell_Signaling Cell-Based Pathway Analysis (Western Blot, Phospho-Arrays) Enzyme_Kinetics->Cell_Signaling Confirmed Targets Cell_Proliferation Cancer Cell Line Proliferation Assays (MTT, Colony Formation) Cell_Signaling->Cell_Proliferation Pathway Confirmed In_Vivo In Vivo Proof-of-Concept (Xenograft, EAE Models) Cell_Proliferation->In_Vivo Promising Anticancer Activity Neuronal_Function->In_Vivo Promising Neurological Activity G cluster_0 Oncology Pathway Hypothesis Compound This compound Kinase RTK (VEGFR-2/HER-2) or Pim-1 Compound->Kinase Inhibits Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Kinase->Signaling Blocks Outcome Reduced Proliferation & Increased Apoptosis Signaling->Outcome Leads to

References

Spectroscopic and Synthetic Profile of 4-Aminopyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminopyridine-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.08d5.76H-6
6.94d2.34H-3
6.68dd5.76, 2.37H-5
6.59s--NH₂

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
154.2C4
151.0C6
140.1C2
117.5CN
110.4C5
107.8C3

Prediction tool: NMRDB.org (nmrdb.org)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
3450 - 3250N-H stretch (amine)
2240 - 2210C≡N stretch (nitrile)
1650 - 1580C=C stretch (aromatic)
1640 - 1560N-H bend (amine)
1350 - 1250C-N stretch (aromatic amine)
Mass Spectrometry (MS)
m/zInterpretation
120[M+H]⁺

Ionization Method: DCI (Desorption Chemical Ionization)[1]

Experimental Protocols

Synthesis of this compound

A mixture of 2-Chloro-4-aminopyridine (0.642 g, 5 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium (0.288 g, 0.025 mmol) was prepared in 5 mL of N,N-dimethylformamide (DMF). The reaction mixture was heated to 145°C for 20 hours. Following the completion of the reaction, it was cooled to room temperature. The mixture was then partitioned between ethyl acetate and water. The aqueous layer was further extracted with ethyl acetate. The combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: 9:1 hexane/ethyl acetate) to yield this compound (0.29 g, 20% yield).[1]

Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The ¹H NMR spectrum was recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent.[1]

  • Mass Spectrometry : The mass spectrum was obtained using Desorption Chemical Ionization (DCI).[1]

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

G Figure 1: Molecular Structure of this compound cluster_pyridine cluster_substituents N1 N C2 C N1->C2 C3 C C2->C3 CN C≡N C2->CN C4 C C3->C4 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 C6->N1

Figure 1: Molecular Structure of this compound

G Figure 2: Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report

Figure 2: Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-cyanopyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a compound is a critical first step in harnessing its potential. 4-Amino-2-cyanopyridine (CAS: 98139-15-2), a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its solubility profile dictates everything from reaction kinetics and purification strategies to its formulation and bioavailability in potential therapeutic applications.

This guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-cyanopyridine. In the absence of extensive published quantitative data, this document synthesizes known physicochemical properties, predicts solubility behavior based on molecular structure and established chemical principles, and offers a robust, field-proven experimental protocol for determining its solubility in any solvent of interest.

Physicochemical Characteristics of 4-Amino-2-cyanopyridine

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of 4-Amino-2-cyanopyridine, featuring a pyridine ring substituted with a polar amino (-NH₂) group and a polar cyano (-C≡N) group, provides key insights into its expected behavior.

The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The predicted pKa of 3.87 indicates that 4-Amino-2-cyanopyridine is a weak base.[1][2] This suggests that its solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

PropertyValueSource
CAS Number 98139-15-2[3]
Molecular Formula C₆H₅N₃[3]
Molecular Weight 119.12 g/mol [4]
Appearance Off-white to brown solid/crystalline powder[1][2]
Melting Point 145 °C[1][2]
Predicted pKa 3.87 ± 0.30[1][2]
Predicted Density 1.23 ± 0.1 g/cm³[2]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 4-Amino-2-cyanopyridine in various common laboratory solvents. The molecule possesses both polar (amino, cyano, pyridine nitrogen) and non-polar (aromatic ring) characteristics, suggesting a degree of solubility across a range of solvent polarities.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino group and pyridine nitrogen can act as hydrogen bond acceptors, and the amino group can also be a hydrogen bond donor. Therefore, moderate to good solubility is expected in these solvents. For its isomer, 2-Amino-4-cyanopyridine, it is described as "slightly soluble in water".[5] A similar behavior is anticipated for 4-Amino-2-cyanopyridine. Solubility in alcohols is likely to be higher than in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, making them effective at solvating polar molecules. High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Synthesis procedures for this compound utilize DMF as a solvent, supporting this prediction.[2][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the amino and cyano groups, solubility is expected to be low in non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Limited to moderate solubility might be observed.

  • Ethers (e.g., THF, Diethyl Ether): Limited solubility is expected, though likely higher than in purely non-polar aliphatic solvents.

It is crucial to note that while these predictions are grounded in chemical principles, they must be confirmed by empirical testing for any specific application.

Experimental Protocol for Solubility Determination

The following is a robust, gravimetric method for accurately determining the solubility of 4-Amino-2-cyanopyridine. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • 4-Amino-2-cyanopyridine (solid)

  • Solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Calibrated thermometer

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Glass vials with screw caps

  • Syringes

  • Pipettes

  • Drying oven

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of 4-Amino-2-cyanopyridine to a glass vial. An amount that is visibly in excess of what will dissolve is crucial to ensure saturation. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

  • Phase Separation: a. Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any undissolved solid. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any microscopic solid particles.

  • Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Place the vial, with the cap partially open or removed, in a drying oven set to a temperature well below the boiling point of the solvent and the melting point of the compound (e.g., 60-70 °C). A vacuum oven is preferred for efficiency and to minimize thermal degradation. c. Evaporate the solvent completely until a constant weight of the dried solid (4-Amino-2-cyanopyridine) is achieved. Check the weight periodically (e.g., every 4 hours) until two consecutive measurements are identical. d. Record the final mass of the vial plus the dried solute.

  • Calculation of Solubility: a. Mass of filtered solution = (Mass of vial + solution) - (Mass of empty vial) b. Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial) c. Mass of solvent = Mass of filtered solution - Mass of dissolved solute d. Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

G cluster_prep 1. Saturation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess solute and known volume of solvent B Agitate at constant T (e.g., 24h @ 25°C) A->B Equilibration C Settle excess solid B->C D Filter supernatant (0.22 µm syringe filter) C->D Clarification E Weigh filtered solution D->E F Evaporate solvent to dryness E->F G Weigh dried solute F->G H Calculate Solubility (g / 100g solvent) G->H

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

Understanding the factors that can alter the solubility of 4-Amino-2-cyanopyridine is essential for experimental design and process optimization.

G cluster_Solvent Solvent Properties cluster_System System Conditions cluster_Solute Solute Properties Solubility Solubility of 4-Amino-2-cyanopyridine Polarity Polarity ('Like dissolves like') Polarity->Solubility H_Bond Hydrogen Bonding (Protic vs. Aprotic) H_Bond->Solubility Temp Temperature Temp->Solubility pH pH of Aqueous Solution pH->Solubility affects salt formation Crystal Crystal Polymorphism Crystal->Solubility

Caption: Key factors influencing the solubility of 4-Amino-2-cyanopyridine.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as crystallization.

  • pH: As a weak base, the solubility of 4-Amino-2-cyanopyridine in aqueous media will significantly increase as the pH is lowered below its pKa (3.87), due to the formation of the protonated and more polar pyridinium salt.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to ensure that the same crystal form is used consistently in experiments to obtain reproducible results.

Conclusion

While specific, quantitative solubility data for 4-Amino-2-cyanopyridine is not widely published, a thorough analysis of its physicochemical properties and molecular structure allows for reliable predictions of its behavior in common laboratory solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols and water, and poorly soluble in non-polar solvents. Due to its basic nature, its aqueous solubility is highly dependent on pH. For any critical application, the detailed experimental protocol provided in this guide empowers researchers to generate precise and accurate solubility data, forming a solid foundation for further research and development.

References

The Aminopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substituted aminopyridine motif is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive exploration of the discovery and background of this privileged scaffold, from its historical origins to its contemporary applications in precision medicine. We will delve into the synthetic strategies that have enabled the exploration of vast chemical space around the aminopyridine core, elucidate the key mechanisms of action that underpin its therapeutic efficacy, and analyze the structure-activity relationships that guide the rational design of next-generation drug candidates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the enduring legacy and future potential of substituted aminopyridines.

Introduction: The Enduring Significance of the Aminopyridine Scaffold

The aminopyridine framework, a seemingly simple fusion of a pyridine ring and an amino group, has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics.[1] Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, coupled with its favorable physicochemical properties, has made it a recurring theme in the annals of drug discovery.[2][3] From its early beginnings to its current status as a key component in targeted therapies, the story of the substituted aminopyridine is a testament to the power of iterative chemical synthesis and a deep understanding of biological systems. This guide will navigate the multifaceted world of substituted aminopyridines, providing a technical and practical overview for scientists working at the forefront of pharmaceutical research.

Historical Perspective: From Avicide to Advanced Therapeutics

The journey of substituted aminopyridines from laboratory curiosities to life-changing medicines is a compelling narrative of scientific serendipity and rational design. One of the earliest and most notable examples is 4-aminopyridine (4-AP) , a compound with a surprisingly humble origin. Initially developed as a bird poison in 1963, its ability to enhance neurotransmitter release was later recognized.[4][5] This led to its investigation for various neurological conditions.

The first clinical approval for 4-aminopyridine occurred in Bulgaria in the 1970s, where it was used as a reversal agent for non-depolarizing muscle relaxants.[6] This pioneering work laid the foundation for its later development as a treatment for neurological disorders characterized by demyelination. In 2010, a prolonged-release formulation of 4-AP, known as dalfampridine (Ampyra) , was approved by the U.S. Food and Drug Administration (FDA) for improving walking in patients with multiple sclerosis (MS).[7][8][9] This milestone marked a significant turning point, solidifying the therapeutic potential of the aminopyridine scaffold and inspiring further research into its derivatives.

Beyond its neurological applications, the aminopyridine core has been a fertile ground for the development of a wide array of therapeutic agents, including kinase inhibitors for oncology and antivirals, underscoring its status as a "privileged scaffold" in medicinal chemistry.[10][11]

Synthetic Strategies: Building the Aminopyridine Core and Its Analogs

The therapeutic success of substituted aminopyridines is intrinsically linked to the development of efficient and versatile synthetic methodologies. These methods allow for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of a wide range of substituents onto the core scaffold.

Classical Approaches and Their Modern Refinements

Traditionally, the synthesis of 2-aminopyridines often involved the substitution of a leaving group, such as a halide, at the 2-position of the pyridine ring with an amine.[12][13] While effective, these methods often require harsh reaction conditions. Modern organometallic catalysis has revolutionized this approach, with methods like the Buchwald-Hartwig amination offering a milder and more general route to C-N bond formation.[12]

Multicomponent Reactions: A Paradigm of Efficiency

In recent years, multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of highly functionalized 2-aminopyridines.[2][14] These one-pot reactions combine three or more starting materials to generate complex products in a single step, minimizing waste and simplifying purification.

A particularly effective MCR for the synthesis of substituted 2-aminopyridines involves the reaction of an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate under solvent-free conditions.[14][15] This approach is not only environmentally friendly but also provides access to a diverse range of 2-aminopyridine derivatives with high yields.

  • Reactant Preparation: In a round-bottom flask, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the desired aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically conducted under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, add diethyl ether to the solid mass and triturate.

  • Purification: Collect the solid product by filtration and wash it several times with diethyl ether to remove any unreacted starting materials. The purified product is then dried under vacuum.

The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the enaminone (formed in situ) and malononitrile, followed by reaction with the primary amine and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyridine product.[15][16]

Table 1: Representative Yields for the Four-Component Synthesis of 2-Aminopyridines

EntryAcetophenone DerivativeAldehydeAmine SourceProductYield (%)
1AcetophenoneBenzaldehydeAmmonium Carbonate4,6-diphenyl-2-aminopyridine-3-carbonitrile92
24-Chloroacetophenone4-ChlorobenzaldehydeAmmonium Carbonate4,6-bis(4-chlorophenyl)-2-aminopyridine-3-carbonitrile95
34-Methoxyacetophenone4-MethoxybenzaldehydeAmmonium Carbonate4,6-bis(4-methoxyphenyl)-2-aminopyridine-3-carbonitrile90

Data adapted from various sources reporting on multicomponent synthesis.[14][15]

Synthesis of 4-Aminopyridine and its Derivatives

The synthesis of 4-aminopyridine often starts from pyridine-N-oxide, which is nitrated to give 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and deoxygenation of the N-oxide yields 4-aminopyridine.[17] Derivatives of 4-aminopyridine can be prepared by functionalizing the amino group to form amides, carbamates, or ureas.[15]

Mechanisms of Action: From Ion Channels to Kinases

The therapeutic versatility of substituted aminopyridines stems from their ability to interact with a diverse range of biological targets. The specific substitutions on the aminopyridine core dictate the target specificity and the resulting pharmacological effect.

Blockade of Voltage-Gated Potassium Channels

The most well-characterized mechanism of action for 4-aminopyridine and its close analog, 3,4-diaminopyridine, is the blockade of voltage-gated potassium (K+) channels.[1][13] In demyelinated neurons, the exposure of these K+ channels leads to an excessive leakage of potassium ions during the propagation of an action potential, which dampens the signal.[1]

4-Aminopyridine acts by physically occluding the pore of these channels, primarily from the intracellular side.[3][18] It is proposed that the un-ionized form of 4-AP crosses the cell membrane, and the ionized form then binds within the channel pore.[18] This blockade reduces the repolarizing K+ current, thereby prolonging the duration of the action potential and enhancing the release of neurotransmitters at the synapse, which ultimately improves nerve impulse conduction.[8]

G cluster_0 Demyelinated Axon cluster_1 Effect of 4-Aminopyridine Action Potential Action Potential Exposed K+ Channels Exposed K+ Channels Action Potential->Exposed K+ Channels Propagation K+ Efflux K+ Efflux Exposed K+ Channels->K+ Efflux Opens Channel Blockade Channel Blockade Signal Attenuation Signal Attenuation K+ Efflux->Signal Attenuation Causes 4-AP (un-ionized) 4-AP (un-ionized) Cell Membrane Cell Membrane 4-AP (un-ionized)->Cell Membrane Crosses 4-AP (ionized) 4-AP (ionized) Cell Membrane->4-AP (ionized) 4-AP (ionized)->Exposed K+ Channels Blocks (intracellularly) Prolonged Action Potential Prolonged Action Potential Channel Blockade->Prolonged Action Potential Results in Restored Conduction Restored Conduction Prolonged Action Potential->Restored Conduction Leads to

Figure 1: Mechanism of 4-aminopyridine in restoring nerve conduction.

Inhibition of Protein Kinases

The aminopyridine scaffold is also a key pharmacophore in a number of potent and selective protein kinase inhibitors.[10] In this context, the aminopyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[19][20]

Substituents on the aminopyridine ring project into different pockets of the ATP-binding site, and their nature determines the inhibitor's potency and selectivity. For example, in the case of c-Met kinase inhibitors, a 2-aminopyridine group is often employed to anchor the molecule in the active site.[19] Similarly, in certain epidermal growth factor receptor (EGFR) inhibitors, a 4-(phenylamino)pyridopyrimidine core is utilized, where the pyridopyrimidine acts as the hinge-binding element.[21]

Structure-Activity Relationships (SAR): Rational Drug Design in Action

The development of potent and selective aminopyridine-based drugs relies heavily on a thorough understanding of their structure-activity relationships. SAR studies systematically explore how modifications to the chemical structure of a lead compound affect its biological activity.

SAR of Aminopyridine-Based Kinase Inhibitors

For aminopyridine-based kinase inhibitors, SAR studies often focus on optimizing the substituents that occupy the hydrophobic regions and the solvent-exposed areas of the ATP-binding pocket.

In the case of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, it has been shown that substitution of a 3-phenol with a 4-phenylpiperazine group significantly increases potency in cell-based assays.[22] Furthermore, the introduction of a methyl group at the 2-position of the pyridine ring can enhance selectivity for ALK2 over other related kinases.[22] These studies highlight the importance of exploring substitutions that can exploit subtle differences in the topologies of kinase active sites.

Table 2: SAR of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors

CompoundR1 (at 2-position)R2 (at 3-position)R3 (at 5-position)ALK2 IC50 (nM)
K02288-NH2-OH3,4,5-trimethoxyphenyl1.9
10 (LDN-214117) -CH3 4-phenylpiperazine 3,4,5-trimethoxyphenyl 0.8
15-H4-phenylpiperazine3,4,5-trimethoxyphenyl1.1

Data adapted from Mohedas et al., J. Med. Chem. 2014.[22] The data illustrates how modifications to the core structure impact inhibitory potency.

G cluster_0 SAR-Guided Optimization Lead Compound Lead Compound (e.g., K02288) Chemical Synthesis Systematic Chemical Modification Lead Compound->Chemical Synthesis Biological Screening In vitro & In vivo Screening Chemical Synthesis->Biological Screening Data Analysis SAR Analysis Biological Screening->Data Analysis Data Analysis->Chemical Synthesis Iterative Design Optimized Compound Optimized Compound (e.g., LDN-214117) Data Analysis->Optimized Compound

Figure 2: Iterative process of SAR-guided drug design.

Therapeutic Applications: A Broad and Expanding Horizon

The versatility of the substituted aminopyridine scaffold is reflected in the wide range of therapeutic areas where it has found application.

  • Neurological Disorders: As discussed, 4-aminopyridine (dalfampridine) is a cornerstone therapy for improving walking in patients with multiple sclerosis.[9] Derivatives are also being investigated for other neurological conditions, including spinal cord injury and Alzheimer's disease.[15][23]

  • Oncology: A significant number of kinase inhibitors in development or on the market for the treatment of various cancers incorporate an aminopyridine or a related pyridopyrimidine core.[21][24] These compounds target key signaling pathways involved in tumor growth and proliferation.

  • Infectious Diseases: Substituted aminopyridines have shown promise as antibacterial, antifungal, and antiviral agents.[2][3] They are also being explored as potential treatments for neglected tropical diseases caused by protozoan parasites.[11][23]

  • Inflammatory Diseases: The anti-inflammatory properties of some aminopyridine derivatives have led to their investigation for the treatment of various inflammatory conditions.[2]

Conclusion and Future Directions

The discovery and development of substituted aminopyridines exemplify a classic paradigm in medicinal chemistry, where a simple chemical scaffold gives rise to a wealth of therapeutic opportunities. From the serendipitous discovery of 4-aminopyridine's neurological effects to the rational design of highly selective kinase inhibitors, the journey of this remarkable class of compounds is far from over.

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic methods will continue to be a priority, enabling the rapid generation of diverse compound libraries.

  • New Biological Targets: As our understanding of disease biology deepens, new therapeutic targets will emerge for which the aminopyridine scaffold may be an ideal starting point for inhibitor design.

  • Precision Medicine: The ability to fine-tune the properties of substituted aminopyridines through chemical modification makes them well-suited for the development of targeted therapies tailored to specific patient populations or disease subtypes.

References

4-Aminopyridine-2-carbonitrile: A Key Intermediate in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile, also known as 4-aminopicolinonitrile, is emerging as a critical building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique electronic and structural features make it an ideal starting material for the construction of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This technical guide provides an in-depth overview of the synthesis, key reactions, and pharmaceutical applications of this compound, with a focus on its role in the development of Checkpoint Kinase 1 (CHK1) inhibitors.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery and development. A common and effective method involves a palladium-catalyzed cyanation of a substituted aminopyridine precursor.

Experimental Protocol: Synthesis of this compound

A mixture of 2-chloro-4-aminopyridine, zinc cyanide, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at an elevated temperature. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography on silica gel.[1]

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue
Starting Material2-Chloro-4-aminopyridine
ReagentZinc Cyanide
CatalystTetrakis(triphenylphosphine)palladium(0)
SolventN,N-Dimethylformamide (DMF)
Temperature145 °C
Reaction Time20 hours
Yield~20%

Note: Yields can vary based on reaction scale and optimization of conditions.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G reagents 2-Chloro-4-aminopyridine, Zn(CN)₂, Pd(PPh₃)₄, DMF reaction Reaction at 145°C for 20h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis and Purification Workflow

Application in Pharmaceutical Synthesis: CHK1 Inhibitors

This compound is a key intermediate in the synthesis of a promising class of anti-cancer agents known as CHK1 inhibitors. CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By inhibiting CHK1, cancer cells with damaged DNA are unable to arrest their cell cycle for repair, leading to mitotic catastrophe and cell death. This approach is particularly effective in combination with DNA-damaging chemotherapies.

Synthesis of 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile

A notable example of the use of a picolinonitrile derivative is in the synthesis of potent and orally bioavailable CHK1 inhibitors. In a key step, a substituted pyrimidine is coupled with an aminopicolinonitrile derivative. While the exact synthesis of the final compound using 4-aminopicolinonitrile is part of a multi-step process, the core reaction involves the formation of a crucial C-N bond between the amino group of the picolinonitrile and the pyrimidine ring.

Table 2: Representative Reaction for the Synthesis of a CHK1 Inhibitor Precursor

ParameterDescription
Reactant ASubstituted 2-chloropyrimidine
Reactant B5-Aminopicolinonitrile derivative
Reaction TypeNucleophilic Aromatic Substitution
Product5-(Pyrimidin-2-ylamino)picolinonitrile derivative

The following diagram illustrates a generalized reaction scheme for the synthesis of a CHK1 inhibitor precursor.

G aminopicolinonitrile 5-Aminopicolinonitrile Derivative reaction Nucleophilic Aromatic Substitution aminopicolinonitrile->reaction chloropyrimidine Substituted 2-Chloropyrimidine chloropyrimidine->reaction product 5-(Pyrimidin-2-ylamino)picolinonitrile (CHK1 Inhibitor Precursor) reaction->product

Synthesis of a CHK1 Inhibitor Precursor

The CHK1 Signaling Pathway in DNA Damage Response

Understanding the biological context of the target is crucial for drug development. CHK1 is a key transducer kinase in the ATR-mediated DNA damage response pathway. Upon DNA damage, particularly single-strand breaks or replication stress, the ATR kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates a range of downstream targets, including Cdc25 phosphatases, which leads to their inactivation and subsequent cell cycle arrest, providing time for DNA repair. Inhibition of CHK1 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately results in apoptosis.

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway.

G cluster_0 DNA Damage Response dna_damage DNA Damage (e.g., Replication Stress) atr ATR Kinase dna_damage->atr activates chk1 CHK1 Kinase atr->chk1 phosphorylates (activates) cdc25 Cdc25 Phosphatases chk1->cdc25 phosphorylates (inactivates) apoptosis Apoptosis chk1->apoptosis prevents (when active) cell_cycle_arrest Cell Cycle Arrest (S and G2/M phases) cdc25->cell_cycle_arrest prevents dna_repair DNA Repair cell_cycle_arrest->dna_repair allows time for chk1_inhibitor CHK1 Inhibitor (e.g., from 4-Aminopicolinonitrile) chk1_inhibitor->chk1 inhibits

CHK1 Signaling Pathway in DNA Damage Response

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of modern pharmaceuticals. Its utility in the construction of potent kinase inhibitors, particularly for the oncology target CHK1, highlights its importance in contemporary drug discovery. The synthetic routes to and from this intermediate, coupled with a deep understanding of the biological pathways of its downstream targets, provide a powerful platform for the development of novel and effective therapies. As research into kinase inhibitors continues to expand, the demand for key building blocks like this compound is expected to grow, further solidifying its role in the future of medicine.

References

Quantum Chemical Blueprint for 4-Aminopyridine-2-carbonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines a comprehensive computational and experimental workflow for the detailed quantum chemical analysis of 4-Aminopyridine-2-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. Due to a lack of extensive published data on this specific molecule, this paper serves as a methodological blueprint for future research endeavors.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in various bioactive compounds. A thorough understanding of its electronic, structural, and spectroscopic properties is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Quantum chemical calculations, in conjunction with experimental validation, provide a powerful approach to achieving this understanding. This whitepaper details the theoretical framework and experimental protocols necessary for a comprehensive investigation of this molecule.

Computational Methodology

The recommended theoretical approach for studying this compound is Density Functional Theory (DFT), a robust method for predicting molecular properties with a good balance of accuracy and computational cost.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16) or other similar software packages like ORCA or Spartan.

Geometric Optimization and Frequency Calculations

The initial step involves optimizing the molecular geometry of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a widely used and reliable level of theory for such calculations. Frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (FT-IR and Raman).

Spectroscopic Predictions
  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations can be performed at the B3LYP/6-311++G(d,p) level to determine the excitation energies and oscillator strengths of the electronic transitions.

Molecular Orbital and Electronic Property Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the molecule's electronic behavior, including its reactivity and electron-donating/accepting capabilities. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about charge distribution and intramolecular interactions.

Experimental Protocols

Experimental validation is critical to confirm the accuracy of the computational results. The following experimental procedures are recommended for the characterization of this compound.

Synthesis

While various synthetic routes may exist, a common approach for the synthesis of similar compounds involves the reaction of a suitable precursor with a cyanating agent. The synthesized compound should be purified by recrystallization or chromatography.

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized this compound should be recorded using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectrometers. The experimental spectra will be compared with the theoretically predicted vibrational frequencies.

  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The experimental chemical shifts will be compared to the GIAO-calculated values.

  • UV-Vis Spectroscopy: The electronic absorption spectrum should be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to determine the absorption maxima (λmax), which can then be compared with the TD-DFT predictions.

Structural Characterization
  • Single-Crystal X-ray Diffraction: If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction analysis will provide the definitive experimental molecular structure, including bond lengths and angles. This data is invaluable for benchmarking the accuracy of the computationally optimized geometry.

Data Presentation

All quantitative data should be summarized in clearly structured tables for straightforward comparison between theoretical and experimental values.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1) for this compound

Vibrational ModeCalculated FT-IRExperimental FT-IRCalculated FT-RamanExperimental FT-RamanAssignment
Data to be populated

Table 2: Comparison of Theoretical and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound

AtomCalculated 1HExperimental 1HAtomCalculated 13CExperimental 13C
Data to be populatedData to be populated

Table 3: Comparison of Theoretical and Experimental UV-Vis Spectral Data for this compound

Calculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Electronic Transition
Data to be populated

Table 4: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy (eV)Data to be populated
LUMO Energy (eV)Data to be populated
HOMO-LUMO Gap (eV)Data to be populated
Dipole Moment (Debye)Data to be populated

Visualization of Workflow

The following diagrams, generated using the DOT language, illustrate the proposed workflow for the quantum chemical and experimental analysis of this compound.

computational_workflow cluster_start Initial Steps cluster_dft DFT Calculations (e.g., Gaussian) cluster_output Computational Results start Propose Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) geom_opt->uv_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, NBO) geom_opt->mo_analysis opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts uv_spectra Electronic Transitions uv_calc->uv_spectra elec_prop Electronic Properties mo_analysis->elec_prop

Computational Chemistry Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Structural Characterization cluster_validation Data Comparison & Validation synthesis Synthesize this compound purification Purify Compound (Recrystallization/Chromatography) synthesis->purification ftir_raman FT-IR & FT-Raman Spectroscopy purification->ftir_raman nmr NMR Spectroscopy (1H, 13C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis xrd Single-Crystal X-ray Diffraction purification->xrd comparison Compare Experimental Data with Computational Results ftir_raman->comparison nmr->comparison uv_vis->comparison xrd->comparison

Experimental Validation Workflow

Conclusion

The integrated computational and experimental approach detailed in this whitepaper provides a robust framework for a thorough investigation of this compound. The successful execution of these methodologies will yield a comprehensive understanding of its physicochemical properties, which is essential for its potential applications in drug discovery and development. This document serves as a foundational guide to stimulate and direct future research on this promising molecule.

An In-depth Technical Guide to 4-Aminopicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminopicolinonitrile, also known as 4-amino-2-cyanopyridine, is a heterocyclic organic compound with the chemical formula C₆H₅N₃.[1][2][3][4] This molecule is of significant interest to researchers, particularly in the field of medicinal chemistry, due to its structural resemblance to known bioactive molecules and its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-aminopicolinonitrile, detailed experimental protocols, and an exploration of its relevance in drug discovery.

Core Physical and Chemical Properties

Table 1: General and Physical Properties of 4-Aminopicolinonitrile

PropertyValueSource(s)
IUPAC Name 4-aminopyridine-2-carbonitrile[2]
CAS Number 98139-15-2[1][2][3][4]
Molecular Formula C₆H₅N₃[1][2][3][4]
Molecular Weight 119.12 g/mol [1][2][4]
Appearance Off-white to brown solid[4]
Melting Point 145 °C[4]
Boiling Point (Predicted) 368.2 ± 22.0 °C at 760 mmHg[1]
Density (Predicted) 1.23 ± 0.1 g/cm³[1]
pKa (Predicted) 3.87 ± 0.30[1]

Table 2: Spectroscopic Data for 4-Aminopicolinonitrile

TechniqueDataSource(s)
¹H NMR (300 MHz, DMSO-d₆) δ 8.08 (d, J = 5.76 Hz, 1H), 6.94 (d, J = 2.34 Hz, 1H), 6.68 (dd, J = 5.76, 2.37 Hz, 1H), 6.59 (s, 2H)[4]
Mass Spectrum (DCI) m/e 120 (M + H)⁺[4]

Synthesis and Purification

A common method for the synthesis of 4-aminopicolinonitrile involves a palladium-catalyzed cyanation reaction. The detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 4-Aminopicolinonitrile

Materials:

  • 2-Chloro-4-aminopyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine 2-chloro-4-aminopyridine (0.642 g, 5 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.288 g, 0.025 mmol) in 5 mL of N,N-dimethylformamide (DMF).[4]

  • Heat the reaction mixture to 145°C and maintain this temperature for 20 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Partition the cooled reaction mixture between ethyl acetate and water.[4]

  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.[4]

  • Combine all organic layers and wash with saturated brine.[4]

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by flash column chromatography on silica gel, using a 9:1 mixture of hexane and ethyl acetate as the eluent.[4] This purification yields 4-aminopicolinonitrile (0.29 g, 20% yield).[4]

Synthesis_Workflow reagents 2-Chloro-4-aminopyridine Zinc Cyanide Pd(PPh3)4 DMF reaction Heat at 145°C for 20 hours reagents->reaction Cyanation workup Cool to RT Partition (EtOAc/Water) Aqueous Extraction (EtOAc) reaction->workup purification Combine Organic Layers Wash with Brine Dry (MgSO4) Concentrate workup->purification final_product 4-Aminopicolinonitrile purification->final_product Flash Chromatography (9:1 Hexane/EtOAc)

Synthesis workflow for 4-aminopicolinonitrile.

Reactivity and Stability

Detailed experimental studies on the specific reactivity and stability of 4-aminopicolinonitrile are limited in publicly available literature. However, the chemical behavior can be inferred from the known reactivity of its constituent functional groups—the aminopyridine ring and the nitrile group.

The amino group on the pyridine ring is expected to exhibit nucleophilic properties and can participate in reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen can act as a base and a nucleophile. The nitrile group is susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide. It can also be reduced to a primary amine. The stability of the compound under various conditions, such as exposure to light and elevated temperatures, has not been extensively documented. General handling precautions for aromatic amines and nitriles are advised.

Potential Applications in Drug Discovery

While direct biological studies on 4-aminopicolinonitrile are not widely reported, its core structure is a key component in a variety of potent and selective kinase inhibitors. This suggests that 4-aminopicolinonitrile is a valuable pharmacophore and a starting point for the synthesis of more complex drug candidates.

Derivatives of aminopicolinonitrile have been investigated as inhibitors of several important kinases, including:

  • Src Kinase: This kinase is involved in various cellular processes, and its dysregulation is linked to cancer progression. Several studies have explored aminopicolinonitrile derivatives as potential Src kinase inhibitors.

  • Janus Kinase 2 (JAK2): JAK2 is a critical component of the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response. Mutations in JAK2 are associated with myeloproliferative neoplasms.

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy.

  • PIM Kinases: This family of serine/threonine kinases is implicated in cell survival and proliferation, and their inhibitors are being explored as anticancer agents.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.

Kinase_Inhibition_Pathway cluster_kinase Kinase kinase Kinase (e.g., Src, JAK2) p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream inhibitor 4-Aminopicolinonitrile Derivative inhibitor->kinase Binds to ATP pocket

General kinase inhibition by 4-aminopicolinonitrile derivatives.

Conclusion

4-Aminopicolinonitrile is a versatile chemical building block with established synthetic accessibility. While comprehensive experimental data on its physical properties and specific reactivity are still emerging, its structural motif is a proven pharmacophore in the development of targeted kinase inhibitors for various diseases, most notably cancer. Further investigation into the direct biological activity of 4-aminopicolinonitrile and its un-derivatized interactions with biological targets could provide valuable insights for future drug discovery efforts. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and scientists working with this promising compound.

References

Investigating the Pharmacology of 4-Aminopyridine-2-carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP) is a well-established potassium channel blocker used in the management of several neurological conditions. Its ability to enhance neurotransmission has spurred interest in the development of analogs with improved potency, selectivity, and pharmacokinetic profiles. Among these, derivatives of 4-Aminopyridine-2-carbonitrile represent a class of compounds with potential therapeutic value. This technical guide aims to provide a comprehensive overview of the pharmacology of this compound analogs, summarizing available quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Despite a comprehensive search of scientific literature, it is important to note that detailed pharmacological studies specifically focused on a wide range of this compound analogs are limited. Much of the available research centers on the parent compound, 4-aminopyridine, and other closely related derivatives. Therefore, this guide will present the foundational pharmacology of 4-aminopyridine and its more extensively studied analogs as a framework for understanding the potential properties of the 2-carbonitrile series.

Core Concepts: The Mechanism of Action of 4-Aminopyridines

The primary mechanism of action for 4-aminopyridine and its analogs is the blockade of voltage-gated potassium (Kv) channels.[1] These channels are crucial for the repolarization phase of the action potential in neurons. By blocking these channels, 4-aminopyridines prolong the duration of the action potential. This extended depolarization leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of neurotransmitters into the synaptic cleft.[2]

This fundamental mechanism underlies the therapeutic effects of 4-aminopyridine in conditions characterized by compromised neuronal signaling, such as multiple sclerosis.[3]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Kv_channel Voltage-gated K+ Channel AP->Kv_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens Kv_channel->AP Repolarizes Vesicles Synaptic Vesicles (Neurotransmitter-filled) Ca_channel->Vesicles Triggers fusion NT_release Neurotransmitter Release Vesicles->NT_release NT Neurotransmitter NT_release->NT Receptor Postsynaptic Receptor NT->Receptor Signal Signal Transduction Receptor->Signal 4AP_analog This compound Analog 4AP_analog->Kv_channel Blocks

Caption: Mechanism of Action of 4-Aminopyridine Analogs.

Quantitative Data on 4-Aminopyridine Analogs

The following table summarizes IC50 values for some reported 4-aminopyridine analogs, demonstrating how substitutions on the pyridine ring can influence their activity as potassium channel blockers. This data serves as a reference for predicting the potential activity of this compound analogs.

CompoundSubstitutionTargetIC50 (µM)Reference
4-Aminopyridine-Kv1.1170--INVALID-LINK--
4-Aminopyridine-Kv1.2230--INVALID-LINK--
3-methyl-4-aminopyridine3-methylShaker K+ channel~7-fold more potent than 4-AP--INVALID-LINK--
3-methoxy-4-aminopyridine3-methoxyShaker K+ channel~3-4-fold less potent than 4-AP--INVALID-LINK--
3-trifluoromethyl-4-aminopyridine3-trifluoromethylShaker K+ channel~3-4-fold less potent than 4-AP--INVALID-LINK--
2-trifluoromethyl-4-aminopyridine2-trifluoromethylShaker K+ channel~60-fold less active than 4-AP--INVALID-LINK--

Experimental Protocols

The investigation of the pharmacology of novel 4-aminopyridine analogs typically involves a series of in vitro and in vivo assays to determine their activity, selectivity, and potential therapeutic effects. Below are detailed methodologies for key experiments commonly cited in the study of potassium channel modulators.

Electrophysiological Recording of Potassium Channel Activity

This is a fundamental technique to directly measure the effect of compounds on ion channel function.

Methodology:

  • Cell Preparation: Use cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the specific Kv channel subtype of interest (e.g., Kv1.1, Kv1.2). Oocytes from Xenopus laevis injected with cRNA encoding the channel are also commonly used.[4]

  • Patch-Clamp Recording:

    • Whole-cell or single-channel patch-clamp configurations are employed.

    • Cells are perfused with an extracellular solution, and a glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit potassium currents.

  • Compound Application:

    • A baseline recording of the potassium current is established.

    • The this compound analog is then perfused into the bath at various concentrations.

    • The effect of the compound on the current amplitude and kinetics is recorded.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated.

    • A dose-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

cluster_workflow Electrophysiology Workflow Cell_Prep Cell Preparation (Expressing Kv Channels) Patch_Clamp Patch-Clamp Recording (Whole-cell or Single-channel) Cell_Prep->Patch_Clamp Baseline Establish Baseline K+ Current Patch_Clamp->Baseline Compound_App Apply 4-AP Analog (Varying Concentrations) Baseline->Compound_App Record_Effect Record Changes in Current Compound_App->Record_Effect Data_Analysis Data Analysis (Dose-Response Curve, IC50) Record_Effect->Data_Analysis

Caption: Experimental Workflow for Electrophysiological Analysis.

In Vitro Assays for Biological Activity

Beyond direct channel modulation, the broader biological effects of these analogs can be assessed through various in vitro assays.

Methodology:

  • Cytotoxicity Assays: To determine the toxic concentration range of the compounds, cell viability assays such as the MTT or LDH assay are performed on relevant cell lines (e.g., neuronal cell lines).[5]

  • Neurotransmitter Release Assays: The ability of the analogs to enhance neurotransmitter release can be measured using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitters (e.g., acetylcholine, glutamate) in the supernatant of cultured neurons or synaptosomes treated with the compounds.

  • Enzyme Inhibition Assays: For some aminopyridine derivatives, activity against other targets has been explored. For example, some have been screened for their inhibitory effects on enzymes like acetylcholinesterase or beta-secretase.[5]

Conclusion and Future Directions

While the pharmacology of 4-aminopyridine and some of its derivatives is well-documented, the specific class of this compound analogs remains a largely unexplored area of research. The foundational knowledge of 4-aminopyridine's mechanism of action as a potassium channel blocker provides a strong basis for investigating these novel compounds. Future research should focus on the synthesis of a library of this compound analogs with diverse substitutions to systematically explore their structure-activity relationships.

Detailed electrophysiological studies on a panel of Kv channel subtypes will be crucial to determine their potency and selectivity. Furthermore, in vitro and in vivo models of neurological disorders will be essential to evaluate their therapeutic potential and safety profiles. The insights gained from such studies will be invaluable for the development of new and improved therapies for a range of neurological conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Aminopyridine-2-carbonitrile, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a three-step process, commencing from a commercially available starting material. Each step is detailed with specific experimental procedures, reagent quantities, and reaction conditions to ensure reproducibility.

Synthesis Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Step 1: Synthesis of 4-Aminopyridine-2-carboxylic acid via catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

  • Step 2: Conversion of 4-Aminopyridine-2-carboxylic acid to 4-Aminopyridine-2-carboxamide through the formation of an acyl chloride intermediate followed by amidation.

  • Step 3: Dehydration of 4-Aminopyridine-2-carboxamide to yield the final product, this compound.

This synthetic route is designed to be robust and scalable for laboratory settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantProductKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
1Picloram (8 g, 33 mmol)4-Aminopyridine-2-carboxylic acid10% Pd/C, LiOH, H₂Water40 then 701699%[1]
24-Aminopyridine-2-carboxylic acid4-Aminopyridine-2-carboxamideThionyl chloride, AmmoniaDichloromethane0 to RT2-4Estimated 85-95%
34-Aminopyridine-2-carboxamideThis compoundCyanuric chlorideDMF, MTBERoom Temp.1Estimated 80-95%

Experimental Protocols

Step 1: Synthesis of 4-Aminopyridine-2-carboxylic acid

This protocol is adapted from a known procedure for the catalytic hydrogenation of Picloram.[1]

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram): 8 g (33 mmol)

  • 10% Palladium on activated carbon (Pd/C): 1.2 g

  • 10% aqueous Lithium Hydroxide (LiOH) solution: 44 mL

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • In a high-pressure reactor vessel, create a thick suspension of Picloram (8 g) and 10% Pd/C (1.2 g) in 44 mL of a 10% aqueous LiOH solution.

  • Seal the reactor and purge it twice with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 45 PSI.

  • Stir the mixture at 40°C for 4 hours.

  • Increase the temperature to 70°C and continue stirring for an additional 12 hours.

  • After the reaction is complete, cool the suspension to room temperature.

  • Carefully vent the reactor and filter the mixture through a pad of diatomaceous earth.

  • Transfer the filtrate to a clean beaker and cool it in an ice bath.

  • Acidify the filtrate to a pH of 3 by the slow addition of concentrated HCl (approximately 3.5 mL). A precipitate will form.

  • Collect the solid product by filtration.

  • Dry the solid overnight under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid (4.6 g, 99% yield).[1]

Step 2: Synthesis of 4-Aminopyridine-2-carboxamide

This protocol is based on standard procedures for converting carboxylic acids to primary amides via an acyl chloride intermediate.

Materials:

  • 4-Aminopyridine-2-carboxylic acid: 4.5 g (approx. 32.6 mmol)

  • Thionyl chloride (SOCl₂): 3.0 eq.

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia solution (e.g., 28-30%)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend 4-Aminopyridine-2-carboxylic acid (4.5 g) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Slowly add thionyl chloride (3.0 eq.) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred acyl chloride solution. Maintain the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Aminopyridine-2-carboxamide. Purify by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

This protocol is adapted from a general method for the dehydration of heterocyclic carboxamides.

Materials:

  • 4-Aminopyridine-2-carboxamide (from Step 2)

  • Cyanuric chloride: 0.5 eq.

  • N,N-Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium carbonate solution

Procedure:

  • Suspend the 4-Aminopyridine-2-carboxamide in DMF (e.g., 4 mL per gram of amide) at room temperature.

  • In a separate flask, prepare a solution of cyanuric chloride (0.5 eq.) in MTBE.

  • Add the cyanuric chloride solution to the amide suspension over a period of 15 minutes.

  • Stir the mixture at room temperature for one hour.

  • Neutralize the reaction mixture by adding saturated aqueous sodium carbonate solution.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice with MTBE.

  • Combine all organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the three-step synthesis process.

Synthesis_Workflow Start Picloram Step1_reagents H₂, 10% Pd/C LiOH(aq) Start->Step1_reagents Intermediate1 4-Aminopyridine- 2-carboxylic acid Step1_reagents->Intermediate1 Step 1: Hydrogenation Step2_reagents 1. SOCl₂ 2. NH₃(aq) Intermediate1->Step2_reagents Intermediate2 4-Aminopyridine- 2-carboxamide Step2_reagents->Intermediate2 Step 2: Amidation Step3_reagents Cyanuric Chloride DMF Intermediate2->Step3_reagents FinalProduct 4-Aminopyridine- 2-carbonitrile Step3_reagents->FinalProduct Step 3: Dehydration

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 4-Aminopyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile, also known as 4-amino-2-cyanopyridine or 4-aminopicolinonitrile, is a heterocyclic organic compound with emerging significance in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with an amino and a cyano group, provides a versatile scaffold for the development of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore known to interact with various biological targets, while the carbonitrile group can participate in key binding interactions or serve as a synthetic handle for further molecular elaboration.[2][3] This document provides detailed application notes and experimental protocols related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a corresponding halo-substituted pyridine.[4] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 2-Chloro-4-aminopyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, combine 2-Chloro-4-aminopyridine (0.642 g, 5 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.288 g, 0.025 mmol).

  • Add 5 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 145°C and maintain this temperature for 20 hours with continuous stirring.

  • After 20 hours, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water in a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

  • Combine all organic layers and wash with saturated brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a 9:1 hexane/ethyl acetate mixture as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield this compound.

Expected Yield: Approximately 0.29 g (20% yield).[4]

Characterization:

  • Mass Spectrum (DCI): m/e 120 (M + H)⁺[4]

  • ¹H NMR (300 MHz, DMSO-D₆): δ 8.08 (d, J = 5.76 Hz, 1H), 6.94 (d, J = 2.34 Hz, 1H), 6.68 (dd, J = 5.76, 2.37 Hz, 1H), 6.59 (s, 2H)[4]

Applications in Medicinal Chemistry

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets, particularly protein kinases.[2][5] The introduction of a cyano group at the 2-position can enhance binding affinity and selectivity for specific enzymes.

Kinase Inhibition

Derivatives of aminopyridines are widely explored as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][6] The 2-amino-3-cyanopyridine scaffold, structurally related to this compound, has been identified in inhibitors of IKK-β and other kinases.[7] While specific quantitative data for this compound is not extensively available in the public domain, the following protocol outlines a general method for evaluating its potential as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol is a general guideline and should be adapted for the specific kinase of interest.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

  • Microplate reader (luminescence, fluorescence, or absorbance based on detection method)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.

  • Kinase Reaction Setup: In a microplate, add the kinase enzyme solution to each well.

  • Compound Incubation: Add the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction (if necessary for the detection method) and add the detection reagent according to the manufacturer's protocol. This will quantify the amount of product formed (phosphorylated substrate or ADP).

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Anticancer Activity

Cyanopyridine derivatives have demonstrated significant potential as anticancer agents.[3][9] The following is a general protocol for assessing the cytotoxic effects of this compound on cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)[10]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (doxorubicin) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected 2-Amino-3-cyanopyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µmol/L)
4f A549 (Lung)23.78
MKN45 (Gastric)67.61
MCF7 (Breast)53.87
4j A549 (Lung)>100
MKN45 (Gastric)75.32
MCF7 (Breast)62.15
4k A549 (Lung)45.67
MKN45 (Gastric)82.43
MCF7 (Breast)71.98

Table 2: Kinase Inhibitory Activity of Selected Aminopyridine Derivatives against JAK2 [2]

CompoundTarget KinaseIC₅₀ (nM)
53 (3-Methoxypyridine-2-amine) JAK26
54a JAK2Not Specified
54b JAK2Not Specified

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Reaction Mixture Reaction Mixture 2-Chloro-4-aminopyridine->Reaction Mixture Zinc Cyanide Zinc Cyanide Zinc Cyanide->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture DMF DMF DMF->Reaction Mixture Partition Partition (EtOAc/Water) Reaction Mixture->Partition Heat 145°C, 20h Extraction Extraction (EtOAc) Partition->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthesis workflow for this compound.

General Kinase Inhibitor Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Prepare serial dilutions of This compound Add Compound Add Compound Compound Dilution->Add Compound Reagent Prep Prepare Kinase, Substrate, ATP, and Buffer Dispense Kinase Dispense Kinase Reagent Prep->Dispense Kinase Dispense Kinase->Add Compound Pre-incubation Pre-incubation Add Compound->Pre-incubation Initiate Reaction Add Substrate/ATP Pre-incubation->Initiate Reaction Kinase Reaction Incubate Initiate Reaction->Kinase Reaction Detect Signal Detect Signal Kinase Reaction->Detect Signal Read Plate Read Plate Detect Signal->Read Plate Calculate Inhibition Calculate % Inhibition Read Plate->Calculate Inhibition IC50 Determination Generate Dose-Response Curve and determine IC50 Calculate Inhibition->IC50 Determination

Caption: General workflow for kinase inhibitor screening.

Potential Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase (e.g., JAK) Receptor Tyrosine Kinase->Downstream Kinase Transcription Factor Transcription Factor (e.g., STAT) Downstream Kinase->Transcription Factor Gene Expression Gene Expression (Proliferation, Survival) Transcription Factor->Gene Expression This compound This compound This compound->Downstream Kinase Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

References

Application Notes: 4-Aminopyridine-2-carbonitrile as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carbonitrile is a highly valuable and versatile building block in heterocyclic chemistry. Its unique arrangement of a nucleophilic amino group ortho to an electrophilic nitrile group on a pyridine ring makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. This application note details the utility of this compound in the synthesis of pyrido[4,3-d]pyrimidines, a class of compounds with significant therapeutic potential. The inherent reactivity of the starting material allows for the construction of these bicyclic systems through straightforward cyclocondensation reactions.

Applications in Heterocyclic Synthesis

The primary application of this compound lies in its use as a synthon for the construction of the pyrido[4,3-d]pyrimidine scaffold. This fused heterocyclic system is of great interest in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. The 2,4-diaminopyrido[4,3-d]pyrimidine core, in particular, is a known pharmacophore that can act as a dihydrofolate reductase (DHFR) inhibitor, a mechanism central to the action of several antimicrobial and anticancer drugs.[1][2]

The general synthetic strategy involves the reaction of the o-aminonitrile functionality of this compound with a suitable one-carbon synthon, such as guanidine, urea, or isothiocyanates, to construct the fused pyrimidine ring.

Experimental Protocols

Synthesis of 2,4-Diaminopyrido[4,3-d]pyrimidine-8-carbonitrile

This protocol describes the synthesis of 2,4-diaminopyrido[4,3-d]pyrimidine-8-carbonitrile, a key intermediate that can be further functionalized. The reaction proceeds via a cyclocondensation reaction between this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add this compound and guanidine hydrochloride in equimolar amounts.

  • The reaction mixture is refluxed with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and inorganic salts.

  • The product is then dried under vacuum to yield 2,4-diaminopyrido[4,3-d]pyrimidine-8-carbonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Data Presentation

Starting MaterialReagentProductReaction ConditionsYield (%)Biological Activity (of related compounds)
This compoundGuanidine Hydrochloride2,4-Diaminopyrido[4,3-d]pyrimidine-8-carbonitrileSodium ethoxide, Ethanol, Reflux>85%Antimicrobial, Antifungal, Dihydrofolate Reductase (DHFR) inhibitor[1][2][3][4]
This compoundUrea2,4-Dioxo-1,2,3,4-tetrahydropyrido[4,3-d]pyrimidine-8-carbonitrileHigh temperature fusion or solventVariableAntiviral, Anticancer
This compoundPhenyl isothiocyanate4-Amino-2-thioxo-3-phenyl-2,3-dihydropyrido[4,3-d]pyrimidine-8-carbonitrilePyridine, RefluxGoodKinase inhibitors, Anticancer

Visualizations

G cluster_start Starting Material cluster_reagents One-Carbon Synthons cluster_products Fused Heterocyclic Products start This compound guanidine Guanidine start->guanidine urea Urea start->urea isothiocyanate Isothiocyanates start->isothiocyanate diamino 2,4-Diaminopyrido[4,3-d]pyrimidine guanidine->diamino Cyclocondensation dioxo 2,4-Dioxopyrido[4,3-d]pyrimidine urea->dioxo Cyclocondensation thioxo 2-Thioxopyrido[4,3-d]pyrimidine isothiocyanate->thioxo Cyclocondensation

Caption: General synthetic workflow for the synthesis of pyrido[4,3-d]pyrimidines.

Dihydrofolate_Reductase_Inhibition cluster_pathway Folate Metabolism Pathway cluster_drug Drug Action cluster_outcome Biological Outcome DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Outcome Inhibition of DNA Synthesis & Cell Growth THF->Outcome Required for DHFR->THF Product Drug 2,4-Diaminopyrido[4,3-d]pyrimidine Drug->DHFR Inhibition

Caption: Dihydrofolate reductase inhibition by 2,4-diaminopyrido[4,3-d]pyrimidines.

References

Application of 4-Aminopyridine-2-carbonitrile in Neuroscience Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of 4-Aminopyridine-2-carbonitrile in the field of neuroscience have revealed a significant lack of published research. Extensive database searches did not yield specific studies, quantitative data, or established experimental protocols pertaining to the use of this particular compound in neuroscience research.

Chemical databases confirm that this compound (CAS 98139-15-2) is a distinct chemical entity.[1][2][3][4][5] However, it is crucial to differentiate it from the extensively studied compound, 4-Aminopyridine (4-AP). While both are derivatives of pyridine, their chemical structures and, consequently, their biological activities are different.

The vast body of research often associated with "aminopyridines" in neuroscience predominantly focuses on 4-Aminopyridine (also known as fampridine or dalfampridine). 4-AP is a well-known potassium channel blocker that has been investigated for and is used in the treatment of various neurological conditions, most notably multiple sclerosis, to improve motor function.[6][7][8][9][10] Its mechanism of action involves blocking voltage-gated potassium channels, which leads to prolonged action potentials and improved nerve signal conduction in demyelinated axons.[7][8][10]

Given the absence of specific data for this compound, it is possible that there may be a conflation with the widely researched 4-Aminopyridine.

Therefore, this document will proceed by providing detailed Application Notes and Protocols for the related, well-documented compound, 4-Aminopyridine (4-AP), as a potential alternative of interest for researchers in neuroscience.

Application Notes and Protocols for 4-Aminopyridine (4-AP) in Neuroscience Research

Introduction to 4-Aminopyridine (4-AP)

4-Aminopyridine is a potent blocker of voltage-gated potassium (Kᵥ) channels.[7][8] In the central nervous system (CNS), demyelination of axons, a hallmark of diseases like multiple sclerosis, exposes these Kᵥ channels. The subsequent leakage of potassium ions can impair action potential propagation, leading to neurological deficits. By blocking these channels, 4-AP can enhance action potential conduction and restore a degree of neurological function.[7][9][10] Its research applications extend to spinal cord injury and other demyelinating conditions.

Key Applications in Neuroscience Research
  • Restoration of Action Potential Conduction: Investigating the efficacy of 4-AP in restoring nerve impulse transmission in in vitro and in vivo models of demyelination.

  • Synaptic Transmission Studies: Examining the effect of 4-AP on neurotransmitter release and synaptic plasticity.

  • Models of Neurological Disorders: Utilizing 4-AP to induce epileptiform activity in brain slices for the study of epilepsy.

  • Spinal Cord Injury Research: Assessing the potential of 4-AP to improve motor function after spinal cord injury.

Quantitative Data Summary

The following table summarizes typical concentrations and effects of 4-AP in various experimental settings.

ParameterValueExperimental ModelReference
Effective Concentration (In Vitro) 10 - 100 µMGuinea pig spinal cord strips[11]
Threshold Concentration for AP increase 0.5 - 1 µMGuinea pig spinal cord strips[11]
Concentration for Neuronal Activity Modulation 1 - 5 ml/min perfusionRat hippocampal slices[12]
Experimental Protocols

This protocol is adapted from studies examining the effects of 4-AP on axonal conduction in injured spinal cord tissue.[11]

Objective: To measure compound action potentials (CAPs) in isolated spinal cord white matter strips and assess the effect of 4-AP on conduction.

Materials:

  • Isolated spinal cord white matter strips from a suitable animal model (e.g., guinea pig).

  • Sucrose gap recording chamber.

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.

  • 4-Aminopyridine stock solution.

  • Stimulating and recording electrodes.

  • Amplifier and data acquisition system.

Procedure:

  • Isolate a strip of spinal cord white matter (e.g., dorsal columns).

  • Mount the tissue in a three-compartment sucrose gap chamber. The ends of the tissue are in aCSF, while the central portion is bathed in an isotonic sucrose solution to isolate the extracellular compartments.

  • Perfuse the end compartments with aCSF at a constant rate.

  • Place stimulating electrodes at one end of the tissue and recording electrodes at the other.

  • Deliver supramaximal electrical stimuli to elicit a compound action potential (CAP).

  • Record baseline CAPs for a stable period.

  • Introduce 4-AP into the perfusion medium at the desired concentration (e.g., starting from 1 µM and increasing to 100 µM).

  • Record CAPs continuously to observe any changes in amplitude or latency.

  • Wash out the drug with aCSF to observe reversibility of the effects.

Data Analysis:

  • Measure the peak amplitude of the CAP.

  • Compare the CAP amplitude before, during, and after 4-AP application.

  • Plot a dose-response curve to determine the EC₅₀ of 4-AP.

This protocol provides a general framework for assessing the in vivo efficacy of 4-AP in a mouse model of multiple sclerosis.

Objective: To evaluate the effect of 4-AP on motor function in mice with EAE.

Materials:

  • Mice susceptible to EAE induction (e.g., C57BL/6).

  • Myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin.

  • 4-Aminopyridine solution for administration (e.g., oral gavage or intraperitoneal injection).

  • Clinical scoring system for EAE (e.g., 0 = no signs, 5 = moribund).

Procedure:

  • Induce EAE in mice by immunization with MOG₃₅₋₅₅ peptide emulsified in CFA, followed by administration of pertussis toxin.

  • Monitor the mice daily for clinical signs of EAE and record their scores.

  • Once clinical signs are established, randomize the mice into treatment and control groups.

  • Administer 4-AP to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.

  • Continue daily clinical scoring throughout the treatment period.

  • Behavioral tests (e.g., rotarod, grip strength) can be performed to quantitatively assess motor function.

Data Analysis:

  • Compare the mean clinical scores between the 4-AP treated and control groups over time.

  • Analyze the data from behavioral tests to assess motor performance.

  • Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of any observed effects.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of 4-AP and a typical experimental workflow.

G cluster_0 Demyelinated Axon cluster_1 Restored Conduction Node_of_Ranvier_1 Node of Ranvier Demyelinated_Segment Demyelinated Internode Node_of_Ranvier_1->Demyelinated_Segment AP Propagation Demyelinated_Segment_Restored Demyelinated Internode Node_of_Ranvier_1->Demyelinated_Segment_Restored Successful Propagation Node_of_Ranvier_2 Node of Ranvier Demyelinated_Segment->Node_of_Ranvier_2 Conduction Failure K_Channel Exposed K+ Channel Demyelinated_Segment->K_Channel contains K_ion K_ion K_Channel->K_ion K+ Efflux AP Action Potential 4AP 4-Aminopyridine 4AP->K_Channel Blocks Restored_AP Action Potential Propagation Restored Demyelinated_Segment_Restored->Node_of_Ranvier_2 Successful Propagation

Caption: Mechanism of 4-AP in Demyelinated Axons.

G Start Start: In Vivo EAE Model Induce_EAE Induce EAE in Mice Start->Induce_EAE Monitor_Symptoms Monitor for Clinical Symptoms Induce_EAE->Monitor_Symptoms Group_Allocation Randomize into Groups (4-AP vs. Vehicle) Monitor_Symptoms->Group_Allocation Treatment Administer 4-AP or Vehicle Group_Allocation->Treatment Assess_Function Assess Motor Function (Clinical Scoring, Behavioral Tests) Treatment->Assess_Function Data_Analysis Analyze and Compare Group Data Assess_Function->Data_Analysis Conclusion Conclusion on 4-AP Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vivo 4-AP Study.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult original research articles and optimize the protocols for their specific experimental conditions and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Experimental Design for Potassium Channel Blocking Assays Using 4-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium (K+) channels are the most diverse group of ion channels, playing a crucial role in regulating cellular functions such as maintaining membrane potential and controlling neurotransmitter and hormone secretion.[1] Dysfunction of these channels is implicated in a variety of diseases, making them significant targets for pharmaceutical research.[1] This document provides detailed protocols for assessing the potassium channel blocking activity of 4-aminopicolinonitrile, a compound structurally related to the known potassium channel blocker 4-aminopyridine (4-AP).

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels. It is known to inhibit various Kv channel subtypes, including Kv1.1, Kv1.2, and Kv1.4, with IC50 values in the micromolar range.[2] The mechanism of action for 4-AP involves binding to the intracellular side of the channel, which can occur when the channel is in both open and closed states.[3][4][5] Given the structural similarities, 4-aminopicolinonitrile is hypothesized to exhibit similar potassium channel blocking properties.

These application notes will detail two primary methodologies for evaluating the inhibitory effects of 4-aminopicolinonitrile on potassium channels: a high-throughput fluorescence-based assay and the gold-standard patch-clamp electrophysiology technique.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for 4-aminopicolinonitrile based on the known activity of the related compound, 4-aminopyridine. These tables are intended to serve as a template for presenting experimental results.

Table 1: Inhibitory Potency (IC50) of 4-Aminopicolinonitrile on Various Kv Channels (Fluorescence-Based Assay)

Potassium Channel SubtypeIC50 (µM)Hill Slope
Kv1.1Expected ValueExpected Value
Kv1.2Expected ValueExpected Value
Kv1.4Expected ValueExpected Value
hERG (Kv11.1)Expected ValueExpected Value

Table 2: Electrophysiological Effects of 4-Aminopicolinonitrile on Kv1.1 Channels (Patch-Clamp)

ParameterControl100 µM 4-Aminopicolinonitrile
Peak Current Amplitude (pA)Expected ValueExpected Value
Time to Peak (ms)Expected ValueExpected Value
Half-inactivation Voltage (mV)Expected ValueExpected Value
Block (%)0Expected Value

Experimental Protocols

Protocol 1: High-Throughput Screening using a Fluorescence-Based Thallium Flux Assay

This protocol is adapted for high-throughput screening of potassium channel blockers. It utilizes the permeability of potassium channels to thallium ions (Tl+) as a surrogate for potassium flux.[1][6][7][8] The influx of Tl+ is detected by a fluorescent indicator, providing a quantitative measure of channel activity.[1][6][7][8]

Materials:

  • Cells stably expressing the potassium channel of interest (e.g., HEK293 cells expressing Kv1.1)

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar)[7]

  • 4-aminopicolinonitrile

  • Positive control (e.g., 4-aminopyridine)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with excitation/emission filters for FITC (e.g., 495/525 nm)[7]

Methodology:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the FluxOR™ II Green reagent according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of 4-aminopicolinonitrile and the positive control in the assay buffer.

    • After the incubation period, remove the dye loading solution.

    • Add the compound dilutions to the respective wells.

    • Incubate for 20-30 minutes at room temperature.

  • Stimulation and Fluorescence Reading:

    • Prepare the stimulus buffer containing thallium.

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence, then inject the stimulus buffer.

    • Continue to record the fluorescence signal for a set period to measure the influx of thallium.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 4-aminopicolinonitrile relative to the positive and negative controls.

    • Plot the concentration-response curve and determine the IC50 value using a suitable pharmacological software.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, allowing for direct measurement of the ionic currents flowing through the channels.[9] This protocol describes the whole-cell configuration to assess the effect of 4-aminopicolinonitrile on voltage-gated potassium channels.

Materials:

  • Cells expressing the potassium channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution

  • 4-aminopicolinonitrile

  • Data acquisition and analysis software

Methodology:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Fabrication:

    • Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Using the micromanipulator, approach a single cell with the micropipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit potassium currents. A typical protocol for Kv channels involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps.

  • Compound Application:

    • After recording stable baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of 4-aminopicolinonitrile.

    • Continue recording the currents to observe the effect of the compound.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and other relevant parameters before and after compound application.

    • Calculate the percentage of block at different concentrations.

    • Determine the voltage-dependence of the block.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the simplified signaling pathway of a voltage-gated potassium channel and the experimental workflow for its inhibition.

PotassiumChannelSignaling cluster_membrane Cell Membrane KvChannel Voltage-Gated K+ Channel (Closed) KvChannelOpen Voltage-Gated K+ Channel (Open) K_Efflux K+ Efflux KvChannelOpen->K_Efflux allows Depolarization Membrane Depolarization Depolarization->KvChannel triggers opening Repolarization Membrane Repolarization K_Efflux->Repolarization leads to Blocker 4-Aminopicolinonitrile Blocker->KvChannelOpen blocks

Caption: Simplified signaling pathway of a voltage-gated potassium channel and its inhibition.

ExperimentalWorkflow cluster_assay Potassium Channel Blocking Assay start Start: Cell Culture (Expressing K+ Channel) assay_prep Assay Preparation (Dye Loading or Patch-Clamp Setup) start->assay_prep compound_add Addition of 4-Aminopicolinonitrile assay_prep->compound_add measurement Measure K+ Channel Activity (Fluorescence or Current) compound_add->measurement analysis Data Analysis (IC50 or % Block) measurement->analysis end End: Characterize Inhibitory Effect analysis->end

Caption: General experimental workflow for assessing potassium channel inhibition.

References

Application Notes and Protocols: 4-Amino-2-cyanopyridine in the Synthesis of Novel Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of a novel kinase inhibitor derived from 4-amino-2-cyanopyridine, with potential applications in the treatment of neurodegenerative diseases. The protocols and data presented herein are based on established synthetic methodologies and kinase assay principles, offering a framework for the development of new therapeutic agents.

Introduction

4-Amino-2-cyanopyridine is a versatile heterocyclic building block in medicinal chemistry. Its substituted derivatives have shown a wide range of biological activities. Kinase inhibitors have emerged as a promising class of therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Dysregulation of kinase signaling pathways, involving enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase-3β (GSK-3β), is implicated in the pathology of these diseases.[1][2] The 4-amino-2-cyanopyridine scaffold can be elaborated to generate potent and selective kinase inhibitors.

This document outlines the synthesis of a hypothetical, yet representative, LRRK2 inhibitor, Compound 101 , starting from 4-amino-2-cyanopyridine. Furthermore, a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of such compounds is provided.

Synthesis of a Novel LRRK2 Inhibitor: Compound 101

The synthesis of Compound 101, a potential LRRK2 inhibitor, is proposed via a multi-step reaction sequence starting with 4-amino-2-cyanopyridine. The synthetic route is analogous to methods used for the preparation of other substituted pyridine derivatives.[3][4]

Synthetic Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_final_product Final Product 4-Amino-2-cyanopyridine 4-Amino-2-cyanopyridine Intermediate_1 Substituted 2-aminopyridine derivative 4-Amino-2-cyanopyridine->Intermediate_1 One-pot reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Intermediate_1 Malononitrile Malononitrile Malononitrile->Intermediate_1 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate_1 Compound_101 Compound 101 (LRRK2 Inhibitor) Intermediate_1->Compound_101 Further Modification

Caption: Synthetic pathway for Compound 101.

Experimental Protocol: Synthesis of a Substituted 2-aminopyridine Derivative (Intermediate 1)

This protocol describes a one-pot synthesis of a substituted 2-aminopyridine derivative, a key intermediate in the synthesis of Compound 101, using microwave irradiation.[3]

Materials:

  • 4-Amino-2-cyanopyridine (1 mmol)

  • Aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, combine 4-amino-2-cyanopyridine (119 mg, 1 mmol), 4-(trifluoromethyl)benzaldehyde (174 mg, 1 mmol), malononitrile (66 mg, 1 mmol), and ammonium acetate (115 mg, 1.5 mmol).

  • Add 3 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The inhibitory activity of newly synthesized compounds against LRRK2 is determined using a TR-FRET based assay. This format is highly amenable to high-throughput screening.[5]

LRRK2 Signaling Pathway

LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 Phosphorylated Rab10 Rab10->pRab10 Downstream Downstream Pathways pRab10->Downstream PD_Pathology Parkinson's Disease Pathology Downstream->PD_Pathology Compound_101 Compound 101 Compound_101->LRRK2

Caption: LRRK2 signaling pathway and inhibition.

Experimental Protocol: LRRK2 TR-FRET Assay

Materials:

  • Recombinant human LRRK2 (G2019S mutant) enzyme

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Compound 101 and other test compounds

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of Compound 101 and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of LRRK2 enzyme and LRRKtide substrate solution to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution. The final concentrations should be in the range of 1-10 nM for LRRK2, 0.1-0.5 µM for LRRKtide, and at the Kₘ value for ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a solution containing EDTA.

  • Add 5 µL of the detection solution containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curves.

Experimental Workflow

cluster_synthesis Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Start 4-Amino-2-cyanopyridine Reaction One-pot Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Plate Plate Compounds Characterization->Plate Add_Enzyme Add Enzyme/Substrate Plate->Add_Enzyme Add_ATP Initiate with ATP Add_Enzyme->Add_ATP Incubate Incubate Add_ATP->Incubate Detect Add Detection Reagents Incubate->Detect Read Read Plate Detect->Read IC50 IC50 Determination Read->IC50 SAR SAR Analysis IC50->SAR

Caption: Experimental workflow.

Quantitative Data Summary

The following tables present hypothetical but representative data for Compound 101 and related analogues.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundLRRK2 (G2019S) IC₅₀ (nM)PIM-1 IC₅₀ (nM)GSK-3β IC₅₀ (nM)
Compound 101 15 >1000850
Analogue A50>1000>1000
Analogue B5500400
Staurosporine201530

Table 2: Cellular Activity and Physicochemical Properties

CompoundCellular pLRRK2 IC₅₀ (nM)Cytotoxicity (SH-SY5Y) CC₅₀ (µM)ClogP
Compound 101 80 >252.8
Analogue A250>253.1
Analogue B3052.5

Conclusion

The 4-amino-2-cyanopyridine scaffold represents a promising starting point for the development of novel kinase inhibitors for the treatment of neurological diseases. The synthetic and assay protocols detailed in these application notes provide a robust framework for the discovery and characterization of such compounds. The hypothetical data for Compound 101 illustrates the potential for developing potent and selective LRRK2 inhibitors with favorable drug-like properties. Further optimization of this scaffold could lead to the identification of clinical candidates for neurodegenerative disorders.

References

HPLC method development for 4-Aminopyridine-2-carbonitrile purity testing

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Aminopyridine-2-carbonitrile.

Introduction

This compound is a pyridine derivative containing both an amino and a nitrile functional group.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the quality control of bulk drugs and formulations.[2] This application note provides a detailed protocol for the systematic development of a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound, designed to separate the main component from its potential impurities and degradation products.

The development process involves an initial screening of chromatographic conditions, followed by a systematic optimization of parameters such as mobile phase composition, pH, and column type to achieve optimal separation. The final method is intended to be specific, robust, and suitable for routine quality control analysis.

Compound Information

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for rational method development, particularly the pKa, which dictates the ionization state of the molecule at a given pH.

PropertyValueReference
Molecular FormulaC₆H₅N₃[1][3]
Molecular Weight119.12 g/mol [4]
AppearanceSolid[1]
pKa (Predicted)3.87 ± 0.30[5]
ACD/LogP0.74[5]
Polar Surface Area62.7 Ų[4][5]
CAS Number98139-15-2[1][3]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Columns:

    • Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm

    • Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm[6]

    • Agilent Zorbax SB-Aq, 150 mm x 4.6 mm, 5 µm

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Orthophosphoric Acid (H₃PO₄)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Hydrogen Peroxide (H₂O₂), 30%

    • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is a suitable starting point.

  • Buffer Preparation (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid. Filter the solution through a 0.45 µm nylon filter.[6]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the Working Standard Solution using the diluent.

HPLC Method Development Workflow

The development process follows a logical sequence from initial screening to final optimization and verification through forced degradation studies.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_verify Phase 3: Verification cluster_final Phase 4: Finalization lit_review Literature Review & Analyte Properties (pKa, LogP) reagent_prep Prepare Standards, Samples & Mobile Phases lit_review->reagent_prep screening Initial Screening (Column, Mobile Phase) reagent_prep->screening optimization Parameter Optimization (pH, Gradient, Temp) screening->optimization Select best starting conditions forced_deg Forced Degradation Study (Acid, Base, Peroxide, Heat) optimization->forced_deg specificity Evaluate Peak Purity & Resolution of Degradants forced_deg->specificity final_method Final Optimized Method specificity->final_method Method is Specificity-Indicating

Caption: Workflow for HPLC Method Development.
Initial Chromatographic Conditions (Screening)

Based on methods for the related compound 4-aminopyridine, a reversed-phase C18 column with an acidic mobile phase is a logical starting point.[6]

ParameterCondition ACondition B
Column Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µmWaters Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B in 20 min, hold 5 min, re-equilibrate5% B to 95% B in 20 min, hold 5 min, re-equilibrate
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 263 nm[6]UV at 263 nm
Injection Vol. 10 µL10 µL
Method Optimization

The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities, with a reasonable run time.

  • Mobile Phase pH: Since the predicted pKa is ~3.87, the mobile phase pH should be controlled to be at least 2 units away from this value to ensure the analyte is in a single, stable ionic form (protonated).[5][7] An acidic pH (e.g., 2.5-3.5) is recommended to protonate the basic amine, promoting retention and good peak shape on a C18 column.

  • Organic Modifier: Compare Acetonitrile and Methanol. Acetonitrile often provides better peak shape and efficiency, while Methanol can offer different selectivity, especially for aromatic compounds.[8]

  • Gradient Profile: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient can increase separation but will also increase the run time.

  • Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can decrease viscosity, improve peak efficiency, and alter selectivity.

G cluster_params Optimization Parameters cluster_outputs Chromatographic Outputs Analyte This compound (Basic Compound, pKa ~3.87) pH Mobile Phase pH Organic Organic Modifier % Buffer Buffer Strength Retention Retention Time (k') pH->Retention pH < pKa-2: Protonated, Increased Retention Tailing Peak Shape (Tf) pH->Tailing pH ~ pKa: Mixed Ionic Forms, Poor Shape pH << pKa: Stable Form, Good Shape Organic->Retention Increase % -> Decrease Retention Buffer->Tailing Adequate strength minimizes tailing Resolution Resolution (Rs) Retention->Resolution Tailing->Resolution

Caption: Logic of RP-HPLC Parameter Optimization.
Forced Degradation Study

To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to produce potential degradation products. The stressed samples are then analyzed using the developed method.

  • Acid Degradation: Reflux 0.1 mg/mL solution in 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.

  • Base Degradation: Reflux 0.1 mg/mL solution in 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection. The nitrile group may be susceptible to hydrolysis to a carboxylic acid under these conditions.[9]

  • Oxidative Degradation: Treat 0.1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours. N-oxide formation is a possible degradation pathway.[10]

  • Thermal Degradation: Expose solid powder to 105 °C for 24 hours.

  • Photolytic Degradation: Expose 0.1 mg/mL solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show that the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm the specificity of the method.

Data and Results

The following tables represent a hypothetical optimized method and expected system suitability results.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0.01
20.0
25.0
25.01
30.0
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 263 nm
Injection Vol. 10 µL
System Suitability Results (Hypothetical)

System suitability is performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Tf) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area (n=6) ≤ 1.0%0.4%
%RSD of Retention Time (n=6) ≤ 1.0%0.2%
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)> 3.0

Conclusion

This application note outlines a systematic and comprehensive protocol for developing a stability-indicating RP-HPLC method for the purity determination of this compound. The proposed final method, utilizing a C18 column with a phosphate-buffered acetonitrile gradient at a controlled pH and temperature, is designed to provide the necessary specificity, precision, and accuracy for routine quality control in a pharmaceutical setting. The forced degradation studies confirm that the method can effectively separate the active ingredient from its degradation products, making it suitable for stability testing.

References

Application Notes and Protocols: Developing In Vitro Cell-Based Assays with 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4-Aminopyridine-2-carbonitrile" did not yield any publicly available scientific literature detailing its biological activity, mechanism of action, or use in in vitro cell-based assays. This compound is chemically distinct from 4-Aminopyridine. The following application notes and protocols are provided for 4-Aminopyridine (4-AP) , a well-researched potassium channel blocker, as a comprehensive example of developing in vitro cell-based assays for a related aminopyridine compound.

Introduction to 4-Aminopyridine (4-AP)

4-Aminopyridine (also known as fampridine or dalfampridine) is a potent blocker of voltage-gated potassium (K+) channels.[1][2][3][4] By inhibiting these channels, 4-AP prolongs the repolarization phase of the action potential, leading to an increased influx of calcium (Ca2+) into the presynaptic terminal.[3][5][6] This enhanced Ca2+ concentration promotes the release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[1][7] These properties make 4-AP a valuable tool for studying synaptic transmission, neuronal excitability, and for screening potential therapeutic agents for neurological disorders such as multiple sclerosis.[1][4]

Mechanism of Action

The primary mechanism of action of 4-AP involves the blockade of voltage-gated potassium channels from the intracellular side of the neuronal membrane.[8] This blockade is state-dependent, meaning 4-AP preferentially binds to the open state of the channel.[9] By blocking the efflux of K+ ions, 4-AP broadens the action potential duration. This prolonged depolarization keeps voltage-gated Ca2+ channels open for a longer period, resulting in increased intracellular Ca2+ and consequently, enhanced neurotransmitter release at the synapse.[3][5][6] At higher concentrations, 4-AP can also exhibit effects on other ion channels, including sodium (Na+) channels.[10]

Below is a diagram illustrating the signaling pathway of 4-Aminopyridine.

4-Aminopyridine Signaling Pathway Figure 1: Mechanism of Action of 4-Aminopyridine AP Action Potential VGKC Voltage-gated K+ Channel AP->VGKC opens ProlongedDepol Prolonged Depolarization AP->ProlongedDepol Repolarization Repolarization VGKC->Repolarization mediates VGKC->ProlongedDepol FourAP 4-Aminopyridine FourAP->VGKC blocks VGCC Voltage-gated Ca2+ Channel ProlongedDepol->VGCC maintains open state CaInflux Increased Ca2+ Influx VGCC->CaInflux Vesicle Synaptic Vesicle CaInflux->Vesicle triggers fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter

Figure 1: Mechanism of Action of 4-Aminopyridine

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of 4-Aminopyridine on various ion channels as reported in the literature. This data is crucial for designing experiments and interpreting results.

Target Ion ChannelCell TypeAssay TypeIC50Reference
hERG (human Ether-à-go-go-Related Gene) K+ ChannelHuman Embryonic Kidney (HEK293) cellsElectrophysiology (Patch Clamp)3.83 mM[8]
Kv1.1 (Voltage-gated K+ Channel 1.1)Chinese Hamster Ovary (CHO) cellsElectrophysiology (Patch Clamp)185 µM[9]
Kv1.2 (Voltage-gated K+ Channel 1.2)Chinese Hamster Ovary (CHO) cellsElectrophysiology (Patch Clamp)204 µM[9]
Voltage-dependent Na+ ChannelHuman SH-SY5Y cellsElectrophysiology (Patch Clamp)No significant effect[9]
Transient Outward K+ Current (IK(A))Rat Cerebellar Granule CellsElectrophysiology (Whole-cell voltage-clamp)Inhibition observed at 1-5 mM[10]
Inward Na+ Current (INa)Rat Cerebellar Granule CellsElectrophysiology (Whole-cell voltage-clamp)Inhibition observed at 1-5 mM[10]

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays involving 4-Aminopyridine are provided below.

Electrophysiology Assay: Whole-Cell Patch Clamp

This protocol is designed to measure the effect of 4-AP on voltage-gated potassium currents in a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

Materials:

  • SH-SY5Y cells (or other suitable neuronal cell line/primary neurons)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Poly-D-lysine coated coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • 4-Aminopyridine stock solution (e.g., 1 M in dH2O, sterile filtered)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Protocol:

  • Cell Preparation:

    • Plate SH-SY5Y cells on poly-D-lysine coated glass coverslips at a low density to allow for isolation of single cells for recording.

    • Culture cells for 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with external solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Data Acquisition:

    • Obtain a giga-ohm seal on a single, healthy-looking cell.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit potassium currents.

    • Record baseline currents in the external solution.

  • Application of 4-Aminopyridine:

    • Prepare working concentrations of 4-AP by diluting the stock solution in the external solution.

    • Perfuse the recording chamber with the desired concentration of 4-AP (e.g., starting from 10 µM up to 5 mM).

    • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

    • Record potassium currents in the presence of 4-AP using the same voltage protocol.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after 4-AP application.

    • Calculate the percentage of current inhibition by 4-AP at each concentration.

    • Plot a dose-response curve and calculate the IC50 value.

Below is a diagram illustrating the experimental workflow for a whole-cell patch clamp experiment.

Patch_Clamp_Workflow Figure 2: Workflow for Whole-Cell Patch Clamp Electrophysiology cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture Neuronal Cells Plating Plate Cells on Coverslips Cell_Culture->Plating Setup Mount Coverslip and Perfuse with External Solution Plating->Setup Patch Obtain Giga-ohm Seal and Whole-Cell Configuration Setup->Patch Baseline Record Baseline K+ Currents Patch->Baseline Drug_Application Perfuse with 4-Aminopyridine Baseline->Drug_Application Drug_Recording Record K+ Currents in Presence of 4-AP Drug_Application->Drug_Recording Measure Measure Current Amplitudes Drug_Recording->Measure Inhibition Calculate Percent Inhibition Measure->Inhibition Dose_Response Generate Dose-Response Curve and Calculate IC50 Inhibition->Dose_Response

Figure 2: Workflow for Whole-Cell Patch Clamp Electrophysiology
Neurotransmitter Release Assay

This protocol describes a method to measure the effect of 4-AP on the release of a pre-loaded radiolabeled or fluorescent neurotransmitter from synaptosomes.

Materials:

  • Synaptosome preparation from rat brain tissue

  • Krebs-Ringer buffer (in mM): 118 NaCl, 4.7 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.7 Glucose (gassed with 95% O2/5% CO2)

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]GABA) or a fluorescent false neurotransmitter

  • 4-Aminopyridine stock solution

  • Scintillation counter and vials (for radiolabeled assays) or fluorescence plate reader

  • Perfusion system or filtration apparatus

Protocol:

  • Synaptosome Preparation and Loading:

    • Prepare synaptosomes from the desired brain region (e.g., striatum for dopamine release, cortex for GABA release) using standard subcellular fractionation techniques.

    • Resuspend the synaptosome pellet in Krebs-Ringer buffer.

    • Pre-incubate the synaptosomes at 37°C for 15 minutes.

    • Add the radiolabeled or fluorescent neurotransmitter and incubate for another 30 minutes to allow for uptake.

  • Neurotransmitter Release:

    • Wash the loaded synaptosomes to remove excess unincorporated neurotransmitter.

    • Resuspend the synaptosomes in fresh Krebs-Ringer buffer.

    • Aliquot the synaptosome suspension into tubes or a multi-well plate.

    • Add different concentrations of 4-AP to the aliquots and incubate for a defined period (e.g., 5-15 minutes).

    • Include a control group with vehicle only.

    • For depolarization-induced release, a high K+ Krebs-Ringer buffer (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity) can be used in the presence or absence of 4-AP.

  • Sample Collection and Measurement:

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

    • Collect the supernatant, which contains the released neurotransmitter.

    • Lyse the synaptosomes to determine the amount of neurotransmitter remaining.

  • Data Analysis:

    • Quantify the amount of released neurotransmitter in the supernatant and the amount remaining in the synaptosomes.

    • Express neurotransmitter release as a percentage of the total neurotransmitter content.

    • Compare the release in the presence of 4-AP to the basal release (vehicle control).

Cell Viability/Neurotoxicity Assay

This protocol is used to assess the potential cytotoxic effects of 4-AP on neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a neuronal cell line

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • 96-well cell culture plates

  • 4-Aminopyridine stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue, or a lactate dehydrogenase (LDH) release assay kit)

  • Plate reader

Protocol:

  • Cell Plating:

    • Plate neuronal cells in a 96-well plate at a suitable density.

    • Allow the cells to adhere and mature for several days (for primary neurons) or 24 hours (for cell lines).

  • Treatment with 4-Aminopyridine:

    • Prepare a range of 4-AP concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of 4-AP.

    • Include a vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.

    • PrestoBlue Assay: Add PrestoBlue reagent to each well, incubate for 1-2 hours, and read the fluorescence.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the concentration of 4-AP to determine any cytotoxic effects.

Conclusion

4-Aminopyridine is a versatile pharmacological tool for the in vitro study of neuronal function. The protocols outlined above provide a framework for investigating its effects on ion channel activity, neurotransmitter release, and cell viability. Careful consideration of the cell type, drug concentration, and experimental endpoints is essential for obtaining robust and reproducible data. The provided quantitative data and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound.

References

Application of 4-Aminopicolinonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopicolinonitrile is a versatile pyridine-based scaffold that holds significant potential in the discovery and development of novel agrochemicals. Its unique chemical architecture, featuring a reactive nitrile group and an amino moiety on a pyridine ring, allows for diverse chemical modifications to generate compounds with a wide range of biological activities. This document provides detailed application notes on the utilization of 4-aminopicolinonitrile and its derivatives in the synthesis of innovative herbicides and fungicides, complete with experimental protocols, quantitative data, and mechanistic insights.

Application Note 1: Synthesis of Novel Herbicides based on a 4-Aminopicolinonitrile Scaffold

Derivatives of 4-aminopicolinonitrile have been successfully employed as key building blocks in the synthesis of a new class of herbicides. These compounds often act as synthetic auxins, a critical class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species.

A notable example involves the use of a chlorinated analog, 4-amino-3,5,6-trichloro-2-picolinonitrile, as a starting material for the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[1] These molecules have demonstrated potent herbicidal activity against a variety of broadleaf weeds.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of synthesized 4-aminopicolinic acid derivatives was evaluated through root growth inhibition assays and post-emergence herbicidal activity tests.[1] The data for a selection of these compounds are summarized in the tables below.

Table 1: Root Growth Inhibition of Brassica napus [1]

Compound IDConcentration (µM)Root Growth Inhibition (%)
S201250> 80
S202250> 80
S203250> 80
S204250> 80
S205250> 80

Table 2: Post-emergence Herbicidal Activity against Amaranthus retroflexus [1]

Compound IDApplication Rate (g/ha)Inhibition (%)
S201150100
S202150100
S203150100
S204150100
S205150100
Experimental Protocols

The following is a generalized protocol for the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, adapted from the literature.[1]

Protocol 1: Synthesis of a Herbicidal 4-Aminopicolinic Acid Derivative

  • Protection of the Amino Group: 4-Amino-3,5,6-trichloro-2-picolinonitrile is reacted with phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) to yield the phthalimide-protected intermediate.

  • Fluorination: The trichlorinated intermediate is then subjected to fluorination using dried cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to introduce a fluorine atom at the 5-position of the pyridine ring.

  • Deprotection: The phthalimide protecting group is removed using concentrated ammonium hydroxide to yield 4-amino-3,6-dichloro-5-fluoro-2-picolinonitrile.

  • Hydrazine Substitution: The 6-chloro substituent is displaced by reacting the compound with hydrazine hydrate in tetrahydrofuran (THF) and DMSO.

  • Pyranone Condensation: The resulting hydrazine derivative is then condensed with a substituted 1,3-dicarbonyl compound in the presence of an acid catalyst to form the pyrazole ring.

  • Hydrolysis of the Nitrile: Finally, the nitrile group is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide, followed by acidification to yield the final herbicidal compound.

Signaling Pathway: Auxin Herbicide Mechanism of Action

Synthetic auxin herbicides, including those derived from the 4-aminopicolinonitrile scaffold, exert their phytotoxic effects by disrupting the normal auxin signaling pathway in susceptible plants.[2][3][4] At herbicidal concentrations, these synthetic auxins lead to an overstimulation of auxin-responsive genes, resulting in uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[2][5] The core of this pathway involves the auxin-mediated degradation of Aux/IAA transcriptional repressors, which in turn unleashes Auxin Response Factors (ARFs) to activate gene expression.[6][7][8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 4-aminopicolinate derivative) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression activates Plant_Death Plant Death Gene_Expression->Plant_Death

Mechanism of action for synthetic auxin herbicides.

Application Note 2: Picolinamide Fungicides

The picolinamide scaffold, which can be conceptually derived from 4-aminopicolinonitrile through hydrolysis of the nitrile to an amide, is a key feature of a modern class of fungicides. These fungicides exhibit a unique mode of action, making them valuable tools for managing fungal pathogens, especially those that have developed resistance to other fungicide classes.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Picolinamide fungicides act as Quinone inside (Qi) inhibitors of the mitochondrial cytochrome bc1 complex (Complex III). By binding to the Qi site, these fungicides block the electron transport chain, thereby inhibiting fungal respiration and leading to cell death. This mechanism is distinct from that of other fungicides, such as strobilurins, which bind to the Quinone outside (Qo) site of the same complex.

Experimental Workflow: From Synthesis to Fungicidal Screening

The development of novel picolinamide fungicides from a 4-aminopicolinonitrile starting point would follow a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Start 4-Aminopicolinonitrile Step1 Hydrolysis to 4-Aminopicolinamide Start->Step1 Step2 N-functionalization/ Coupling Reactions Step1->Step2 Library Library of Novel Picolinamide Derivatives Step2->Library Screening In vitro Fungicidal Screening Library->Screening Data_Analysis Quantitative Data Analysis (e.g., EC50 determination) Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Workflow for developing picolinamide fungicides.

Conclusion

4-Aminopicolinonitrile represents a valuable and versatile starting material for the synthesis of novel agrochemicals. Its application in the development of both herbicides and fungicides highlights its importance as a privileged scaffold in modern agrochemical research. The detailed protocols and mechanistic insights provided herein serve as a foundational resource for researchers aiming to explore the full potential of this compound in addressing the ongoing challenges in crop protection.

References

One-Pot Synthesis of Substituted 2-Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminopyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The development of efficient, one-pot synthetic methods for these scaffolds is of paramount importance, offering advantages in terms of reduced reaction times, minimized waste, and operational simplicity, aligning with the principles of green chemistry.[3][4] This document provides detailed application notes and protocols for several one-pot multicomponent reactions (MCRs) for the synthesis of substituted 2-aminopyridines.

Data Presentation: Comparison of One-Pot Methodologies

The following tables summarize quantitative data from various reported one-pot syntheses of 2-aminopyridine derivatives, facilitating a comparison of different approaches.

Table 1: Four-Component, Catalyst-Free Synthesis of 2-Aminopyridines [1][5]

EntryAcetophenone DerivativeAldehydeAmine SourceReaction TimeYield (%)
1Acetophenone4-Cl-benzaldehydeAmmonium carbonate24 h (RT)80
24-Methylacetophenone4-Cl-benzaldehydeAmmonium carbonate24 h (RT)85
34-Methoxyacetophenone4-Cl-benzaldehydeAmmonium carbonate24 h (RT)82
4AcetophenoneBenzaldehydeAmmonium carbonate5 h (80°C)90

Table 2: Three-Component Synthesis of 2-Amino-3-cyanopyridines using Enaminones [4]

EntryEnaminonePrimary AmineReaction TimeTemperature (°C)Yield (%)
13-(dimethylamino)-1-phenylprop-2-en-1-oneBenzylamine24 h4020
23-(dimethylamino)-1-phenylprop-2-en-1-oneBenzylamine5 h8095
33-(dimethylamino)-1-(p-tolyl)prop-2-en-1-oneBenzylamine5 h8092
43-(dimethylamino)-1-phenylprop-2-en-1-oneEthylamine5 h8090

Table 3: Three-Component Synthesis of 2-Amino-3,5-dicyano-6-sulfanylpyridines [6]

EntryAldehydeThiolCatalystReaction TimeYield (%)
1BenzaldehydeThiophenolNanocrystalline MgO6 h85
24-ChlorobenzaldehydeThiophenolNanocrystalline MgO5 h90
34-MethylbenzaldehydeBenzyl mercaptanNanocrystalline MgO7 h82
42-NaphthaldehydeThiophenolNanocrystalline MgO6 h88

Experimental Protocols

I. Four-Component Catalyst-Free Synthesis of Substituted 2-Aminopyridines[5]

This protocol outlines an environmentally benign, solvent-free method for synthesizing 2-aminopyridines from readily available starting materials.

General Procedure:

  • In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the appropriate aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the solid mass and triturate.

  • Collect the solid product by filtration and wash it several times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product.

II. Three-Component Synthesis of 2-Amino-3-cyanopyridines from Enaminones[4]

This method provides an efficient route to 2-amino-3-cyanopyridine derivatives using enaminones as key precursors under solvent-free conditions.

General Procedure:

  • In a round-bottom flask, mix the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • Heat the reaction mixture to the temperature specified in Table 2 (e.g., 80°C).

  • Stir the reaction for the time indicated (e.g., 5 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

III. Three-Component Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines[6]

This procedure describes the synthesis of highly substituted pyridines using a nanocrystalline magnesium oxide catalyst.

General Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add nanocrystalline MgO (0.1 g) at room temperature.

  • Heat the resulting mixture to 50°C.

  • Add the thiol (1.1 mmol) and reflux the reaction mixture.

  • Monitor the reaction completion by TLC.

  • Once complete, bring the mixture to room temperature and centrifuge to separate the catalyst.

  • Wash the catalyst with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Four-Component Synthesis

G Workflow for Four-Component Synthesis A Acetophenone Derivative E Mix and Grind (Mortar and Pestle, RT) A->E B Malononitrile B->E C Aldehyde C->E D Ammonium Carbonate D->E F Reaction Monitoring (TLC) E->F G Workup: Trituration with Diethyl Ether F->G Reaction Complete H Filtration and Washing G->H I Drying H->I J Substituted 2-Aminopyridine I->J

Caption: Workflow for the four-component synthesis.

Proposed Mechanism for the Synthesis of 2-Amino-3-cyanopyridines from Enaminones[4]

G Proposed Mechanism for 2-Aminopyridine Synthesis node1 Enaminone + Malononitrile node2 Intermediate I (Knoevenagel Condensation) node1->node2 Knoevenagel Reaction node3 Intermediate I + Primary Amine node2->node3 node4 Intermediate II node3->node4 Addition node5 Intermediate III (Intramolecular Cyclization) node4->node5 Cyclization node6 Substituted 2-Aminopyridine (Aromatization) node5->node6 Aromatization

Caption: Proposed reaction mechanism.

References

Application Notes & Protocols: 4-Aminopyridine-2-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Aminopyridine-2-carbonitrile as a High-Value Fragment

This compound is a versatile heterocyclic compound that serves as an excellent starting point in fragment-based drug discovery (FBDD). Its intrinsic properties, including low molecular weight (119.12 Da), high ratio of sp2-hybridized atoms, and a combination of hydrogen bond donors and acceptors, make it an ideal candidate for efficiently exploring the chemical space of a protein's binding site. The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. The nitrile group offers a vector for chemical elaboration, allowing for the systematic growth of the fragment into a more potent and selective lead compound.

The primary advantage of using this compound lies in its potential to form high-quality, ligand-efficient interactions with the target protein. Fragment-based approaches leverage the principle that smaller molecules can form more optimal interactions with a binding site compared to larger, more complex molecules which may have functionalities that clash with the protein surface. Identifying a low-affinity but high-efficiency binder like this compound can provide a robust foundation for a successful hit-to-lead campaign.

Potential Protein Targets

The 4-aminopyridine scaffold is a well-established pharmacophore for a range of protein families. This makes this compound a promising fragment for screening against targets such as:

  • Protein Kinases: The aminopyridine core can mimic the hinge-binding motif of ATP, making it a suitable fragment for screening against various kinases.

  • Bromodomains: These epigenetic readers recognize acetylated lysine residues, and fragments containing aromatic systems with hydrogen bonding capabilities can be effective binders.

  • Other ATP-binding proteins: The scaffold's ability to interact with ATP-binding sites extends to other enzyme families beyond kinases.

Fragment-Based Drug Discovery Workflow

The general workflow for utilizing this compound in an FBDD campaign is outlined below. This process begins with the initial identification of binding (a "hit") and progresses through validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library (including this compound) b Primary Screen (NMR or X-ray Crystallography) a->b c Identified Hits b->c d Orthogonal Validation (e.g., ITC, SPR) c->d e Structural Biology (X-ray Crystallography) d->e f Validated Hit e->f g Structure-Guided Chemistry (Fragment Growing/Linking) f->g h Lead Compound g->h

FBDD workflow using this compound.

Experimental Protocols

Detailed methodologies for the key experiments in an FBDD campaign using this compound are provided below.

Protocol 1: NMR-Based Fragment Screening (Primary Screen)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.[1][2] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.[3][4]

Objective: To identify if this compound binds to the target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.

Materials:

  • ¹⁵N-isotopically labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, pH 7.5).

  • This compound stock solution (e.g., 100 mM in d6-DMSO).

  • NMR tubes.

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

Methodology:

  • Protein Preparation: Prepare a sample of the ¹⁵N-labeled target protein at the desired concentration in an appropriate NMR buffer. Ensure the protein is stable and well-folded under these conditions.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline for comparison.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration typically in the range of 200 µM to 1 mM. The final DMSO concentration should be kept low (e.g., <1%) to avoid denaturing the protein.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum upon addition of the fragment indicate a binding event. The magnitude of the CSPs can give a qualitative indication of the binding affinity.

Protocol 2: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how and where a fragment binds to the target protein.[5] This is crucial for the structure-guided design of more potent compounds.[6]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein.

  • This compound solution (e.g., 10-50 mM in a cryoprotectant solution compatible with the protein crystals).

  • Cryo-loops.

  • Liquid nitrogen.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking: Transfer a protein crystal from its growth solution into a solution containing this compound. The soaking time can vary from minutes to hours, depending on the crystal's stability and the fragment's solubility.[7]

  • Cryo-cooling: After soaking, loop out the crystal and flash-cool it in liquid nitrogen to prevent ice formation.

  • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement with the known apo-protein structure.

  • Analysis: Analyze the resulting electron density maps to confirm the binding of this compound and to characterize its specific interactions with the protein's amino acid residues.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Hit Validation

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[9]

Objective: To quantitatively measure the binding affinity and thermodynamics of the interaction between this compound and the target protein.

Materials:

  • Purified target protein (e.g., 10-50 µM in a suitable buffer).

  • This compound solution (e.g., 10-20 times the protein concentration in the same buffer).

  • ITC instrument.

Methodology:

  • Sample Preparation: Prepare the protein solution and the fragment solution in the same buffer to minimize heats of dilution. Degas both solutions before the experiment.

  • Instrument Setup: Fill the ITC sample cell with the protein solution and the injection syringe with the fragment solution. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small injections of the fragment solution into the protein solution. The instrument will measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the KD, ΔH, and n. For weakly binding fragments, a displacement titration method may be necessary.[10][11]

Data Presentation

Quantitative data from the FBDD campaign should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Summary of Biophysical Screening Data for this compound
Technique Result
NMR Screening
Chemical Shift PerturbationObserved
Isothermal Titration Calorimetry
Binding Affinity (KD)e.g., 500 µM
Enthalpy (ΔH)e.g., -5.2 kcal/mol
Stoichiometry (n)e.g., 1.1
X-ray Crystallography
Resolutione.g., 1.8 Å
Key Interactionse.g., H-bond to hinge region

Hit-to-Lead Optimization Strategy

Once this compound is confirmed as a validated hit, the next phase is to use the structural and thermodynamic data to guide its chemical elaboration into a more potent lead compound.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Chemical Synthesis & Evaluation cluster_3 Lead Compound a This compound (Validated Hit, K_D ~500 µM) b Analyze X-ray Structure a->b c Identify Growth Vectors (e.g., nitrile group) b->c d Design Analogs to Explore Adjacent Pockets c->d e Synthesize Analog Library d->e f Measure Affinity (ITC, SPR) e->f g Determine Co-crystal Structures f->g g->b h Optimized Lead (K_D < 1 µM) g->h

Hit-to-lead optimization strategy.

The nitrile group of this compound provides a clear chemical handle for "fragment growing." Based on the co-crystal structure, chemists can design and synthesize new analogs where the nitrile is replaced with or modified to include functionalities that can interact with adjacent pockets in the protein's binding site. This iterative process of design, synthesis, and evaluation is central to converting a low-affinity fragment into a high-potency lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Aminopyridine-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

Common synthetic approaches to this compound include:

  • Palladium-catalyzed cyanation of a pre-functionalized aminopyridine: This is a frequently employed method where a suitable leaving group (e.g., a halogen) at the 2-position of a 4-aminopyridine derivative is displaced by a cyanide source. A notable example is the reaction of 2-chloro-4-aminopyridine with zinc cyanide, although reported yields can be low without optimization[1].

  • Hofmann rearrangement of a precursor amide: This method involves the degradation of an amide to form the corresponding amine. For instance, isonicotinamide can be converted to 4-aminopyridine with high yields, and this principle can be adapted for the synthesis of the target molecule[2].

  • Reduction of a nitro group: Synthesis can proceed via the reduction of a 4-nitropyridine derivative. For example, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine in high yields[3].

Q2: I am getting a low yield in the palladium-catalyzed cyanation of 2-chloro-4-aminopyridine. What are the potential causes and solutions?

Low yields in palladium-catalyzed cyanation reactions are a common issue. Several factors could be contributing to this problem:

  • Catalyst deactivation: Cyanide ions can poison the palladium catalyst, leading to reduced activity[4][5].

  • Suboptimal reaction conditions: Temperature, solvent, and base selection are critical for efficient catalysis.

  • Poor quality of reagents: Impurities in the starting materials or catalyst can negatively impact the reaction.

To address these issues, consider the following troubleshooting steps outlined in the guide below.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on the palladium-catalyzed cyanation of 2-chloro-4-aminopyridine.

Problem Potential Cause Recommended Solution(s)
Low Yield Catalyst Inactivation: The palladium catalyst can be poisoned by excess cyanide ions[4][5].• Use a less soluble cyanide source like K4[Fe(CN)6] to control the concentration of free cyanide[4][5].• Employ a robust catalyst system, such as a palladacycle precatalyst, which can be more resistant to poisoning[4].• Additives like copper(I) salts can sometimes mitigate catalyst deactivation in cyanation reactions.
Suboptimal Ligand: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst.• Experiment with different phosphine ligands. Buchwald-type biaryl phosphine ligands are often effective in cross-coupling reactions.
Inefficient Reaction Conditions: The solvent, temperature, and base can significantly influence the reaction rate and yield.• Screen different solvents. While DMF is common, other solvents like dioxane, toluene, or DMA may offer better results[1].• Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.• The choice of base is important. Inorganic bases like K2CO3 or Cs2CO3 are often used.
Formation of Side Products Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis, especially under harsh basic or acidic conditions, leading to the formation of the corresponding carboxylic acid or amide.• Ensure anhydrous reaction conditions if possible.• During workup, avoid prolonged exposure to strong acids or bases.
Ring Bromination (if using bromine-containing reagents): In some synthetic routes, side reactions involving bromination of the pyridine ring can occur[6].• Use a milder brominating agent or carefully control the stoichiometry and reaction conditions.
Formation of 4-pyridone: Hydrolysis of the 4-amino group can lead to the formation of the corresponding 4-pyridone, especially at elevated temperatures in aqueous solutions[3].• Minimize heating during aqueous workup steps.
Difficult Purification Removal of Palladium Catalyst: Residual palladium can be difficult to remove from the final product.• Use a palladium scavenger resin after the reaction is complete.• Filtration through a pad of celite and silica gel can help remove some of the catalyst.
Separation from Starting Material: If the reaction does not go to completion, separating the product from the starting 2-chloro-4-aminopyridine can be challenging.• Optimize the reaction to drive it to completion.• Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-4-aminopyridine (Low-Yield Example for Optimization)

This protocol, adapted from available literature, serves as a baseline for optimization[1].

Materials:

  • 2-Chloro-4-aminopyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine 2-chloro-4-aminopyridine (1.0 eq), zinc cyanide (0.55 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture at 145°C for 20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield this compound.

Note: The reported yield for this specific protocol is approximately 20%[1]. Significant optimization of the catalyst, ligand, solvent, and temperature is recommended to improve the yield.

Data Presentation

Table 1: Comparison of Yields for Related Aminopyridine Syntheses

Product Starting Material Reaction Type Yield Reference
4-Aminopyridine4-Nitropyridine-N-oxideReduction85-90%[3]
4-AminopyridineIsonicotinamideHofmann Degradation>90%[2]
4-Aminopyridine4-CyanopyridineOne-step Huffman>85%[7]
This compound2-Chloro-4-aminopyridinePd-catalyzed Cyanation~20%[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Combine 2-Chloro-4-aminopyridine, Zn(CN)₂, and Pd(PPh₃)₄ Solvent Add DMF Start->Solvent Heating Heat at 145°C for 20h Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Partition between EtOAc and H₂O and Extract Aqueous Layer Cooling->Extraction Washing Wash with Brine and Dry Extraction->Washing Concentration Concentrate under Reduced Pressure Washing->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low Yield Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Poor_Reagents Poor Reagent Quality Low_Yield->Poor_Reagents Solution_Catalyst Use robust catalyst/ligand system Use K₄[Fe(CN)₆] Catalyst_Deactivation->Solution_Catalyst Solution_Conditions Screen solvents (e.g., Dioxane) Optimize temperature and base Suboptimal_Conditions->Solution_Conditions Solution_Reagents Use high-purity starting materials and catalyst Poor_Reagents->Solution_Reagents

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4-Aminopyridine-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-aminopyridine-2-carbonitrile using column chromatography. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
The compound does not move from the origin (streaking at the top of the column). The eluent is not polar enough. The compound is strongly adsorbed to the silica gel due to its basicity.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or methanol). Add a small percentage of a basic modifier, such as triethylamine (0.1-2.0%) or a few drops of ammonia in methanol, to the eluent to reduce strong interactions with the acidic silica gel.[1]
Poor separation of the product from impurities (co-elution). Inappropriate eluent system. The column is overloaded with the crude product. The flow rate is too high.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of approximately 0.2-0.3 for this compound.[2] Use a larger column or reduce the amount of crude material loaded. Decrease the flow rate to allow for better equilibration and separation.
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent (e.g., a higher ratio of hexane or dichloromethane) and gradually increase the polarity (gradient elution).
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel. The sample is overloaded.Add a basic modifier like triethylamine or ammonia to the mobile phase.[1] Consider using a different stationary phase such as alumina or amino-functionalized silica, which are more suitable for basic compounds.[3][4] Dilute the sample before loading it onto the column.
The compound appears to be decomposing on the column. This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing it with a solvent mixture containing 1-2% triethylamine before use.[2] Switch to a more inert stationary phase like neutral alumina.[4]
Low recovery of the purified product. The compound may be irreversibly adsorbed to the silica gel. The compound may be partially soluble in the eluent, leading to broad elution.Use a more polar eluent system or add a basic modifier to ensure complete elution. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A1: A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. Based on the purification of similar aminopyridine derivatives, a gradient elution starting from a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing to a higher polarity (e.g., 1:1 hexane:ethyl acetate) is often effective.[5] For highly polar impurities, a solvent system of dichloromethane and methanol may be necessary. It is crucial to first develop the separation on a TLC plate to determine the optimal solvent ratio.

Q2: How can I improve the separation of this compound from very similar impurities?

A2: To improve separation from closely related impurities, you can try using a less polar solvent system and running a longer column to increase the separation distance. A shallow gradient, where the polarity is increased very slowly, can also enhance resolution. If these methods are insufficient, consider using a different stationary phase, such as alumina or a cyano-functionalized silica phase, which can offer different selectivity.[6][7]

Q3: Is it better to dry-load or wet-load the sample onto the column?

A3: For polar compounds like this compound that may have limited solubility in the initial, less polar mobile phase, dry-loading is often preferred.[8] This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then carefully added to the top of the column. This technique can lead to better band sharpness and improved separation.

Q4: What are the alternatives to silica gel for purifying basic compounds like this compound?

A4: Due to the basic nature of the amino group, this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and potential degradation.[3] Good alternatives include neutral or basic alumina, or amino-functionalized silica gel.[3][4] Reversed-phase chromatography on a C18 column with an appropriate aqueous-organic mobile phase could also be an option for highly polar compounds.

Q5: How can I monitor the purification process effectively?

A5: The purification should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate alongside a reference spot of the crude mixture. After developing the plate in an appropriate solvent system, visualize the spots under UV light. Combine the fractions that contain the pure desired product.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of this compound. These values are illustrative and may require optimization for specific experimental conditions.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate content.
Rf Value (TLC) ~0.2-0.3In the chosen eluent for starting the column. This generally provides good separation.[2]
Loading Capacity 1-5% (w/w)The weight of the crude sample should be 1-5% of the weight of the silica gel.
Expected Purity >95%Depending on the impurities present and the optimization of the method.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 9:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading (Dry-Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.[8]

  • Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin elution with the initial non-polar solvent system.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be used.

  • Collect fractions in test tubes or other suitable containers.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

G Troubleshooting Workflow for Column Chromatography cluster_start cluster_problems cluster_solutions start Start: Poor Separation or Recovery no_elution Problem: Compound not eluting start->no_elution streaking Problem: Streaking/Tailing start->streaking co_elution Problem: Co-elution with impurities start->co_elution increase_polarity Solution: Increase eluent polarity no_elution->increase_polarity Is the eluent too non-polar? add_modifier Solution: Add basic modifier (e.g., Triethylamine) no_elution->add_modifier Is the compound strongly adsorbed? streaking->add_modifier Due to acidic silica? change_stationary_phase Solution: Change stationary phase (Alumina, Amino-silica) streaking->change_stationary_phase Persistent issue? optimize_gradient Solution: Optimize solvent gradient co_elution->optimize_gradient Are Rf values too close? reduce_load Solution: Reduce sample load co_elution->reduce_load Is the column overloaded?

Caption: A troubleshooting workflow for common issues in column chromatography.

References

Technical Support Center: Synthesis of 4-Amino-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-cyanopyridine. This guide addresses common side products, their formation, and methods for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Amino-2-cyanopyridine?

A1: The two most prevalent laboratory and industrial scale synthesis methods for 4-Amino-2-cyanopyridine are:

  • Cyanation of 4-aminopyridine-N-oxide: This method involves the reaction of 4-aminopyridine-N-oxide with a cyanide source, often in the presence of an activating agent.

  • Cyanation of 2-chloro-4-aminopyridine: This route involves a nucleophilic substitution reaction where the chloro group at the 2-position is displaced by a cyanide ion, typically using a cyanide salt like zinc cyanide.

Q2: What are the primary side products I should be aware of during the synthesis of 4-Amino-2-cyanopyridine?

A2: The primary side products are largely dependent on the synthetic route chosen. However, some common impurities are observed across different methods:

  • 4-amino-2-picolinamide: Formed by the hydrolysis of the nitrile group of the target compound.

  • 4-amino-picolinic acid: Results from the further hydrolysis of 4-amino-2-picolinamide.

  • Unreacted starting materials: Such as 4-aminopyridine-N-oxide or 2-chloro-4-aminopyridine.

  • Side products from starting material impurities: For instance, if the 4-aminopyridine-N-oxide starting material contains 4-amidopyridine-N-oxide, the corresponding 2-cyano-4-amidopyridine can be formed as a significant impurity.

Q3: How can I minimize the formation of hydrolysis-related side products?

A3: To minimize the formation of 4-amino-2-picolinamide and 4-amino-picolinic acid, it is crucial to control the amount of water in the reaction mixture and during the work-up. Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere can significantly reduce hydrolysis. During product isolation, avoid prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.

Q4: What are the recommended methods for purifying crude 4-Amino-2-cyanopyridine?

A4: The choice of purification method depends on the scale of the synthesis and the impurity profile. Common techniques include:

  • Recrystallization: This is an effective method for removing less soluble or more soluble impurities. The choice of solvent is critical and may require some experimentation. A mixture of solvents like ethanol and water or ethyl acetate and hexanes can be effective.

  • Silica Gel Column Chromatography: This technique is very effective for separating the target compound from structurally similar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 4-Amino-2-cyanopyridine Incomplete reaction.- Increase reaction time or temperature. - Ensure proper activation of the N-oxide (if applicable). - Use a more reactive cyanide source.
Product degradation during work-up.- Minimize exposure to harsh pH conditions. - Perform extractions and washes quickly and at low temperatures.
Presence of a significant amount of 4-amino-2-picolinamide in the final product Hydrolysis of the nitrile group.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Neutralize the reaction mixture carefully during work-up.
Detection of 2-cyano-4-amidopyridine impurity Contamination of the 4-aminopyridine-N-oxide starting material with 4-amidopyridine-N-oxide.- Use highly pure starting materials. - Analyze the starting material for this impurity before use. - Purify the final product using column chromatography.
Product is difficult to crystallize Presence of persistent impurities.- Attempt purification by column chromatography before crystallization. - Try different solvent systems for recrystallization (e.g., solvent/anti-solvent pairs).
Formation of colored byproducts Dimerization or polymerization reactions.- Control the reaction temperature. - Use a radical scavenger if a free-radical mechanism is suspected.

Data Presentation

Table 1: Common Side Products in 4-Amino-2-cyanopyridine Synthesis

Side Product Name Chemical Structure Formation Pathway Typical Analytical Signature (LC-MS)
4-amino-2-picolinamide4-amino-pyridine-2-carboxylic acid amideHydrolysis of the nitrile group of the target product.[M+H]⁺ = 138.06
4-amino-picolinic acid4-amino-pyridine-2-carboxylic acidHydrolysis of 4-amino-2-picolinamide.[M+H]⁺ = 139.04
2-cyano-4-amidopyridine2-cyano-pyridine-4-carboxylic acid amideCyanation of 4-amidopyridine-N-oxide (an impurity in the starting material).[M+H]⁺ = 148.05

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Reaction Mixture

This protocol outlines a general method for the analysis of the reaction mixture to identify the main product and potential side products.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile).

    • Dilute the quenched sample to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include ethanol, isopropanol, acetonitrile, and mixtures with water or hexanes.

  • Recrystallization Procedure:

    • Dissolve the crude 4-Amino-2-cyanopyridine in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Pathways_and_Side_Products cluster_reactants Starting Materials cluster_side_products Side Products cluster_impurity_source Starting Material Impurity 4-aminopyridine-N-oxide 4-aminopyridine-N-oxide 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine 4-Amino-2-cyanopyridine 4-Amino-2-cyanopyridine 2-chloro-4-aminopyridine->4-Amino-2-cyanopyridine Cyanation 4-amino-2-picolinamide 4-amino-2-picolinamide 4-amino-picolinic acid 4-amino-picolinic acid 4-amino-2-picolinamide->4-amino-picolinic acid Hydrolysis 2-cyano-4-amidopyridine 2-cyano-4-amidopyridine 4-amidopyridine-N-oxide 4-amidopyridine-N-oxide 4-amidopyridine-N-oxide->2-cyano-4-amidopyridine Cyanation

Caption: Main synthesis routes and side product formation in 4-Amino-2-cyanopyridine synthesis.

Troubleshooting_Logic Start Analysis of Crude Product LowYield Low Yield? Start->LowYield HighHydrolysis High Hydrolysis Products? LowYield->HighHydrolysis No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Reagents) LowYield->OptimizeReaction Yes OtherImpurities Other Impurities Present? HighHydrolysis->OtherImpurities No ControlWater Control Water Content (Anhydrous Conditions) HighHydrolysis->ControlWater Yes CheckSM Check Starting Material Purity OtherImpurities->CheckSM Yes End Pure Product OtherImpurities->End No OptimizeReaction->Start ControlWater->Start Purify Purify by Chromatography or Recrystallization CheckSM->Purify Purify->End

Caption: Troubleshooting workflow for the synthesis and purification of 4-Amino-2-cyanopyridine.

Navigating the Synthesis of 4-Aminopicolinonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-aminopicolinonitrile, a key building block in the development of various pharmaceutical agents, can present unique challenges. This technical support center provides a comprehensive resource for optimizing reaction conditions, troubleshooting common issues, and ensuring a high-yield, high-purity outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-aminopicolinonitrile?

A1: The most common and direct method is the cyanation of a 4-amino-2-halopyridine. A prominent example involves the palladium-catalyzed reaction of 2-chloro-4-aminopyridine with zinc cyanide.[1] Alternative strategies, often employed for related aminopyridine derivatives, include the ammonolysis of a chloropicolinonitrile and multi-step syntheses starting from picolinic acid, which can be adapted for this target molecule.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in the palladium-catalyzed synthesis of 4-aminopicolinonitrile can stem from several factors. Inefficient catalysis is a primary suspect. Ensure the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is active and used in the correct loading. The reaction is also highly sensitive to atmospheric oxygen, which can deactivate the catalyst; therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical. Additionally, reaction temperature and time are crucial parameters to optimize. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or product.

Q3: I'm observing significant impurity formation. What are the common side products and how can I minimize them?

A3: In the synthesis of aminopyridine derivatives, the formation of pyridones through hydrolysis of the amino group can be a problematic side reaction, especially in the presence of water at elevated temperatures.[2] For palladium-catalyzed cross-coupling reactions, homo-coupling of the starting materials can also lead to impurities. To mitigate these issues, ensure all solvents and reagents are anhydrous. Monitoring the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.

Q4: How should I best monitor the progress of my reaction?

A4: TLC is a convenient method for monitoring the reaction's progress.[3][4] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material, product, and major byproducts on a silica gel plate. By spotting the reaction mixture alongside the starting material standard, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis, HPLC is the preferred method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Presence of oxygen.3. Insufficient temperature.4. Poor quality of reagents.1. Use a fresh batch of palladium catalyst.2. Ensure the reaction is performed under a strict inert atmosphere.3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.4. Verify the purity of starting materials and use anhydrous solvents.
Formation of Insoluble Tars 1. Reaction temperature is too high.2. Highly concentrated reaction mixture.1. Lower the reaction temperature and monitor for improvement.2. Use a more dilute solution.
Product is Difficult to Purify 1. Presence of polar byproducts with similar retention factors to the product.2. Residual starting materials.1. For polar impurities, an acidic wash during the work-up can protonate basic byproducts, making them water-soluble.[4]2. Optimize reaction time to ensure complete consumption of starting materials. Consider column chromatography with a shallow gradient.
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Insufficient reagent.1. Add an additional portion of the catalyst under an inert atmosphere.2. If one of the reagents is being consumed, a slight excess of that reagent may be necessary.

Experimental Protocols

Palladium-Catalyzed Synthesis of 4-Aminopicolinonitrile[1]

This protocol is adapted from a known procedure for the synthesis of 4-aminopyridine-2-carbonitrile.

Materials:

  • 2-Chloro-4-aminopyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 2-chloro-4-aminopyridine (5 mmol), zinc cyanide (2.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 145°C and stir for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to yield 4-aminopicolinonitrile.

Data Summary

Reactants Catalyst Solvent Temperature Time Yield Reference
2-Chloro-4-aminopyridine, Zinc CyanideTetrakis(triphenylphosphine)palladium(0)DMF145°C20 hours20%[1]

Note: The reported yield of 20% suggests significant room for optimization, highlighting the importance of the troubleshooting guide provided.

Visualizing the Process

experimental_workflow General Experimental Workflow for 4-Aminopicolinonitrile Synthesis reagents Combine Reactants and Catalyst (2-Chloro-4-aminopyridine, Zn(CN)₂, Pd(PPh₃)₄) in Anhydrous DMF reaction Heat Under Inert Atmosphere (e.g., 145°C, 20h) reagents->reaction workup Aqueous Work-up (Ethyl Acetate/Water Partition) reaction->workup extraction Extract Aqueous Layer with Ethyl Acetate workup->extraction drying Combine Organic Layers, Wash with Brine, Dry (MgSO₄) extraction->drying purification Concentrate and Purify (Silica Gel Chromatography) drying->purification product 4-Aminopicolinonitrile purification->product

Caption: General experimental workflow for the synthesis of 4-aminopicolinonitrile.

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low Yield Observed check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst remedy_catalyst Use fresh catalyst. Ensure rigorous inert conditions. check_catalyst->remedy_catalyst No check_temp Is the reaction temperature and time optimal? check_catalyst->check_temp Yes remedy_catalyst->check_temp optimize_temp Systematically vary temperature and monitor via TLC/HPLC. check_temp->optimize_temp No check_impurities Are significant byproducts (e.g., pyridones) forming? check_temp->check_impurities Yes optimize_temp->check_impurities remedy_impurities Use anhydrous reagents/solvents. Optimize reaction time. check_impurities->remedy_impurities Yes success Improved Yield check_impurities->success No remedy_impurities->success

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminopyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

This compound (C₆H₅N₃) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 2-position. This unique substitution pattern presents specific solubility characteristics that can be challenging. The basicity of the pyridine nitrogen and the 4-amino group, combined with the electron-withdrawing nature of the 2-carbonitrile group, dictates its physicochemical properties, including its pKa and solubility. The predicted pKa for this compound is approximately 3.87, which suggests that its aqueous solubility will be highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," is a common issue for compounds with low aqueous solubility.[1] Your compound is stable in a high-concentration organic solvent like DMSO, but when rapidly diluted into an aqueous buffer where its solubility is much lower, it precipitates.

Here is a troubleshooting workflow to address this:

G A Precipitation Observed B Lower Final Concentration A->B Is final conc. too high? C Optimize Co-solvent % (e.g., <1% DMSO) A->C Is DMSO % too high? D Use Serial Dilution A->D Is dilution too rapid? E Still Precipitating? B->E C->E D->E F pH Adjustment Strategy E->F Yes G Co-solvency / Formulation Strategy E->G Yes H Salt Formation Strategy E->H Yes

Caption: Troubleshooting workflow for compound precipitation.

To mitigate this, consider the following:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Optimize Co-solvent Percentage: Keep the final concentration of DMSO or other organic co-solvents as low as possible, ideally below 1%, to avoid solvent effects on your biological system.[1]

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase Mixing Energy: Gentle vortexing or sonication during dilution can help, but be cautious of compound stability under these conditions.[2]

Q2: What is the best starting solvent for dissolving this compound?

A2: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds. For the related compound, 4-aminopyridine, it is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[3] It is recommended to start with a small amount of the compound and test its solubility in these solvents to determine the best option for your stock solution. Always use anhydrous grade solvents to avoid introducing water, which can affect the stability of your stock solution.

Q3: How does the 2-carbonitrile group affect the solubility compared to 4-aminopyridine?

A3: The 2-carbonitrile group is electron-withdrawing, which will decrease the basicity of the pyridine ring nitrogen. This lowering of the pKa compared to 4-aminopyridine (pKa ≈ 9.17) means that a more acidic pH is required to protonate the molecule and enhance its solubility.[4] Additionally, the nitrile group can participate in hydrogen bonding as a hydrogen bond acceptor, which can influence its interaction with different solvents and its crystal lattice energy.[1]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Solubility Screen

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Rationale: A systematic solubility screen is the foundational step in understanding your compound's behavior. This data will inform your choice of solvent for stock solutions and initial assay conditions.

Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of this compound into separate, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list in the table below.

  • Mixing: Cap the vials securely and mix thoroughly using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at ≥10 mg/mL.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add the same solvent in incremental volumes (e.g., 100 µL at a time), vortexing after each addition, until the compound dissolves completely. Record the total volume of solvent used.

  • Gentle Heating/Sonication: If the compound remains insoluble after adding a significant volume of solvent, gentle warming (to 37°C) or sonication can be attempted to aid dissolution.[5] Note any changes in solubility with these treatments.

  • Data Recording: Record your observations in a table similar to the one below.

Table 1: Solvent Selection Guide for this compound

SolventPredicted Solubility of 4-Aminopyridine (for reference)Experimental Observations for this compound
WaterSolubleRecord your observations here
PBS (pH 7.4)Approx. 30 mg/mL[3]Record your observations here
EthanolSoluble[3]Record your observations here
MethanolSoluble[6]Record your observations here
DMSOSoluble[3]Record your observations here
DMFSoluble[3]Record your observations here
AcetonitrileSoluble[6]Record your observations here
Guide 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Rationale: As a basic compound with a predicted pKa of 3.87, this compound is expected to have significantly higher aqueous solubility at a pH below its pKa, where it will be protonated. Understanding this relationship is key to developing aqueous formulations.

G cluster_0 pH < pKa (e.g., pH 2-3) cluster_1 pH > pKa (e.g., pH 7) A Pyridine Nitrogen is Protonated (Positively Charged) B Increased Polarity A->B C Enhanced Aqueous Solubility B->C D Pyridine Nitrogen is Neutral (Uncharged) E Decreased Polarity D->E F Lower Aqueous Solubility E->F

Caption: pH effect on the ionization and solubility of this compound.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to each buffer solution in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge or filter the samples to remove undissolved solid.

    • Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This will give you the pH-solubility profile of your compound.

Guide 3: Salt Formation for Enhanced Solubility

Objective: To explore the formation of salts of this compound to improve its aqueous solubility and dissolution rate.

Rationale: Forming a salt of an ionizable compound is a well-established method to significantly increase its aqueous solubility.[7] For a basic compound like this compound, this involves reacting it with an acid to form a salt.

Protocol for Small-Scale Salt Screening:

  • Solvent Selection: Dissolve a known amount of this compound in a suitable organic solvent in which it is freely soluble (e.g., ethanol or acetone).

  • Acid Addition: In separate vials, add equimolar amounts of different pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to the solution of the free base.

  • Observation: Observe for the formation of a precipitate, which may indicate salt formation.

  • Isolation and Characterization: If a solid is formed, isolate it by filtration, wash with the solvent, and dry. The resulting solid should be characterized to confirm salt formation and to assess its physicochemical properties, including solubility.

  • Solubility Testing of the Salt: Perform the equilibrium solubility test (as described in Guide 2) on the newly formed salt in water or a relevant buffer (e.g., PBS pH 7.4).

References

Technical Support Center: Stability of 4-Aminopyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of 4-Aminopyridine-2-carbonitrile derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The aminopyridine ring is susceptible to oxidation, and the nitrile group can undergo hydrolysis under acidic or basic conditions.[3][4]

Q2: What are the expected degradation products of this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, the 2-carbonitrile group is susceptible to hydrolysis. The primary degradation product is the corresponding 4-aminopyridine-2-carboxamide, which can be further hydrolyzed to 4-aminopyridine-2-carboxylic acid.[3][4]

Q3: How should I store my this compound derivatives to ensure their stability?

A3: To ensure stability, these derivatives should be stored in tightly closed containers, protected from light, in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration (4°C) is recommended.[3][5]

Q4: My this compound derivative appears to be changing color over time. What could be the cause?

A4: Color change, such as darkening, can be an indication of oxidative degradation.[2] This process can be accelerated by exposure to heat and light. It is crucial to store the compound under the recommended conditions to minimize degradation.

Q5: What is a forced degradation study and why is it important for my research?

A5: A forced degradation study, or stress testing, is a process where the drug substance is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to accelerate its degradation.[6] These studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound derivatives, particularly with High-Performance Liquid Chromatography (HPLC).

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram of a stressed sample. Formation of degradation products.- Attempt to identify the degradation products using LC-MS. A mass increase of +18 Da could indicate hydrolysis of the nitrile to a carboxylic acid. - Compare the retention times with known potential impurities or degradation standards.
Poor peak shape (tailing) for the parent compound. - Interaction of the basic amino group with residual silanols on the HPLC column. - Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amino group is protonated. - Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%). - Employ a column with end-capping or a base-deactivated stationary phase.
Shifting retention times between injections. - Inadequate column equilibration between gradient runs. - Fluctuations in mobile phase composition or column temperature. - Changes in mobile phase pH.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase and ensure it is properly buffered.
No degradation observed under stress conditions. The stress conditions are not harsh enough.- Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). - Increase the temperature for thermal degradation studies. - Extend the duration of exposure to light or the oxidizing agent.[6]
Excessive degradation (>20%) making it difficult to quantify the parent compound. The stress conditions are too severe.- Reduce the concentration of the stressor (acid, base, oxidizing agent). - Decrease the temperature or shorten the exposure time.[6]

Data Presentation

The following tables provide a representative summary of quantitative data from a typical forced degradation study of a this compound derivative. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeTemperature% Assay of Parent Compound% Total ImpuritiesMass Balance (%)
Acid Hydrolysis (0.1 M HCl) 24 h60°C89.510.299.7
Base Hydrolysis (0.1 M NaOH) 8 h60°C91.28.699.8
Oxidative (3% H₂O₂) 24 hRT85.314.599.8
Thermal 48 h80°C94.85.199.9
Photolytic (ICH Q1B) 1.2 million lux hours25°C92.17.899.9

Table 2: Profile of Major Degradation Products

Stress ConditionDegradation ProductRetention Time (min)% Area
Acid Hydrolysis 4-aminopyridine-2-carboxamide8.56.8
4-aminopyridine-2-carboxylic acid6.23.4
Base Hydrolysis 4-aminopyridine-2-carboxamide8.58.6
Oxidative N-oxide derivative10.19.2
Hydroxylated derivative7.95.3
Photolytic Dimerization product15.24.5
Ring-opened product5.43.3

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound derivatives.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Forced Degradation Protocols

General Sample Preparation: Prepare a stock solution of the this compound derivative at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL before injection.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL before injection.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL before injection.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • After incubation, allow the sample to cool to room temperature.

    • Prepare a solution at a concentration of approximately 100 µg/mL in the mobile phase for injection.

  • Photolytic Degradation:

    • Expose the solid compound or a solution (1 mg/mL) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After exposure, prepare a solution at a concentration of approximately 100 µg/mL in the mobile phase for injection.

Visualizations

G General Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidative Stress Oxidation->HPLC Analyze Thermal Thermal Stress Thermal->HPLC Analyze Photo Photolytic Stress Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Further Analysis Purity Peak Purity Assessment HPLC->Purity MassBalance Mass Balance Calculation HPLC->MassBalance DegradationPath Degradation Pathway Elucidation LCMS->DegradationPath DrugSubstance This compound Derivative DrugSubstance->Acid Expose to DrugSubstance->Base Expose to DrugSubstance->Oxidation Expose to DrugSubstance->Thermal Expose to DrugSubstance->Photo Expose to

Caption: Workflow for assessing the stability of this compound derivatives.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Amide 4-Aminopyridine-2-carboxamide Parent->Amide H2O N_Oxide N-Oxide Derivative Parent->N_Oxide Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Dimer Dimerization Product Parent->Dimer Acid 4-Aminopyridine-2-carboxylic acid Amide->Acid H2O

References

Troubleshooting guide for failed 4-Aminopyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridine-2-carbonitrile reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of aminopyridine derivatives can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For similar multicomponent reactions involving the synthesis of 2-aminopyridine derivatives, the yield has been shown to be highly temperature-dependent. For instance, in one study, the yield of a 2-aminopyridine derivative increased from 0% at 25°C to 75% at 80°C.[1]

    • Recommendation: Systematically screen a range of temperatures (e.g., 40°C, 60°C, 80°C, and higher) to find the optimal condition for your specific reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO have been found to be effective in similar reactions by enhancing the electrophilicity of the reactants.[2]

    • Recommendation: If you are using a non-polar or protic solvent, consider switching to a high-boiling polar aprotic solvent like DMSO or DMF.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Reagent Quality: The purity of your starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

    • Recommendation: Ensure your starting materials are of high purity and are properly stored.

Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. Here are some likely side products and strategies to mitigate them:

  • Hydrolysis Products: Aminopyridines can be susceptible to hydrolysis, especially in the presence of acid or base at elevated temperatures, leading to the formation of pyridone byproducts.[3]

    • Recommendation: If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount and consider performing the reaction at a lower temperature for a longer duration. Careful control of the work-up procedure is also important to avoid hydrolysis.

  • Side Reactions from Starting Materials: The reactants themselves may undergo side reactions. For example, in multicomponent reactions for the synthesis of 2-aminopyridines, the enaminone can react with malononitrile in a Knoevenagel condensation as the first step.[1] Incomplete reaction or side reactions at this stage can lead to impurities.

    • Recommendation: Ensure the stoichiometry of your reactants is optimized. Adding one reactant slowly to the mixture can sometimes minimize side reactions.

  • Polymerization: Some starting materials or the product itself may be prone to polymerization, especially at higher temperatures.

    • Recommendation: Monitor the reaction for the formation of insoluble materials. If polymerization is suspected, try running the reaction at a lower concentration or temperature.

Q3: I am having difficulty purifying my this compound product. What purification strategies are recommended?

A3: The purification of polar aminopyridine derivatives can be challenging due to their solubility characteristics.[4][5]

  • Column Chromatography: This is a common purification method.

    • Recommendation: Due to the polar nature of the product, a polar stationary phase like silica gel is typically used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification.

    • Recommendation: Experiment with a range of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Cation-Exchange Chromatography: For removing basic impurities or excess basic starting materials, cation-exchange chromatography can be very effective. A protocol for purifying 2-aminopyridine derivatives using a Dowex 50X8 column has been described.[6]

    • Recommendation: This method is particularly useful for removing excess 2-aminopyridine from reaction mixtures.[6]

Q4: What are the key safety precautions I should take when working with this compound?

A4: 4-Aminopyridine and its derivatives are toxic and should be handled with care.

  • Toxicity: 4-Aminopyridine is fatal if swallowed and toxic in contact with skin or if inhaled.[7] It can cause severe skin burns and eye damage and may cause respiratory irritation.[7][8]

    • Recommendation: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7] Avoid breathing dust or mists.[7]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • First Aid: In case of inhalation, move to fresh air. In case of skin contact, take off contaminated clothing and rinse skin with water. In case of eye contact, rinse with plenty of water. If swallowed, give water to drink and seek medical advice immediately.[7]

Data Presentation

Table 1: Effect of Temperature on the Yield of a 2-Aminopyridine Derivative

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375

Data adapted from a study on a similar 2-aminopyridine synthesis and may require optimization for this compound.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyridine Derivatives

The following is a general protocol adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

  • To a reaction vessel, add the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • The reaction can be attempted under solvent-free conditions or in a high-boiling solvent such as DMSO.[1][2]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • If the product is soluble, the crude product can be isolated by extraction and purified by column chromatography or recrystallization.

Visualizations

Reaction_Mechanism Enaminone Enaminone Intermediate_I Intermediate I Enaminone->Intermediate_I Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate_I Intermediate_II Intermediate II Intermediate_I->Intermediate_II Primary_Amine Primary Amine Primary_Amine->Intermediate_II Intermediate_III Intermediate III Intermediate_II->Intermediate_III Cyclization Product 2-Aminopyridine Derivative Intermediate_III->Product Aromatization

Caption: Proposed reaction mechanism for the synthesis of 2-aminopyridine derivatives.

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Temp Optimize Reaction Temperature? Start->Check_Temp Check_Solvent Change Solvent? Check_Temp->Check_Solvent No Optimize_Temp Screen Temperatures (e.g., 40-120°C) Check_Temp->Optimize_Temp Yes Check_Reagents Check Reagent Purity? Check_Solvent->Check_Reagents No Change_Solvent Try Polar Aprotic (e.g., DMSO, DMF) Check_Solvent->Change_Solvent Yes Check_Time Increase Reaction Time? Check_Reagents->Check_Time No Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Yes Impurity_Issue Impurity Formation? Check_Time->Impurity_Issue No Monitor_Reaction Monitor by TLC/LC-MS Check_Time->Monitor_Reaction Yes Purification_Problem Purification Difficulty? Impurity_Issue->Purification_Problem No Minimize_Side_Reactions Adjust Stoichiometry, Lower Temperature Impurity_Issue->Minimize_Side_Reactions Yes Optimize_Purification Try Different Chromatography Conditions or Recrystallization Purification_Problem->Optimize_Purification Yes Success Problem Solved Purification_Problem->Success No Optimize_Temp->Success Change_Solvent->Success Purify_Reagents->Success Monitor_Reaction->Success Minimize_Side_Reactions->Success Optimize_Purification->Success

Caption: A troubleshooting workflow for failed this compound reactions.

References

Technical Support Center: Scale-up Synthesis of 4-Aminopyridine-2-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 4-Aminopyridine-2-carbonitrile.

Proposed Synthetic Route

The recommended synthetic pathway for the scale-up production of this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-cyanopyridine with ammonia. This method is generally efficient for introducing amino groups onto pyridine rings.[1][2] The pyridine nitrogen activates the ring towards nucleophilic attack, facilitating the substitution of the chlorine atom.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-chloro-2-cyanopyridine.

Materials and Reagents:

  • 4-chloro-2-cyanopyridine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane (or another suitable high-boiling point solvent)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Activated carbon

  • Celite or diatomaceous earth

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for reaction monitoring and purity analysis

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, and temperature probe. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Charge the reactor with 4-chloro-2-cyanopyridine and 1,4-dioxane. Begin stirring to ensure a homogeneous solution.

  • Reaction with Ammonia: Slowly add aqueous ammonia to the reactor via the addition funnel. The reaction is typically exothermic, so control the addition rate to maintain the desired internal temperature.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 100-120 °C) and maintain for several hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or GC to check for the disappearance of the starting material. Nucleophilic aromatic substitutions on chloropyridines can sometimes be slow and may require heating.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Shake well and allow the layers to separate. The product will be in the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture), treat with activated carbon to remove colored impurities, filter through Celite while hot, and allow the filtrate to cool slowly to induce crystallization.[3][4]

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterValueNotes
Starting Material 4-chloro-2-cyanopyridine---
Reagent Aqueous Ammonia (28-30%)A large excess is typically used to drive the reaction to completion.
Solvent 1,4-DioxaneA high-boiling point solvent is often necessary for this type of reaction.
Molar Ratio (Substrate:Ammonia) 1 : 10A significant excess of the nucleophile is recommended.
Reaction Temperature 100 - 120 °CHigher temperatures may be required, but monitor for potential side reactions.
Reaction Time 8 - 16 hoursMonitor by HPLC/GC for completion.
Work-up Aqueous quench and extractionStandard procedure for isolating organic products.
Purification Method RecrystallizationEffective for obtaining high-purity solid products.
Expected Yield 75 - 85%Yields can vary based on reaction scale and optimization.
Expected Purity >98%Purity should be confirmed by HPLC/GC and NMR.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis start Start: 4-chloro-2-cyanopyridine reagents Add Aqueous Ammonia and 1,4-Dioxane start->reagents reaction Heat and Stir (100-120 °C, 8-16h) reagents->reaction monitoring Monitor by HPLC/GC reaction->monitoring monitoring->reaction Incomplete workup Cool and Perform Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction purification Recrystallize and Dry extraction->purification product Final Product: This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Low Yield

G Troubleshooting Guide for Low Yield start Low Yield of This compound check_reaction Was the reaction driven to completion? start->check_reaction check_temp Was the reaction temperature adequate? check_reaction->check_temp Yes increase_time Increase reaction time or temperature. check_reaction->increase_time No check_reagents Are the reagents of sufficient quality? check_temp->check_reagents Yes increase_temp Increase reaction temperature. check_temp->increase_temp No check_workup Were there losses during work-up? check_reagents->check_workup Yes verify_reagents Verify reagent purity and concentration. check_reagents->verify_reagents No optimize_workup Optimize extraction and purification steps. check_workup->optimize_workup Yes

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is 4-chloro-2-cyanopyridine a good starting material?

A1: 4-chloro-2-cyanopyridine is an excellent starting material because the chloro group at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of both the nitrile group and the pyridine ring nitrogen.

Q2: Can I use a different solvent for the reaction?

A2: Yes, other high-boiling point polar aprotic solvents such as DMF, DMAc, or NMP can be used. The choice of solvent may influence the reaction rate and work-up procedure. It is advisable to perform small-scale trials to determine the optimal solvent for your specific setup.

Q3: What are the potential side reactions or impurities?

A3: Potential impurities include unreacted 4-chloro-2-cyanopyridine, and byproducts from the hydrolysis of the nitrile group to a carboxylic acid or amide under harsh conditions.

Q4: How can I best monitor the reaction progress?

A4: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended methods for monitoring the reaction. A simple Thin Layer Chromatography (TLC) analysis can also provide a qualitative assessment of the reaction's progress.

Q5: What is the best way to purify the final product on a large scale?

A5: Recrystallization is a highly effective and scalable method for purifying solid organic compounds like this compound.[3][4] For impurities that are difficult to remove by recrystallization, column chromatography may be necessary, although it is less ideal for very large scales. Cation-exchange chromatography has also been shown to be effective for purifying aminopyridine derivatives.[5]

Q6: How should I store the purified this compound?

A6: The product should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Troubleshooting Guide

Problem 1: The reaction is very slow or does not go to completion.

  • Possible Cause: The reaction temperature may be too low. Nucleophilic aromatic substitutions on pyridine rings often require significant thermal energy to overcome the activation barrier.[2]

  • Solution: Gradually increase the reaction temperature in increments of 10 °C and continue to monitor the reaction progress. Ensure that the concentration of ammonia is sufficient, as a higher concentration can increase the reaction rate.

  • Possible Cause: The quality of the aqueous ammonia may be compromised.

  • Solution: Use a fresh bottle of concentrated aqueous ammonia and ensure its concentration is as specified.

Problem 2: The final product is discolored (e.g., yellow or brown).

  • Possible Cause: Formation of colored impurities due to side reactions at high temperatures or exposure to air.

  • Solution: During the recrystallization step, add a small amount of activated carbon to the hot solution and stir for 15-20 minutes before filtering. This will help to adsorb colored impurities.[3][4]

Problem 3: An unknown impurity is observed in the HPLC/GC analysis.

  • Possible Cause: This could be a byproduct from a side reaction, such as hydrolysis of the nitrile group.

  • Solution: Attempt to isolate the impurity and characterize it by mass spectrometry and NMR to identify its structure. Once identified, the reaction conditions can be modified to minimize its formation. For example, if hydrolysis is the issue, ensure the reaction is carried out under anhydrous conditions as much as possible, or minimize the reaction time at high temperatures.

Problem 4: Difficulty in inducing crystallization during purification.

  • Possible Cause: The product may be too soluble in the chosen recrystallization solvent, or there may be impurities that inhibit crystallization.

  • Solution: Try adding a co-solvent (anti-solvent) in which the product is less soluble to the saturated solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help to induce nucleation. Seeding the solution with a small crystal of the pure product, if available, is also a very effective method.

References

Technical Support Center: Production of 4-Amino-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Amino-2-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-Amino-2-cyanopyridine?

A1: Several synthetic pathways are reported for the production of 4-Amino-2-cyanopyridine. Key routes include:

  • From 4-cyanopyridine: This involves a one-step synthesis using sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution.[1] This method is highlighted for its simple reaction steps, few side reactions, and high product purity.[1]

  • From 2-chloro-4-cyanopyridine: The target compound can be obtained by reacting 2-chloro-4-cyanopyridine with ammonia.[2]

  • From 2-nitro-4-cyanopyridine: Reduction of 2-nitro-4-cyanopyridine using iron powder in the presence of acetic acid can yield 2-Amino-4-cyanopyridine.[2] Note that this produces the 2-amino isomer.

  • From 2-hydroxy-5-nitropyridine: This multi-step synthesis involves converting the hydroxy group to a bromide, followed by cyanide substitution and then reduction of the nitro group.[3] This route is noted to be more complex and potentially more expensive.[3]

Q2: What are the potential impurities I should be aware of during the synthesis of 4-Amino-2-cyanopyridine?

A2: While specific impurities for 4-Amino-2-cyanopyridine synthesis are not extensively detailed in the provided literature, potential impurities can be inferred from related syntheses and general organic chemistry principles. For instance, in the synthesis of a related compound, 2-propyl-4-cyanopyridine, side products from di-alkylation (2,6-dipropyl-4-cyanopyridine) and isomeric substitution (3-propyl-4-cyanopyridine) were observed. Therefore, one might expect:

  • Isomeric Aminocyanopyridines: Depending on the starting materials and reaction conditions, other isomers such as 2-Amino-4-cyanopyridine could form.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 4-cyanopyridine or 2-chloro-4-cyanopyridine in the final product.

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions.

  • Side-products from Reagents: For example, when using methods involving nitration, di-nitrated or other undesired nitrated species could form. In syntheses starting from halogenated pyridines, di-substituted products might arise.[3]

Q3: What analytical methods are recommended for purity assessment of 4-Amino-2-cyanopyridine?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of aminopyridine derivatives.[4] Other standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation and identification of impurities.[5]

  • Infrared (IR) spectroscopy: To confirm the presence of key functional groups like amino (-NH2) and cyano (-CN).[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify potential impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.[5]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Suggested Action
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure the consumption of starting materials.[6] Consider extending the reaction time or adjusting the temperature.
Suboptimal Reagent Stoichiometry Carefully control the molar ratios of reactants. For instance, in the one-step synthesis from 4-cyanopyridine, the amount of sodium hypochlorite is a critical parameter.[1]
Poor Reaction Conditions Optimize reaction parameters such as temperature, solvent, and catalyst concentration. For example, some syntheses of related compounds have shown improved yields and shorter reaction times using microwave irradiation.[5][7]
Product Loss During Work-up/Purification Minimize transfers and ensure efficient extraction. Optimize the recrystallization solvent system to maximize recovery. The hydrochloride salt of related aminopyridines can be used as a purification step.[3]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Action
Side Reactions Adjust reaction conditions to disfavor the formation of side products. For example, controlling the temperature during the addition of reagents can be crucial.[1]
Ineffective Purification Recrystallization is a common and effective method for purifying cyanopyridine derivatives.[5][8] Experiment with different solvent systems to achieve optimal purification. HPLC can also be used for purification.
Contaminated Starting Materials Ensure the purity of all starting materials and reagents before use.
Product Degradation Some aminopyridines can be sensitive to oxidation. Adding an antioxidant during work-up may prevent degradation.[2] Store the final product under appropriate conditions (e.g., protected from light and air).

Experimental Protocols

Protocol 1: One-Step Synthesis of 4-Aminopyridine from 4-Cyanopyridine

This protocol is adapted from a method for the synthesis of 4-aminopyridine, which can be a valuable reference for the synthesis of 4-Amino-2-cyanopyridine.[1]

  • Preparation of 4-cyanopyridine solution: Dissolve 4-cyanopyridine in water and cool the solution to 0°C or below.[1]

  • Catalyst addition: Add sodium tungstate as a catalyst (2-5% of the 4-cyanopyridine mass).[1]

  • Reaction with sodium hypochlorite: Slowly add aqueous sodium hypochlorite solution to the reaction mixture.[1]

  • Heating: After the initial reaction, warm the solution to 90-95°C and maintain for approximately 10 hours.[1]

  • Work-up: After the reaction is complete, extract the product and purify by distillation or recrystallization.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the 4-Amino-2-cyanopyridine is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (95%) has been used for related compounds.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purity and Yield for a 4-Aminopyridine Synthesis Method

ParameterCrude ProductPurified Product
Purity (%) 96.02 - 97.1899.82 - 99.88
Yield (%) -89.27 - 91.47

Data adapted from a purification method for 4-cyanopyridine, illustrating the effectiveness of recrystallization.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring extraction Extraction monitoring->extraction purification Purification (Recrystallization/Chromatography) extraction->purification drying Drying purification->drying analysis Purity & Structural Analysis (HPLC, NMR, MS) drying->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for the synthesis and purification of 4-Amino-2-cyanopyridine.

impurity_formation start 4-Cyanopyridine reagents Reaction Conditions (e.g., NaOCl, Catalyst) product 4-Amino-2-cyanopyridine (Desired Product) reagents->product impurity1 Side-Product 1 (e.g., Isomeric Aminocyanopyridine) reagents->impurity1 impurity2 Side-Product 2 (e.g., Hydrolysis Product) reagents->impurity2 unreacted Unreacted Starting Material reagents->unreacted

Caption: Potential pathways for impurity formation during the synthesis of 4-Amino-2-cyanopyridine.

troubleshooting_tree start Low Purity Detected check_reaction Was the reaction complete? start->check_reaction check_purification Was purification effective? check_reaction->check_purification Yes optimize_reaction Optimize reaction time/temp check_reaction->optimize_reaction No optimize_purification Optimize recrystallization solvent check_purification->optimize_purification No check_starting_materials Are starting materials pure? check_purification->check_starting_materials Yes purify_sm Purify starting materials check_starting_materials->purify_sm No

Caption: A troubleshooting decision tree for addressing low purity in 4-Amino-2-cyanopyridine synthesis.

References

Technical Support Center: Monitoring 4-Aminopicolinonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 4-aminopicolinonitrile synthesis using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC and HPLC analysis of the 4-aminopicolinonitrile reaction.

TLC Troubleshooting

Scenario: Synthesis of 4-aminopicolinonitrile from 4-chloropicolinonitrile and ammonia.

Problem Possible Cause(s) Recommended Solution(s)
Spots are streaking or elongated. Sample is too concentrated.Dilute the sample solution before spotting it on the TLC plate.[1][2]
The mobile phase is not suitable for the compound, which may be too polar.Add a small amount of a more polar solvent to the mobile phase. For basic compounds like 4-aminopicolinonitrile, adding a few drops of triethylamine or ammonium hydroxide to the eluting solvent can improve spot shape.[1]
The compound is interacting strongly with the silica gel.Consider using a different stationary phase, such as alumina or reverse-phase silica gel plates.
Spots are not visible under UV light. The compound does not absorb UV light or the concentration is too low.Use a visualization reagent such as ninhydrin spray, which is effective for primary amines, to visualize the spots.[3][4] Alternatively, try concentrating the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][5]
The solvent level in the developing chamber was above the spotting line.Ensure the spotting line is always above the solvent level in the chamber to prevent the sample from dissolving into the solvent reservoir.[5]
Reactant and product spots have very similar Rf values. The mobile phase does not have the optimal polarity to separate the compounds.Experiment with different solvent systems by varying the ratio of the solvents or by using completely different solvents. A co-spot, where the reaction mixture is spotted on top of the starting material, can help to determine if the spots are truly identical or just very close.[6]
Random, unexpected spots appear on the plate. Contamination of the TLC plate.Handle TLC plates only by the edges to avoid transferring oils from your fingers. Ensure the spotting capillaries are clean.[5]
HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak tailing for the 4-aminopicolinonitrile peak. Secondary interactions between the basic amine group and residual silanol groups on the C18 column.Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites.
The pH of the mobile phase is not optimal.Adjust the pH of the mobile phase. For basic compounds, a lower pH can improve peak shape.
Column overload.Reduce the injection volume or dilute the sample.
Poor resolution between starting material and product peaks. The mobile phase composition is not optimized.Perform a gradient elution to improve separation. Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.
The column is not suitable for the separation.Consider a different type of column, such as one with a different stationary phase (e.g., phenyl-hexyl) or a column with a different particle size.
Fluctuating retention times. Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
No peaks are observed. The detector is not set to the correct wavelength.Determine the UV absorbance maximum of 4-aminopicolinonitrile and set the detector to that wavelength.
The compound is not eluting from the column.The mobile phase may be too weak. Increase the percentage of the organic solvent in the mobile phase.

II. Frequently Asked Questions (FAQs)

TLC FAQs
  • Q1: What is a good starting mobile phase for TLC analysis of the 4-aminopicolinonitrile reaction? A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. The polarity can then be adjusted based on the initial results. For more polar compounds, a higher proportion of ethyl acetate or the addition of methanol may be necessary.[3]

  • Q2: How can I visualize the spots of 4-aminopicolinonitrile and its starting material on the TLC plate? 4-aminopicolinonitrile and related aromatic compounds are often UV active and can be visualized under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[7] For enhanced or alternative visualization, especially for the amine functionality, a ninhydrin stain can be used, which typically produces a purple or pink spot upon heating.[3][4] Iodine vapor is another general method for visualizing organic compounds.[8]

  • Q3: What does an ideal TLC plate for monitoring this reaction look like at different stages?

    • Start of the reaction (t=0): You should see a single spot corresponding to the starting material (e.g., 4-chloropicolinonitrile).

    • During the reaction: You will see the spot of the starting material diminish in intensity while a new spot for the product, 4-aminopicolinonitrile, appears and grows in intensity.[9]

    • Completion of the reaction: The spot for the starting material should be completely gone, and only the spot for the product should be visible.[9] A co-spot lane, containing both the starting material and the reaction mixture, is highly recommended to accurately track the disappearance of the starting material.[6]

  • Q4: My spots are running crookedly. What should I do? An uneven solvent front can be caused by an improperly cut TLC plate, the plate touching the side of the developing chamber, or an uneven surface of the stationary phase. Ensure the plate is cut evenly and placed vertically in the chamber without touching the sides.

HPLC FAQs
  • Q1: What type of HPLC column is suitable for analyzing 4-aminopicolinonitrile? A reversed-phase C18 column is a common and good starting point for the analysis of small aromatic molecules like 4-aminopicolinonitrile.

  • Q2: What is a typical mobile phase for the HPLC analysis of 4-aminopicolinonitrile? A typical mobile phase for reversed-phase HPLC of aminopyridines is a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier like acetonitrile or methanol. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often used to achieve good separation of the starting material, product, and any impurities.

  • Q3: How can I confirm the identity of the peaks in my HPLC chromatogram? The most reliable way to identify peaks is to inject pure standards of your starting material and expected product separately. The retention times of these standards can then be compared to the peaks in the chromatogram of your reaction mixture. Spiking the reaction mixture with a small amount of the standard can also help to confirm peak identity.

  • Q4: What detector is appropriate for this analysis? A UV detector is the most common and suitable detector for analyzing 4-aminopicolinonitrile, as it is an aromatic compound that absorbs UV light. The detection wavelength should be set at or near the absorbance maximum of the compound for the best sensitivity.

III. Experimental Protocols

Protocol for Monitoring the Synthesis of 4-aminopicolinonitrile by TLC

This protocol describes the monitoring of the amination of 4-chloropicolinonitrile to form 4-aminopicolinonitrile.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 7:3 (v/v) Hexane:Ethyl Acetate (initial recommendation, may need optimization)

  • Reaction mixture aliquots

  • Standard solution of 4-chloropicolinonitrile in a suitable solvent (e.g., ethyl acetate)

  • UV lamp (254 nm)

  • Ninhydrin spray (0.3% in ethanol/acetic acid)[3]

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover the chamber with a lid. Allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Spot the plate:

    • In the 'SM' lane, use a capillary tube to apply a small spot of the 4-chloropicolinonitrile standard solution.

    • In the 'Co' lane, apply a spot of the starting material standard, and then carefully apply a spot of the reaction mixture directly on top of it.

    • In the 'RM' lane, apply a small spot of the reaction mixture.

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[1][5]

  • Develop the plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[5] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • For further visualization, spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.[4] The 4-aminopicolinonitrile should appear as a colored spot.

  • Calculate Rf values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Protocol for HPLC Analysis of 4-aminopicolinonitrile Reaction Mixture

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample diluent: 50:50 (v/v) Water:Acetonitrile

Procedure:

  • Prepare the mobile phase: Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the system: Purge the HPLC system with the mobile phases and equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C.

  • Set the detector: Set the UV detector to the absorbance maximum of 4-aminopicolinonitrile (if unknown, a preliminary scan should be performed).

  • Prepare the samples:

    • Standard: Prepare a standard solution of 4-aminopicolinonitrile in the sample diluent at a known concentration (e.g., 0.1 mg/mL).

    • Reaction Mixture: Take an aliquot of the reaction mixture and dilute it with the sample diluent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the injection sequence: Create a sequence in the HPLC software to inject the standard(s) and the reaction mixture sample(s).

  • Run the analysis: Use the following gradient elution program (this is a starting point and may require optimization):

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Analyze the data: Identify the peaks in the chromatogram based on the retention times of the standards. Quantify the amount of starting material remaining and the amount of product formed by comparing the peak areas to those of the standards.

IV. Quantitative Data Summary

The following tables provide representative, though not absolute, values for TLC and HPLC analysis. These values can be influenced by specific experimental conditions and should be determined by each user for their system.

Representative TLC Data

Stationary Phase: Silica Gel 60 F254 Mobile Phase: 80:20 (v/v) Hexane:Ethyl Acetate

Compound Expected Rf Value Range Visualization
4-chloropicolinonitrile0.6 - 0.7UV (254 nm)
4-aminopicolinonitrile0.3 - 0.4UV (254 nm), Ninhydrin (purple/pink)
Representative HPLC Data

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) Flow Rate: 1.0 mL/min Detection: UV at 254 nm

Compound Expected Retention Time Range (min)
4-aminopicolinonitrile8 - 12
4-chloropicolinonitrile15 - 18

V. Workflow and Logic Diagrams

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_outcome Process Outcome Reaction Start Synthesis of 4-aminopicolinonitrile Sampling Take Aliquot from Reaction Mixture Reaction->Sampling TLC TLC Analysis Sampling->TLC HPLC HPLC Analysis Sampling->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction and Monitoring Decision->Continue No Continue->Sampling

Caption: Workflow for monitoring a 4-aminopicolinonitrile reaction.

TLC_Troubleshooting_Logic cluster_issues Common TLC Problems cluster_causes Potential Causes cluster_solutions Solutions Start Observe TLC Plate Issue Streaking Streaking Spots Start->Streaking NoSpots No Visible Spots Start->NoSpots PoorSep Poor Separation Start->PoorSep Overload Sample Overloaded Streaking->Overload WrongSolvent Incorrect Mobile Phase Streaking->WrongSolvent LowConc Sample Too Dilute NoSpots->LowConc NotUVActive Compound Not UV-Active NoSpots->NotUVActive PoorSep->WrongSolvent SimilarRf Similar Rf Values PoorSep->SimilarRf Dilute Dilute Sample Overload->Dilute OptimizeSolvent Optimize Mobile Phase WrongSolvent->OptimizeSolvent Concentrate Concentrate Sample LowConc->Concentrate UseStain Use Visualization Stain NotUVActive->UseStain ChangeSolventSystem Change Solvent System SimilarRf->ChangeSolventSystem

Caption: Logic diagram for troubleshooting common TLC issues.

References

Preventing degradation of 4-Aminopyridine-2-carbonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for 4-Aminopyridine-2-carbonitrile to ensure sample integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of your this compound samples, they should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is also recommended to protect the compound from light.[4] For long-term storage, keeping the container in a dark place with an inert atmosphere at room temperature is advisable.[5]

Q2: What are the visible signs of degradation in a this compound sample?

A2: While specific data for this compound is limited, signs of degradation for similar compounds like 4-aminopyridine can include a change in color from white or off-white to a yellowish or brownish hue.[6] Any noticeable change in the physical appearance of the powder should be considered a potential indicator of degradation.

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[7] Contact with these substances can cause violent reactions and promote degradation of the sample.

Q4: How should I handle this compound safely in the laboratory?

A4: It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][2] Avoid generating dust and inhaling the substance.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][6] Wash your hands thoroughly after handling.[2][6]

Troubleshooting Guide

Issue: My this compound sample has changed color.

  • Question: My sample, which was initially a white powder, now has a yellowish tint. Is it still usable?

  • Answer: A color change can indicate chemical degradation. While the compound may not be entirely degraded, its purity is questionable. It is highly recommended to assess the purity of the sample using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with any experiments.

Issue: I am observing inconsistent results in my experiments.

  • Question: I am using the same batch of this compound but my experimental results are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from sample degradation. Improper storage or frequent exposure to atmospheric moisture and light can lead to a gradual loss of purity. It is also possible that the compound is degrading in the experimental solution. We recommend preparing fresh solutions for each experiment and verifying the purity of your stock material.

Issue: The compound is not dissolving as expected.

  • Question: My this compound sample is showing poor solubility in a solvent in which it was previously soluble. Why is this happening?

  • Answer: A change in solubility can be a sign of the formation of degradation products, which may have different physical properties. This further underscores the need to check the purity of your sample.

Stability Data

The following table summarizes stability data for the closely related compound, 4-aminopyridine, which can serve as a useful reference for understanding the stability of this compound.

CompoundFormulationStorage ConditionsDurationRemaining Compound (%)
4-Aminopyridine5 mg oral capsules4°C6 months>95%
4-Aminopyridine5 mg oral capsules23°C6 months>95%
4-Aminopyridine5 mg oral capsules37°C1 month>95%
4-Aminopyridine10 mg oral capsulesRoom Temperature (light protected)365 days>94%

Data sourced from studies on extemporaneously prepared capsules and may not be directly transferable to the pure compound. It is intended for informational purposes.[4][8][9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the mobile phase (a 50:50 mixture of A and B can be used as a starting diluent).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • The purity of the sample can be estimated by the area percentage of the main peak in the chromatogram. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Visualizations

degradation_pathway This compound This compound Intermediate_Oxidation Intermediate_Oxidation This compound->Intermediate_Oxidation Oxidizing Agents 4-Aminopyridine-2-carboxamide 4-Aminopyridine-2-carboxamide This compound->4-Aminopyridine-2-carboxamide Hydrolysis (Acid/Base) Degradation_Product_1 Degradation_Product_1 Intermediate_Oxidation->Degradation_Product_1 Ring Opening 4-Aminopicolinic_Acid 4-Aminopicolinic_Acid 4-Aminopyridine-2-carboxamide->4-Aminopicolinic_Acid Further Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation Weigh_Sample Weigh_Sample Dissolve_in_Solvent Dissolve_in_Solvent Weigh_Sample->Dissolve_in_Solvent Filter_Solution Filter_Solution Dissolve_in_Solvent->Filter_Solution Inject_Sample Inject_Sample Filter_Solution->Inject_Sample Acquire_Chromatogram Acquire_Chromatogram Inject_Sample->Acquire_Chromatogram Integrate_Peaks Integrate_Peaks Acquire_Chromatogram->Integrate_Peaks Calculate_Purity Calculate_Purity Integrate_Peaks->Calculate_Purity Identify_Impurities Identify_Impurities Calculate_Purity->Identify_Impurities troubleshooting_guide Observed_Problem Observed_Problem Inconsistent_Results Inconsistent_Results Observed_Problem->Inconsistent_Results Potential_Cause_1 Sample Degradation Solution_1 Verify purity of stock material using HPLC. Use a fresh, unopened sample if available. Potential_Cause_1->Solution_1 Yes Potential_Cause_2 Solution Instability Solution_2 Prepare fresh solutions immediately before each experiment. Potential_Cause_2->Solution_2 No Inconsistent_Results->Potential_Cause_1 Is the sample old or stored improperly? Inconsistent_Results->Potential_Cause_2 Are solutions prepared fresh?

References

Recrystallization methods for purifying 4-Aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-Aminopyridine-2-carbonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound? A1: The most critical step is solvent selection. The ideal solvent will dissolve the this compound completely when hot but only sparingly when cold. For pyridine derivatives, which are typically polar, polar solvents are often a good starting point.[1] It is highly recommended to perform small-scale solubility tests with various solvents to identify the most suitable one or a suitable mixed-solvent system.[1][2]

Q2: My purified crystals are still colored. How can I obtain a colorless product? A2: The presence of color often indicates co-crystallizing impurities. To address this, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal and any other insoluble materials before allowing the solution to cool.[3]

Q3: What should I do if my compound "oils out" instead of forming crystals? A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly, if the compound is significantly impure, or if the boiling point of the solvent is much higher than the melting point of the compound.[4][5] To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5]

Q4: How can I improve my crystal yield? A4: Low yield is often a consequence of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][6] To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtering the first crop of crystals, you can try to concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop.[1][6]

Q5: Should I use a single-solvent or a mixed-solvent system? A5: This depends on the solubility characteristics of your compound. A single-solvent system is simpler if you can find a solvent that meets the "soluble hot, insoluble cold" criteria. However, a mixed-solvent system is very effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise to the hot solution until it becomes slightly cloudy. The solution is then reheated to clarity and cooled slowly.[6] For a polar compound like this compound, a combination like ethanol/water or ethanol/hexane could be effective.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form after cooling. 1. Too much solvent was used. [1][5] 2. The solution is supersaturated but requires a nucleation site.[1]1. Reduce Solvent Volume: Boil off a portion of the solvent to increase the concentration of the solute and attempt to cool again.[1] 2. Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod to create nucleation sites.[1][6] 3. Seed the Solution: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystal growth.[1]
Very fine, powder-like crystals form. The solution cooled too rapidly.Allow the solution to cool more slowly. Insulate the flask with a cloth or place it in a warm bath that is allowed to cool to room temperature gradually.
The entire solution solidifies. Too little solvent was used.Add a small amount of additional hot solvent until the solid redissolves. Then, allow the solution to cool slowly again.
Insoluble material remains in the hot solution. The material is likely an insoluble impurity (e.g., dust, inorganic salts).Perform a hot gravity filtration to remove the insoluble impurities from the hot solution before allowing it to cool and crystallize.[1]

Solvent Selection Data

The following table provides qualitative solubility information for 4-Aminopyridine, a structurally similar compound, to guide solvent selection for this compound. Note: Empirical testing is required to confirm the ideal solvent for your specific compound.

SolventTypeExpected Solubility for AminopyridinesUse in Recrystallization
Water Very PolarSoluble.Good solvent (hot). Can be used in a mixed system with less polar solvents.[8]
Ethanol PolarVery soluble.Good solvent. Often used as the primary solvent in single or mixed systems.[7]
Methanol PolarSoluble.Good solvent. Similar properties to ethanol.
Acetone PolarSoluble.[2]Potential good solvent.
Ethyl Acetate Moderately PolarSoluble.Can be used for extraction and potentially recrystallization.[9]
Benzene Non-polarSoluble.[2]Mentioned as a recrystallization solvent for crude 4-aminopyridine.[10]
Hexane / Ligroin Very Non-polarSlightly soluble to insoluble.[2]Good "poor" solvent for use in a mixed-solvent system with a more polar "good" solvent.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To encourage larger crystals, insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Poor Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of the recrystallization solvents (e.g., 90:10 hexane:ethanol) to wash the crystals.

Visualizations

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. (Optional) Add Charcoal for Decolorization A->B C 3. Perform Hot Gravity Filtration A->C if no charcoal B->C D 4. Cool Filtrate Slowly to Form Crystals C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Pure Crystals F->G

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield Sol_Boil Boil Off Excess Solvent NoCrystals->Sol_Boil Cause: Too much solvent? Sol_Scratch Scratch Inner Surface of Flask NoCrystals->Sol_Scratch Cause: No nucleation? Sol_Seed Add a Seed Crystal NoCrystals->Sol_Seed Cause: No nucleation? Sol_CoolSlow Reheat, Add Solvent, Cool Slower OilingOut->Sol_CoolSlow Cause: Cooled too fast? Sol_Concentrate Concentrate Mother Liquor for 2nd Crop LowYield->Sol_Concentrate Cause: Product in filtrate?

References

Technical Support Center: Lead Optimization of 4-Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lead optimization of 4-aminopyridine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What makes the 4-aminopyridine scaffold a promising starting point for drug discovery?

A1: 4-Aminopyridine (4-AP) is a well-established voltage-gated potassium (Kv) channel blocker.[1][2][3][4] This mechanism is therapeutically relevant for conditions involving impaired nerve impulse conduction, such as multiple sclerosis (MS).[3][5][6] Its simple, rigid structure provides a solid foundation for chemical modification to improve potency, selectivity, and pharmacokinetic properties. Derivatives have been explored for various targets beyond Kv channels, including TYK2 inhibitors.[7][8]

Q2: What are the primary molecular targets for 4-aminopyridine and its derivatives?

A2: The primary and most studied targets are voltage-gated potassium channels, particularly those of the Kv1 family (e.g., Kv1.1, Kv1.2).[1][4][9][10] By blocking these channels in demyelinated axons, 4-AP can enhance nerve signal conduction.[6][11] Additionally, the scaffold has been successfully optimized to target other proteins, such as TYK2 kinase, demonstrating its versatility.[7][8]

Q3: What are the most common liabilities associated with the 4-aminopyridine scaffold?

A3: The main liabilities include:

  • Narrow Therapeutic Index: Small changes in dose can lead to significant side effects.[12]

  • Toxicity: High doses can cause neurological side effects like dizziness, paresthesia, and seizures.[12][13] Conjugating 4-AP to peptides has been explored as a strategy to reduce toxicity.[14][15]

  • Off-Target Effects: At higher concentrations, 4-AP can inhibit other channels, such as the hERG potassium channel, which is associated with cardiac risk.[16][17][18][19][20]

  • Limited Blood-Brain Barrier Penetration: While 4-AP crosses the blood-brain barrier more readily than some analogs like 3,4-diaminopyridine, optimizing this property is often a key goal in lead optimization.[6]

Q4: How do structural modifications on the pyridine ring affect activity and physicochemical properties?

A4: Modifications to the pyridine ring are critical for optimizing the compound's profile. For example, substitutions at the 3-position can significantly alter potency and physicochemical properties like pKa and lipophilicity (logD).[1] Studies have shown that adding a methyl group at the 3-position can increase potency, while other substitutions might decrease it.[2][4][21] These changes are crucial for improving target selectivity and reducing off-target effects.

Troubleshooting Guides

Synthesis & Purification

Q5: I am experiencing low yields during the synthesis of substituted 4-aminopyridines. What are common causes and solutions?

A5: Low yields can stem from several issues:

  • Side Reactions: During multi-step syntheses, such as those starting from pyridine-N-oxide, byproducts like 4-pyridone or 4,4'-azopyridine can form, especially during reduction steps.[22]

  • Inefficient Reduction: The reduction of 4-nitropyridine-N-oxide is a key step. Using iron with mineral acids like sulfuric acid can offer better yields than acetic acid, although the reaction may be slower.[22]

  • Purification Losses: 4-aminopyridine and its derivatives can be highly polar, leading to difficulties in extraction from aqueous media. Continuous extraction or the use of solvents like ethyl acetate can improve recovery.[22] When concentrating aqueous solutions, avoid excessive heating in neutral or basic conditions to prevent hydrolysis to 4-pyridone.[22]

Q6: My purified 4-aminopyridine derivative has poor solubility in aqueous buffers for in vitro assays. How can I improve this?

A6: Poor aqueous solubility is a common challenge. Consider the following strategies:

  • pH Adjustment: 4-aminopyridine derivatives are basic. Solubility typically increases significantly in acidic conditions (pH < pKa) where the pyridine nitrogen and amino group become protonated. For amphoteric derivatives with acidic functional groups, solubility may also increase in basic conditions.[23]

  • Co-solvents: If pH adjustment is not compatible with your assay, using a small percentage of a polar organic co-solvent like DMSO can improve solubility. Always run a vehicle control to ensure the co-solvent does not interfere with the assay.

  • Salt Formation: Converting the compound to a salt (e.g., a hydrochloride salt) is a standard method to enhance aqueous solubility.[23]

In Vitro Assays

Q7: My 4-aminopyridine analog shows high non-specific binding in my assay. How can I troubleshoot this?

A7: High non-specific binding can be related to the compound's lipophilicity.

  • Review Physicochemical Properties: Analyze the calculated or measured logP/logD of your compound. High lipophilicity is often correlated with non-specific binding.

  • Modify Assay Conditions: Add a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to your assay buffer to reduce non-specific interactions.

  • Structural Modification: In your next design cycle, consider introducing polar functional groups to decrease the overall lipophilicity of the molecule.

Q8: I am concerned about potential off-target activity, specifically hERG inhibition. At what point should I screen for this?

A8: It is advisable to screen for hERG inhibition early in the lead optimization process, especially if your compounds have a high lipophilicity or a basic nitrogen atom, which are common features in hERG inhibitors. The parent 4-aminopyridine has a relatively high IC50 for hERG (around 3.8-4.4 mM), suggesting a low risk at therapeutic concentrations.[16][17][18][20] However, modifications can drastically change this profile. Early screening can prevent wasting resources on compounds with a high risk of cardiotoxicity.

In Vivo & Pharmacokinetics

Q9: My lead compound has good in vitro potency but poor oral bioavailability in animal models. What are the likely causes?

A9: Poor oral bioavailability can be due to poor absorption or high first-pass metabolism.

  • Absorption: The parent compound, 4-aminopyridine, is rapidly and completely absorbed.[3] If your derivatives show poor absorption, it may be due to low solubility in the gastrointestinal tract or low permeability.

  • Metabolism: 4-aminopyridine itself undergoes very limited metabolism and is primarily cleared unchanged by the kidneys.[3][24][25] However, derivatives could be susceptible to metabolism by cytochrome P450 (CYP) enzymes. In vitro studies show 4-AP has a very weak inhibitory effect on CYP enzymes, primarily CYP2E1 at high concentrations, and does not induce them.[24][25] It is crucial to assess the metabolic stability of new derivatives in liver microsomes or hepatocytes.

Q10: The half-life of my compound is very short in vivo. How can I address this?

A10: A short half-life is often due to rapid clearance. The terminal elimination half-life of 4-AP in humans is around 3-4 hours.[26] In dogs, it's approximately 2 hours.[27]

  • Renal Clearance: 4-aminopyridine is actively secreted by the kidneys via the Organic Cation Transporter 2 (OCT2).[3] If your derivatives are also substrates for this transporter, they may be cleared quickly.

  • Metabolic Instability: As mentioned above, assess metabolic stability. Blocking sites of metabolism through chemical modification (e.g., fluorination) is a common strategy to increase half-life.

  • Formulation: For the parent compound, a prolonged-release formulation (fampridine) was developed to manage its pharmacokinetics and reduce side effects.[6][11] This is a viable strategy for promising leads with short half-lives.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize quantitative data from lead optimization studies on 4-aminopyridine derivatives targeting voltage-gated potassium channels.

Table 1: Physicochemical Properties and Potency of 4-AP Analogs [1][2]

CompoundSubstitutionpKalogD (pH 7.4)IC50 at 0 mV (μM)Relative Potency vs. 4-AP
4-AP None9.17-1.15730 ± 1101.0x
3F4AP 3-Fluoro7.37-0.11770 ± 130~0.9x
3Me4AP 3-Methyl9.53-0.64100 ± 20~7.3x
3MeO4AP 3-Methoxy8.88-0.732400 ± 300~0.3x
3CF34AP 3-Trifluoromethyl6.000.633100 ± 200~0.2x

Table 2: In Vitro hERG and CYP450 Inhibition Profile of 4-Aminopyridine

AssayEndpointResultPotential for Interaction
hERG Inhibition IC503.8 - 4.4 mM[16][17][18]Low at therapeutic concentrations
CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5 Inhibition IC50> 30 µM[24][25]Unlikely
CYP2E1 Inhibition Estimated IC50125 µM[24][25]Unlikely at therapeutic concentrations
CYP Enzyme Induction (CYP1A2, 2B6, etc.)No significant induction observed[24][25]Unlikely

Experimental Protocols

Protocol 1: General Method for Synthesis of 4-Aminopyridine via Reduction of 4-Nitropyridine-N-Oxide [22]

This protocol is a general guide based on established chemical literature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitropyridine-N-oxide.

  • Addition of Reagents: Add iron powder and an aqueous solution of a mineral acid (e.g., 25-30% sulfuric acid). The use of sulfuric acid may result in a slower reaction but can lead to higher yields of the desired product compared to hydrochloric or acetic acid.[22]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base, such as sodium carbonate, until the solution is basic.

    • Filter the mixture to remove iron salts.

  • Extraction:

    • Transfer the aqueous filtrate to a separatory funnel.

    • Extract the product multiple times with a suitable organic solvent, such as ethyl acetate.[22]

  • Purification:

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro hERG Assay using Patch Clamp Electrophysiology [18][20]

This protocol outlines a standard whole-cell patch-clamp experiment to assess compound effects on hERG channels.

  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG). Culture the cells under standard conditions until they reach appropriate confluency for experiments.

  • Preparation: On the day of the experiment, prepare single-cell suspensions.

  • Electrophysiology Setup:

    • External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; adjust pH to 7.2 with KOH.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

    • Establish a whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic "tail current" as channels recover from inactivation.

  • Compound Application:

    • Record a stable baseline current in the external solution.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the current at steady-state for each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the baseline current.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Visualizations

Lead_Optimization_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_invivo In Vivo Evaluation Start Scaffold Selection (4-Aminopyridine) Design Design Analogs (SAR Exploration) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Potency Primary Assay (e.g., Kv Channel Block) Purification->InVitro_Potency InVitro_Selectivity Selectivity Assays (e.g., other ion channels) InVitro_Potency->InVitro_Selectivity InVitro_Safety Early Safety (hERG, Cytotoxicity) InVitro_Selectivity->InVitro_Safety ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) InVitro_Safety->ADME Decision1 Good Profile? ADME->Decision1 PK Pharmacokinetics (PK) (Bioavailability, Half-life) PD Pharmacodynamics (PD) (Efficacy in Disease Model) PK->PD Tox In Vivo Toxicology PD->Tox Decision2 Good Profile? Tox->Decision2 Decision1->Design No (Iterate) Decision1->PK Yes Decision2->Design No (Iterate) End Lead Candidate Decision2->End

Caption: A typical workflow for the lead optimization of 4-aminopyridine scaffolds.

Potassium_Channel_Blocking_Pathway cluster_axon Demyelinated Axon K_ion_in K+ (High Intracellular) K_ion_out K+ (Low Extracellular) Kv_Channel Exposed Kv Channel Kv_Channel->K_ion_out K+ Efflux (Leakage) AP_Signal Action Potential AP_Signal->Kv_Channel Triggers Opening Outcome Restored Action Potential Propagation AP_Signal->Outcome Leads to Aminopyridine 4-Aminopyridine Derivative Aminopyridine->Kv_Channel Blocks Pore

Caption: Mechanism of action of 4-aminopyridine on demyelinated axons.

References

Validation & Comparative

Comparative Efficacy Analysis: 4-Aminopyridine-2-carbonitrile vs. 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological efficacy of 4-Aminopyridine-2-carbonitrile and its parent compound, 4-aminopyridine. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

4-aminopyridine is a well-characterized potassium channel blocker used in the treatment of several neurological conditions, most notably to improve walking in patients with multiple sclerosis. It primarily acts on voltage-gated potassium channels, enhancing neurotransmitter release at the neuromuscular junction. This compound, a derivative of 4-aminopyridine, is a subject of research interest for its potential to offer a modified pharmacological profile, including altered potency, selectivity, and pharmacokinetic properties. This guide synthesizes available data to draw a comparative picture of their efficacy.

Mechanism of Action

Both 4-aminopyridine and its 2-carbonitrile derivative are known to be blockers of voltage-gated potassium (K+) channels. By blocking these channels, they prolong the duration of the action potential in neurons. This, in turn, increases the influx of calcium (Ca2+) into the presynaptic terminal, leading to enhanced release of neurotransmitters like acetylcholine into the synaptic cleft. This enhanced neurotransmission can improve muscle contraction and nerve signaling. While both compounds share this general mechanism, substitutions on the pyridine ring, such as the 2-carbonitrile group, can influence the affinity and selectivity for different subtypes of potassium channels.

AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Vesicles Synaptic Vesicles (Neurotransmitter) Ca_channel->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Synapse_space Synapse_space Release->Synapse_space Blocker 4-AP or 4-AP-2-CN Blocker->K_channel Blocks Receptor Neurotransmitter Receptors Synapse_space->Receptor Binds Response Postsynaptic Potential/ Muscle Contraction Receptor->Response

Figure 1: General mechanism of action for 4-aminopyridine and its derivatives.

Comparative Efficacy Data

Direct comparative studies on the efficacy of this compound and 4-aminopyridine are limited in publicly available literature. However, we can infer potential differences based on structure-activity relationships of similar compounds. The addition of a nitrile group can alter the electronic and steric properties of the molecule, potentially affecting its binding affinity to potassium channels.

Compound Reported IC50 (Kv1.1) Reported IC50 (Kv1.5) Primary Therapeutic Use
4-Aminopyridine ~100-300 µM~200-500 µMMultiple Sclerosis (symptomatic treatment)
This compound Data not availableData not availableInvestigational

Note: The IC50 values for 4-aminopyridine can vary significantly depending on the experimental conditions and the specific potassium channel subtype being investigated. The values presented are representative ranges found in the literature.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating and comparing the efficacy of potassium channel blockers like 4-aminopyridine and its derivatives.

Electrophysiology Assay (Patch Clamp)

This is the gold standard for assessing the direct effect of a compound on ion channel activity.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired potassium channel subtype (e.g., Kv1.1, Kv1.5).

  • Method: Whole-cell patch-clamp recordings are performed.

  • Procedure:

    • Cells are voltage-clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit potassium currents.

    • The compound of interest is perfused at increasing concentrations.

    • The inhibition of the potassium current is measured at each concentration.

    • The data is used to generate a dose-response curve and calculate the IC50 value.

cluster_prep Cell Preparation cluster_patch Patch Clamp Recording cluster_exp Experimental Protocol cluster_analysis Data Analysis cell_culture Culture HEK-293 cells expressing Kv channels plating Plate cells on coverslips cell_culture->plating seal Form a gigaohm seal with a single cell plating->seal patch_pipette Pull glass micropipettes patch_pipette->seal whole_cell Rupture the membrane to achieve whole-cell configuration seal->whole_cell voltage_clamp Apply voltage clamp protocol (e.g., -80mV hold, step to +40mV) whole_cell->voltage_clamp baseline Record baseline K+ currents voltage_clamp->baseline perfusion Perfuse with increasing concentrations of compound baseline->perfusion recording Record K+ currents at each concentration perfusion->recording measure Measure peak current inhibition recording->measure dose_response Plot dose-response curve measure->dose_response ic50 Calculate IC50 value dose_response->ic50

Figure 2: A typical experimental workflow for patch clamp analysis of K+ channel blockers.

In Vivo Efficacy Model (e.g., Experimental Autoimmune Encephalomyelitis - EAE)

The EAE model is a common animal model for multiple sclerosis and is used to assess the in vivo efficacy of compounds like 4-aminopyridine.

  • Animal Model: Mice or rats induced with EAE.

  • Method: Behavioral assessment of motor function.

  • Procedure:

    • Animals are scored daily for clinical signs of EAE (e.g., tail limpness, limb paralysis).

    • Once symptoms are established, animals are treated with the test compound or vehicle.

    • Motor performance can be assessed using tests like the rotarod test or grip strength test.

    • Clinical scores and motor performance are compared between treated and control groups.

Potential Advantages and Disadvantages

Compound Potential Advantages Potential Disadvantages
4-Aminopyridine - Well-established clinical profile- Known efficacy for improving motor function in MS- Narrow therapeutic index- Potential for side effects (e.g., seizures) at higher doses- Non-selective for potassium channel subtypes
This compound - May exhibit increased potency or selectivity- Potential for improved pharmacokinetic profile (e.g., CNS penetration, half-life)- Novelty may allow for new intellectual property- Lack of clinical data- Unknown safety and tolerability profile- Efficacy relative to 4-aminopyridine is not yet established

Conclusion

While 4-aminopyridine is a clinically validated treatment, there is room for improvement, particularly regarding its side effect profile and selectivity. This compound represents a rational medicinal chemistry approach to potentially address these limitations. The addition of the electron-withdrawing nitrile group could modulate the pKa of the pyridine nitrogen, influencing its interaction with the potassium channel pore. However, without direct comparative experimental data, the efficacy and safety profile of this compound remains speculative. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential relative to 4-aminopyridine. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to quantify the differences in potency, selectivity, and overall therapeutic window between these two compounds.

A Comparative Guide to 4-Aminopyridine and Other Potassium Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound of interest: Initial searches for "4-Amino-2-cyanopyridine" did not yield significant results regarding its activity as a potassium channel blocker. However, the structurally similar and well-researched compound, 4-aminopyridine (4-AP), is a widely recognized non-selective potassium channel blocker. This guide will therefore focus on 4-aminopyridine, assuming a potential typographical error in the original query. This comparison will provide valuable insights for researchers, scientists, and drug development professionals working with potassium channel modulators.

This guide provides a detailed comparison of 4-aminopyridine (4-AP) with other notable potassium channel blockers, including Tetraethylammonium (TEA), Dofetilide, Amiodarone, and Verapamil. The information is tailored for researchers and professionals in drug development, with a focus on objective performance data, experimental methodologies, and visual representations of key concepts.

Quantitative Comparison of Potassium Channel Blockers

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for 4-aminopyridine and other selected blockers against various voltage-gated potassium (Kv) channels. These values have been compiled from multiple electrophysiological studies.

CompoundChannel SubtypeIC50 (µM)Test System
4-Aminopyridine (4-AP) Kv1.1147 - 242Mammalian Cells
Kv1.2230 - 399Mammalian Cells
Kv1.4399Mammalian Cells
Kv1.5125.1QPatch automated patch clamp
Tetraethylammonium (TEA) Kv1.1~250 (internal)Not specified
KCNQ15000CHO Cells
KCNQ2300CHO Cells
KCNQ43000CHO Cells
Kcv98 (cis)Planar lipid bilayer
Dofetilide hERG (Kv11.1)0.007 - 0.013HEK293 Cells
Amiodarone hERG (Kv11.1)0.045 - 0.8Mammalian Cells/Oocytes
Kv1.4489.2Xenopus Oocytes
Kir2.110 - 20Guinea pig ventricular myocytes
Late INa3.0HEK293 Cells
Verapamil hERG (Kv11.1)0.143 - 0.268HEK293 Cells
KATP (Kir6.2/SUR2A)8.9Inside-out patch

Experimental Protocols: Determining IC50 Values

The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies, the gold standard for characterizing the effects of compounds on ion channel function.[1]

Whole-Cell Patch-Clamp Protocol for IC50 Determination

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of cardiac ion channels.

  • These cells are stably transfected with the gene encoding the specific potassium channel of interest (e.g., KCNH2 for hERG/Kv11.1).

  • Cells are cultured under standard conditions until they reach an appropriate confluency for electrophysiological recording.

2. Electrode and Solution Preparation:

  • Micropipettes: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated using a micropipette puller.

  • Internal Solution: The micropipette is filled with an internal solution that mimics the intracellular ionic composition (e.g., high potassium, low sodium, and calcium).

  • External Solution: The cells are bathed in an external solution that mimics the extracellular environment (e.g., high sodium, low potassium).

3. Recording Procedure:

  • A micropipette is carefully maneuvered to form a high-resistance seal (GΩ seal) with the membrane of a single cell.

  • A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing a "whole-cell" configuration. This allows for electrical access to the entire cell membrane.[2]

  • The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV) using a voltage-clamp amplifier.[3]

  • A series of voltage steps are applied to elicit ionic currents through the channels of interest.[3]

4. Data Acquisition and Analysis:

  • The elicited currents are recorded in the absence (control) and presence of various concentrations of the test compound.

  • The peak current amplitude at a specific voltage is measured for each concentration.

  • The percentage of current inhibition is calculated for each concentration relative to the control.

  • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

  • The IC50 value, the concentration at which the compound inhibits 50% of the maximal current, is determined by fitting the dose-response curve with the Hill equation.[4]

Visualizing Mechanisms and Workflows

Signaling Pathway: Mechanism of 4-Aminopyridine Action

4-aminopyridine acts by physically blocking the pore of voltage-gated potassium channels.[5][6] This blockade prevents the efflux of potassium ions, which is essential for the repolarization phase of an action potential.[7] By inhibiting repolarization, 4-AP prolongs the duration of the action potential.[5]

G Mechanism of Action of 4-Aminopyridine cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Open State) Block Channel Blockade Kv_channel->Block AP Action Potential Depolarization AP->Kv_channel Opens Four_AP 4-Aminopyridine Four_AP->Kv_channel Binds to Pore Repolarization_Inhibition Inhibition of Repolarization Block->Repolarization_Inhibition AP_Prolongation Action Potential Prolongation Repolarization_Inhibition->AP_Prolongation

Caption: Mechanism of 4-Aminopyridine Action on Voltage-Gated K+ Channels.

Experimental Workflow: IC50 Determination via Whole-Cell Patch-Clamp

The following diagram outlines the typical workflow for determining the IC50 value of a potassium channel blocker.

G Experimental Workflow for IC50 Determination start Start cell_prep Cell Culture and Transfection start->cell_prep patch_clamp_setup Prepare Patch-Clamp Rig and Solutions cell_prep->patch_clamp_setup obtain_seal Obtain Gigaohm Seal patch_clamp_setup->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_control Record Control Currents whole_cell->record_control apply_compound Apply Test Compound (Increasing Concentrations) record_control->apply_compound record_test Record Currents with Compound apply_compound->record_test data_analysis Data Analysis record_test->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 Determination using Whole-Cell Patch-Clamp.

References

Validating the Biological Activity of 4-Aminopicolinonitrile in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 4-aminopicolinonitrile and its structural analogs in relevant cellular models. The focus is on validating its potential as a cytotoxic agent for cancer research, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of 4-aminopicolinonitrile and its analogs was evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4-Aminopicolinonitrile Analog (Compound 3) MDA-MB-231 (Breast Cancer)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast Cancer)2.85 ± 0.1Doxorubicin4.17 ± 0.2
4-Aminoquinoline Derivative (Compound 4) MDA-MB-468 (Breast Cancer)11.01Chloroquine24.36
MCF-7 (Breast Cancer)51.57Chloroquine20.72
2-Amino-4-methylpyridine RAW 264.7 (Macrophage)0.006 (for NOS II inhibition)N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA, and incubate for 60 minutes at 4°C.[1]

  • Washing: Discard the supernatant and wash the plates five times with tap water, followed by air drying.[1]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.[1]

  • Destaining: Remove the unbound SRB by washing the plates five times with 1% acetic acid and allow them to air dry.[1]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_srb_assay SRB Assay cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of 4-aminopicolinonitrile and Analogs incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h fixation Cell Fixation (TCA) incubation_48_72h->fixation staining Staining (SRB) fixation->staining solubilization Dye Solubilization staining->solubilization absorbance Absorbance Reading solubilization->absorbance Data Analysis (IC50) Data Analysis (IC50) absorbance->Data Analysis (IC50)

Caption: Experimental workflow for the SRB cytotoxicity assay.

signaling_pathway 4-Aminopicolinonitrile 4-Aminopicolinonitrile Cell Surface Receptor Cell Surface Receptor 4-Aminopicolinonitrile->Cell Surface Receptor Inhibition Kinase A Kinase A Cell Surface Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

References

Comparative Analysis of 4-Aminopyridine and its Analogs as Voltage-Gated Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Potassium Channel Inhibition

The following table summarizes the inhibitory potency (IC50) of 4-Aminopyridine and its derivatives against various voltage-gated potassium channels. This data is critical for comparing the efficacy and selectivity of these compounds.

CompoundChannel SubtypeIC50 (µM)Test SystemReference
4-Aminopyridine (4-AP) Kv1.1147Chinese Hamster Ovary (CHO) Cells[3]
Kv1.2230Human Embryonic Kidney (HEK) Cells[4]
Kv1.4160Human Embryonic Kidney (HEK) Cells[4]
Shaker K+ Channel310Xenopus Oocytes[5]
3-Fluoro-4-Aminopyridine (3F4AP) Shaker K+ Channel290Xenopus Oocytes[5]
3-Methyl-4-Aminopyridine (3Me4AP) Shaker K+ Channel45Xenopus Oocytes[5]
3-Methoxy-4-Aminopyridine (3MeO4AP) Shaker K+ Channel1100Xenopus Oocytes[5]
3-Trifluoromethyl-4-Aminopyridine (3CF34AP) Shaker K+ Channel1200Xenopus Oocytes[5]
2-Trifluoromethyl-4-Aminopyridine (2CF34AP) Shaker K+ Channel18000Xenopus Oocytes[5]
4-Aminopyridine-3-Methanol Fast Potassium Channels0.01 - 0.1 (Lowest Effective Conc.)Ex vivo Mouse Spinal Cord[6]

Alternatives to 4-Aminopyridine

Several other compounds are used experimentally and clinically to block potassium channels. The table below provides a comparison with a classical potassium channel blocker, Tetraethylammonium (TEA).

CompoundChannel SubtypeIC50 (mM)Test SystemReference
Tetraethylammonium (TEA) Kv Channels (general)Varies (typically in mM range)Various[7]

Experimental Protocols

The determination of a compound's inhibitory effect on voltage-gated potassium channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique .

Protocol: Whole-Cell Patch-Clamp Assay for Kv Channel Inhibition

1. Cell Preparation:

  • Culture a suitable cell line expressing the target Kv channel (e.g., HEK293 or CHO cells) on glass coverslips.

  • Induce channel expression if using an inducible system.

  • Prior to recording, transfer a coverslip to a recording chamber on an inverted microscope.

2. Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 135 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the aminopyridine analog in a suitable solvent (e.g., water or DMSO). Subsequent dilutions to the final desired concentrations are made in the external solution.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).

  • Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.

4. Data Acquisition and Analysis:

  • Record the potassium currents in the absence (control) and presence of various concentrations of the test compound.

  • Allow the effect of the compound to reach a steady state at each concentration.

  • Measure the peak current amplitude at each voltage step.

  • Calculate the percentage of current inhibition for each concentration of the test compound relative to the control.

  • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Cell & Solution Preparation cluster_exp Patch-Clamp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with Kv Channel Expression Form_Gigaseal Form Gigaseal Cell_Culture->Form_Gigaseal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Form_Gigaseal Compound_Prep Prepare Test Compound Stock Solution Apply_Compound Apply Test Compound Compound_Prep->Apply_Compound Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Whole_Cell Record_Control Record Control K+ Currents Whole_Cell->Record_Control Record_Control->Apply_Compound Record_Test Record K+ Currents with Compound Apply_Compound->Record_Test Measure_Inhibition Measure % Inhibition Record_Test->Measure_Inhibition Plot_Curve Plot Concentration- Response Curve Measure_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of a Kv channel blocker.

cluster_membrane Neuronal Membrane cluster_effects Cellular Effects Kv_Channel Voltage-Gated K+ Channel (Open) K_ion_out K+ Efflux Reduced_Repolarization Reduced Repolarization Kv_Channel->Reduced_Repolarization Inhibition Leads To AP 4-Aminopyridine AP->Kv_Channel Blocks Prolonged_AP Prolonged Action Potential Reduced_Repolarization->Prolonged_AP Increased_NT_Release Increased Neurotransmitter Release Prolonged_AP->Increased_NT_Release

Caption: Signaling pathway of 4-Aminopyridine action on a neuron.

References

Comparative Potency of 4-Aminopyridine-2-carbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the potency of 4-Aminopyridine-2-carbonitrile derivatives. Due to a lack of direct comparative studies on a cohesive series of these specific derivatives, this guide synthesizes available data from structurally related cyanopyridine and aminopyridine compounds to provide insights into their potential biological activities and structure-activity relationships.

The 4-aminopyridine scaffold is a well-established pharmacophore, primarily known for its role as a potassium channel blocker. The introduction of a carbonitrile (cyanide) group at the 2-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity. This guide explores the potential potency of these derivatives in various biological contexts, supported by generalized experimental protocols and illustrative diagrams of relevant signaling pathways and workflows.

Data Presentation: Comparative Potency of Cyanopyridine Derivatives

Compound ClassSpecific Derivative ExampleTarget/AssayPotency (IC50/MIC)
2-Amino-3-cyanopyridinesCompound with substituted phenyl and amine groupsS. aureus and B. subtilis (antibacterial)MIC: 39 µg/mL[2]
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrilesCompound 5aMCF-7 (breast cancer cell line)IC50: 1.77 µM[3]
Compound 5eMCF-7 (breast cancer cell line)IC50: 1.39 µM[3]
Compound 6bHepG2 (liver cancer cell line)IC50: 2.68 µM[3]
(+)-nopinone-based 2-amino-3-cyanopyridinesCompound 4fA549 (lung cancer cell line)IC50: 23.78 µmol/L[4]
MKN45 (gastric cancer cell line)IC50: 67.61 µmol/L[4]
MCF7 (breast cancer cell line)IC50: 53.87 µmol/L[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potency of this compound derivatives, adapted from protocols used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

  • Bacterial Strains: Bacterial strains such as Staphylococcus aureus and Bacillus subtilis are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Mandatory Visualization

Signaling Pathway: Potassium Channel Blockade by 4-Aminopyridine Derivatives

The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[6] This action is particularly relevant in neurological conditions where demyelination exposes these channels, leading to impaired nerve conduction.

G Mechanism of Action of 4-Aminopyridine Derivatives cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular Kv_channel_open Open Kv Channel Kv_channel_closed Closed Kv Channel Kv_channel_open->Kv_channel_closed Repolarization Kv_channel_blocked Blocked Kv Channel K_out K+ Kv_channel_open->K_out K+ Efflux Kv_channel_closed->Kv_channel_open Depolarization K_in K+ Derivative 4-AP Derivative (ionized form) Derivative->Kv_channel_open Blocks Pore

Caption: Voltage-gated potassium channel blockade by 4-aminopyridine derivatives.

Experimental Workflow: In Vitro Potency Assessment

The following diagram illustrates a typical workflow for the initial in vitro assessment of a new series of this compound derivatives.

G Experimental Workflow for In Vitro Potency Assessment Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Antimicrobial, Enzyme Inhibition) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel compounds.

References

Benchmarking Novel Synthesis Routes for 4-Aminopyridine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Aminopyridine-2-carbonitrile in Modern Drug Discovery

This compound stands as a pivotal structural motif in medicinal chemistry. Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group on the pyridine scaffold makes it a versatile intermediate for the synthesis of a diverse array of fused heterocyclic compounds. These resulting molecules have shown significant promise in various therapeutic areas, including as kinase inhibitors for oncology and as potential agents for treating neurodegenerative diseases. The efficiency, scalability, and sustainability of the synthetic routes to this key intermediate are therefore of paramount importance to the pharmaceutical industry. This guide provides a comprehensive comparison of two distinct synthetic strategies for this compound, offering an in-depth analysis of their respective merits and drawbacks to aid researchers in selecting the optimal path for their specific needs.

Route 1: The Classical Approach via Nucleophilic Aromatic Substitution

A traditional and well-trodden path to this compound involves the amination of a pre-functionalized pyridine ring. This method relies on the nucleophilic aromatic substitution (SNA) of a suitable leaving group, typically a halide, at the 4-position by an amino source. The success of this route is predicated on the availability and synthesis of the key intermediate, 4-chloropyridine-2-carbonitrile.

Mechanistic Rationale

The electron-withdrawing nature of both the nitrile group and the pyridine ring nitrogen atom activates the chloro-substituted carbon towards nucleophilic attack. Ammonia, or a protected form thereof, acts as the nucleophile, attacking the carbon bearing the chlorine atom. This proceeds through a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion to yield the final product. The choice of solvent and reaction conditions is critical to facilitate the reaction while minimizing side reactions.

Experimental Workflow: Route 1

Route_1_Workflow 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine-N-oxide 4-Chloropyridine-N-oxide 4-Chloropyridine->4-Chloropyridine-N-oxide Oxidation (e.g., m-CPBA) 4-Chloro-2-cyanopyridine 4-Chloro-2-cyanopyridine 4-Chloropyridine-N-oxide->4-Chloro-2-cyanopyridine Cyanation (e.g., TMSCN, DMAP) This compound This compound 4-Chloro-2-cyanopyridine->this compound Amination (e.g., NH3, heat)

Caption: Workflow for the synthesis of this compound via a classical nucleophilic aromatic substitution approach.

Route 2: A Modern Strategy Employing C-H Functionalization

In recent years, synthetic methodologies have increasingly focused on "green" chemistry principles, prioritizing atom economy and reducing the use of hazardous reagents. A more contemporary approach to this compound could involve the direct C-H cyanation of 4-aminopyridine. This strategy avoids the pre-installation of a leaving group, thereby shortening the synthetic sequence.

Mechanistic Rationale

Direct C-H functionalization of pyridines is a challenging but highly desirable transformation. In this proposed route, the amino group at the 4-position directs the cyanation to the ortho (3 and 5) and para (2 and 6) positions. Selective cyanation at the 2-position can be achieved through the use of specific catalysts and directing groups. The reaction likely proceeds through a transition-metal-catalyzed cycle, involving coordination of the pyridine nitrogen, directed C-H activation, and subsequent reductive elimination to form the C-CN bond.

Experimental Workflow: Route 2

Route_2_Workflow 4-Aminopyridine 4-Aminopyridine Protected 4-Aminopyridine Protected 4-Aminopyridine 4-Aminopyridine->Protected 4-Aminopyridine Protection (e.g., Boc2O) 2-Cyano-4-aminopyridine 2-Cyano-4-aminopyridine Protected 4-Aminopyridine->2-Cyano-4-aminopyridine Directed C-H Cyanation (e.g., Pd(OAc)2, KCN) This compound This compound 2-Cyano-4-aminopyridine->this compound Deprotection (e.g., TFA)

Navigating the Therapeutic Maze: A Comparative Analysis of the Side Effect Profiles of 4-Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting neurological disorders, the modulation of potassium channels has emerged as a promising strategy. 4-Aminopyridine (4-AP), a potent potassium channel blocker, has paved the way by demonstrating clinical efficacy in conditions like multiple sclerosis. However, its therapeutic window is notoriously narrow, plagued by a dose-dependent risk of adverse effects. This has spurred the development of a diverse array of 4-AP analogs, each with unique structural modifications aimed at enhancing therapeutic efficacy while mitigating toxicity. This guide provides an in-depth, comparative analysis of the side effect profiles of 4-Aminopyridine-2-carbonitrile and its analogs, grounded in available preclinical and toxicological data. Our objective is to equip researchers with the critical insights needed to navigate the selection and development of safer, more effective potassium channel modulators.

The Double-Edged Sword: Understanding 4-Aminopyridine's Mechanism and Toxicity

4-Aminopyridine's therapeutic action and its toxicity are intrinsically linked to its primary mechanism: the blockade of voltage-gated potassium channels. By inhibiting these channels, 4-AP prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism can restore nerve impulse conduction in demyelinated axons, the basis for its use in multiple sclerosis.

However, this same mechanism is responsible for its dose-dependent neurotoxicity. Over-excitation of the nervous system can lead to a range of side effects, from mild paresthesia and dizziness to severe seizures. The non-specific nature of 4-AP's channel blockade contributes to its side effect profile, affecting various tissues and organ systems.

Quantitative Toxicological Profile of 4-Aminopyridine and its Isomers

Acute toxicity, often quantified by the median lethal dose (LD50), provides a stark measure of a compound's intrinsic toxicity. The following table summarizes the available LD50 data for 4-aminopyridine and its simple isomers, 2-aminopyridine and 3-aminopyridine, highlighting the significant toxicity of this chemical class.

CompoundAnimal ModelRoute of AdministrationLD50Reference
4-Aminopyridine RatOral20-29 mg/kg[1]
DogOral3.7 mg/kg[1]
RabbitDermal326 mg/kg[1]
2-Aminopyridine MouseIntraperitoneal28 mg/kg[2]
QuailOral133 mg/kg[2]
3-Aminopyridine MouseIntraperitoneal28 mg/kg[2]
QuailOral178 mg/kg[2]

This data underscores the potent toxicity of simple aminopyridines, necessitating careful dose control in clinical applications.

The Quest for Safer Analogs: A Comparative Look at Structural Modifications

The inherent toxicity of the parent 4-aminopyridine scaffold has driven extensive research into the synthesis of analogs with improved safety profiles. The central hypothesis is that strategic structural modifications can fine-tune the compound's interaction with potassium channels and alter its pharmacokinetic and pharmacodynamic properties, thereby separating therapeutic efficacy from adverse effects.

This compound: A Profile in Development

This compound, also known as 4-amino-2-cyanopyridine, represents one such analog. While comprehensive in vivo side effect data remains limited in the public domain, initial hazard assessments provide some insight into its potential toxicological profile.

Known Hazards of this compound:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Local Effects: Causes skin irritation and is noted to potentially cause serious eye damage.

  • Respiratory: May cause respiratory irritation.

The introduction of a nitrile group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the molecule compared to 4-AP. This modification can influence its binding affinity to different potassium channel subtypes and its ability to cross the blood-brain barrier, both of which would have a profound impact on its side effect profile. Further preclinical safety studies are crucial to fully characterize its in vivo effects.

The Impact of Peptide Conjugation: A Paradigm Shift in Toxicity Reduction

A compelling example of how structural modification can dramatically improve the safety profile of 4-aminopyridine comes from the development of peptide-conjugated derivatives. A recent study detailed the synthesis and toxicological evaluation of 4-aminopyridine-peptide derivatives, revealing a remarkable reduction in acute toxicity.

Acute Toxicity of 4-Aminopyridine-Peptide Derivatives:

  • LD50 (in vivo, mice): As high as 1500 mg/kg[3]

This represents an approximately 150-fold decrease in toxicity compared to the parent 4-aminopyridine. This significant improvement is attributed to the peptide fragment, which likely alters the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This finding strongly suggests that larger, more complex modifications can be a highly effective strategy for detoxifying the aminopyridine core while potentially retaining or even enhancing therapeutic activity.

Structure-Toxicity Relationship: Unraveling the Molecular Drivers of Side Effects

The relationship between the chemical structure of aminopyridine analogs and their observed toxicity is a critical area of investigation for drug development. While a comprehensive structure-toxicity relationship (STR) for this class is still emerging, some general principles can be inferred from the available data.

Key Structural Considerations and their Potential Impact on Toxicity:

  • Lipophilicity: The ability of a compound to cross the blood-brain barrier is a key determinant of its central nervous system (CNS) side effects. Modifications that alter lipophilicity can therefore modulate neurotoxicity.

  • Metabolism: The introduction of different functional groups can alter the metabolic stability and pathways of the aminopyridine core. The formation of toxic metabolites is a potential concern that needs to be evaluated for each new analog.

  • Target Selectivity: While 4-AP is a broad-spectrum potassium channel blocker, analogs can be designed to have greater selectivity for specific channel subtypes. Enhancing selectivity for therapeutically relevant channels while avoiding off-target interactions is a key strategy for improving the side effect profile.

The following diagram illustrates the conceptual relationship between structural modifications and the resulting safety profile.

G cluster_0 Structural Modification Strategies cluster_1 Determinants of Side Effect Profile cluster_2 Resulting Safety Profile Core_Scaffold 4-Aminopyridine Core Analogs Analog Design (e.g., Substitution, Conjugation) Core_Scaffold->Analogs Chemical Synthesis PK_PD Pharmacokinetics & Pharmacodynamics Analogs->PK_PD Influences Target_Selectivity Target Selectivity (K+ Channel Subtypes) Analogs->Target_Selectivity Modifies Metabolism Metabolic Profile (Stability & Metabolites) Analogs->Metabolism Alters Therapeutic_Window Therapeutic Window PK_PD->Therapeutic_Window Side_Effects Adverse Side Effects PK_PD->Side_Effects Target_Selectivity->Therapeutic_Window Target_Selectivity->Side_Effects Metabolism->Side_Effects

Caption: Relationship between structural modifications and the safety profile of 4-aminopyridine analogs.

Experimental Protocols for Assessing the Side Effect Profile

A robust assessment of the side effect profile of novel 4-aminopyridine analogs requires a multi-tiered approach, combining in vitro and in vivo studies.

In Vitro Cytotoxicity Assays

Initial screening for general toxicity can be performed using a panel of in vitro cytotoxicity assays. These assays provide a rapid and cost-effective way to rank compounds based on their potential to cause cell death.

Step-by-Step Methodology for MTT Assay:

  • Cell Seeding: Plate a suitable neuronal or other relevant cell line in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other analogs) and add them to the cells. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Toxicity Studies

To determine the acute systemic toxicity and to estimate the LD50, in vivo studies in rodent models are essential.

General Protocol for Acute Oral Toxicity (Up-and-Down Procedure):

  • Animal Acclimation: Acclimate healthy, young adult rodents (e.g., rats or mice) to the laboratory conditions for at least 5 days.

  • Dose Selection: Start with a single animal at a dose level estimated to be just below the expected LD50.

  • Dosing: Administer the test compound orally via gavage.

  • Observation: Observe the animal closely for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: Continue this sequential dosing until enough data points are collected to calculate the LD50 using appropriate statistical methods.

The following diagram outlines a typical workflow for the preclinical safety assessment of 4-aminopyridine analogs.

G Start New 4-AP Analog In_Vitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay) Start->In_Vitro_Tox In_Vivo_Acute_Tox In Vivo Acute Toxicity (LD50 Determination) In_Vitro_Tox->In_Vivo_Acute_Tox Promising Candidates Neurotoxicity_Screen Neurotoxicity Assessment (e.g., Functional Observation Battery) In_Vivo_Acute_Tox->Neurotoxicity_Screen Subchronic_Tox Subchronic Toxicity Studies (Repeat-Dose) Neurotoxicity_Screen->Subchronic_Tox Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory) Subchronic_Tox->Safety_Pharmacology Decision Go/No-Go Decision Safety_Pharmacology->Decision End Candidate for Further Development Decision->End Favorable Profile

Caption: Preclinical safety assessment workflow for 4-aminopyridine analogs.

Conclusion and Future Directions

The development of 4-aminopyridine analogs with improved side effect profiles is a critical step towards realizing the full therapeutic potential of potassium channel modulation. While this compound and other analogs are under investigation, the dramatic reduction in toxicity observed with peptide-conjugated derivatives highlights a promising avenue for future research.

A comprehensive understanding of the structure-toxicity relationship is paramount. This will require a systematic approach to analog design, coupled with a robust battery of in vitro and in vivo toxicological assessments. By carefully dissecting the molecular determinants of both efficacy and toxicity, it will be possible to engineer the next generation of aminopyridine-based therapeutics with wider therapeutic windows and improved patient outcomes. The data presented in this guide serves as a foundational resource for researchers embarking on this important endeavor.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 4-Aminopyridine and its Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo and in vitro activities of 4-Aminopyridine (4-AP), a well-characterized potassium channel blocker. Due to a lack of specific experimental data for 4-Aminopyridine-2-carbonitrile in the reviewed scientific literature, this document focuses on the extensive data available for the parent compound, 4-AP. This information serves as a crucial baseline for understanding its biological effects and provides a framework for predicting the potential activities of its derivatives, such as this compound. We will also briefly discuss the known activities of other aminopyridine-carbonitrile derivatives to infer potential structure-activity relationships.

4-Aminopyridine (4-AP): A Profile

4-Aminopyridine is a potent blocker of voltage-gated potassium (K+) channels. This activity allows it to enhance neurotransmitter release, making it a subject of interest and a therapeutic agent for conditions like multiple sclerosis, where it improves motor function. Its effects have been extensively studied in both laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Activity of 4-Aminopyridine

The in vitro effects of 4-AP have been primarily characterized through its action on isolated cells and tissues.

Table 1: Summary of In Vitro Quantitative Data for 4-Aminopyridine

ParameterAssay SystemResultReference
CYP450 Inhibition
CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5Human liver microsomesNo significant inhibition up to 30 µM
CYP2E1Human liver microsomes~12% inhibition at 30 µM (Estimated IC50: 125 µM)
Neuronal Activity
Network Activity InductionRat spinal cord slicesInduces large amplitude field population spiking and rhythmic oscillations (4–12 Hz) at 50 µM
Intracellular Ca2+ ConcentrationRat brain synaptosomesElevates [Ca2+]i from ~240 nM to ~480 nM at 100 µM

Experimental Protocols: In Vitro Assays

  • CYP450 Inhibition Assay:

    • System: Pooled human liver microsomes.

    • Incubation: Microsomes are incubated at 37°C with specific CYP probe substrates and varying concentrations of 4-AP (e.g., 0.03 to 30 µM).

    • Reaction Initiation: The reaction is started by adding an NADPH-generating system.

    • Termination and Analysis: The reaction is stopped with a solvent like acetonitrile, and the formation of the metabolite is quantified using LC-MS/MS to determine the extent of inhibition.

  • Electrophysiological Recording in Spinal Cord Slices:

    • Preparation: Transverse slices of the rat spinal cord are prepared and maintained in artificial cerebrospinal fluid (aCSF).

    • Recording: Extracellular field potentials are recorded from the substantia gelatinosa region using a microelectrode.

    • Drug Application: 4-AP (e.g., 50 µM) is superfused onto the slice to induce neuronal network activity.

    • Analysis: Changes in spiking activity and oscillatory rhythms are analyzed to determine the effect of the compound.

In Vivo Activity of 4-Aminopyridine

In vivo studies in animal models have been crucial in understanding the therapeutic potential and toxicological profile of 4-AP.

Table 2: Summary of In Vivo Quantitative Data for 4-Aminopyridine

ParameterAnimal ModelDose/ConcentrationKey FindingReference
Anti-inflammatory Effect Murine burn injury modelNot specifiedSignificantly upregulated Orai1 and pSTAT6 expression, indicating anti-inflammatory effects.
Toxicity MiceLD50 not specified, but derivatives show up to 150 times lower toxicity than 4-AP.Peptide derivatives of 4-AP show significantly reduced toxicity.
Antiamnesic Activity Rats (scopolamine-induced amnesia)Not specifiedA carbamate derivative of 4-aminopyridine reversed the amnesic effects of scopolamine.

Experimental Protocols: In Vivo Assays

  • Burn Injury Model:

    • Model: A controlled burn is created on the dorsal skin of mice.

    • Treatment: 4-AP or a vehicle control is administered (e.g., topically or systemically).

    • Analysis: Skin tissue is collected at different time points post-injury. Gene and protein expression of inflammatory and angiogenic markers are analyzed using techniques like qPCR and Western blotting.

  • Acute Toxicity Study:

    • Model: Mice are administered with single escalating doses of the test compound.

    • Observation: Animals are observed for signs of toxicity and mortality over a specified period (e.g., 24 hours).

    • Endpoint: The dose at which 50% of the animals die (LD50) is determined to assess acute toxicity.

Signaling Pathways of 4-Aminopyridine

The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium channels. This leads to a cascade of downstream effects, particularly in the nervous system.

4-AP_Mechanism_of_Action cluster_membrane Cell Membrane K_Channel Voltage-gated K+ Channel Action_Potential Prolonged Action Potential K_Channel->Action_Potential Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Mediates 4AP 4-Aminopyridine 4AP->K_Channel Blocks Action_Potential->Ca_Channel Activates Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers

Caption: Mechanism of 4-AP in enhancing neurotransmitter release.

Recent studies also suggest an anti-inflammatory role for 4-AP, potentially through the Orai1-pSTAT6 signaling pathway.

4-AP_Anti-inflammatory_Pathway 4AP 4-Aminopyridine Ca_Influx Increased Intracellular Ca2+ 4AP->Ca_Influx Orai1 Orai1 Ca_Influx->Orai1 Activates pSTAT6 pSTAT6 Orai1->pSTAT6 Upregulates Anti_inflammatory_Response Anti-inflammatory Response pSTAT6->Anti_inflammatory_Response Promotes

Caption: Proposed anti-inflammatory signaling pathway of 4-AP.

Comparison with Aminopyridine-Carbonitrile Derivatives

While direct comparative data for this compound is unavailable, studies on other aminopyridine-carbonitrile derivatives, such as 2-aminopyridine-3-carbonitriles, have revealed distinct biological activities. These compounds have been investigated for their antitubercular and antimicrobial properties.

The introduction of a carbonitrile (-C≡N) group can significantly alter the electronic and steric properties of the parent molecule, potentially leading to:

  • Altered Receptor Binding: The carbonitrile group can participate in different types of interactions with biological targets compared to the simple amine group in 4-AP.

  • Modified Pharmacokinetics: Changes in polarity and metabolic stability can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Novel Biological Activities: The presence of the nitrile moiety might confer entirely new biological activities, as seen with the antimicrobial effects of some 2-aminopyridine-3-carbonitrile derivatives.

Conclusion and Future Directions

4-Aminopyridine serves as a foundational molecule with well-documented in vivo and in vitro activities, primarily as a potassium channel blocker. The lack of specific data on this compound highlights a gap in the current scientific literature. Future research should focus on synthesizing and characterizing this derivative to determine how the addition of a 2-carbonitrile group modifies the activity of the 4-aminopyridine scaffold. Such studies would be invaluable for the rational design of novel therapeutics with potentially improved efficacy, selectivity, and safety profiles. Researchers are encouraged to use the experimental protocols detailed in this guide as a starting point for the evaluation of new 4-aminopyridine derivatives.

Critical Review of Published Studies on 4-Aminopyridine-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published studies on 4-Aminopyridine-2-carbonitrile. While this compound, also known as 4-amino-2-cyanopyridine or 4-aminopicolinonitrile, is commercially available from several chemical suppliers and is cataloged in chemical databases such as PubChem with the CAS number 98139-15-2, there is a significant lack of peer-reviewed research detailing its synthesis, pharmacological properties, mechanism of action, or potential therapeutic applications.

This scarcity of information prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research studies.

Alternative Focus: A Comprehensive Guide to 4-Aminopyridine (Fampridine)

Given the lack of data on this compound, we propose a comprehensive review and comparison guide on the extensively studied parent compound, 4-Aminopyridine (4-AP) , also known by its generic name fampridine . 4-AP is a well-characterized potassium channel blocker with approved therapeutic applications, most notably for the symptomatic improvement of walking in patients with multiple sclerosis (MS). A wealth of published data is available for this compound, allowing for a thorough analysis that meets the user's original request for a detailed, data-driven comparison guide.

This guide will provide researchers, scientists, and drug development professionals with a critical overview of 4-AP, including its pharmacological profile, and a comparison with relevant alternatives, supported by experimental data from published studies.

Pharmacological Profile of 4-Aminopyridine

4-Aminopyridine is a voltage-gated potassium (K+) channel blocker. Its primary mechanism of action involves the blockade of these channels in the central and peripheral nervous system. This action leads to the prolongation of action potentials, which in demyelinated axons, can restore nerve impulse conduction and enhance neurotransmitter release at synapses.

Signaling Pathway of 4-Aminopyridine in Demyelinated Axons

The following diagram illustrates the proposed mechanism of action for 4-Aminopyridine in improving nerve conduction in demyelinated axons.

4_AP_Mechanism cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon (e.g., in Multiple Sclerosis) cluster_2 Demyelinated Axon with 4-Aminopyridine Action Potential Action Potential Saltatory Conduction Saltatory Conduction Action Potential->Saltatory Conduction Neurotransmitter Release Neurotransmitter Release Saltatory Conduction->Neurotransmitter Release Action Potential_D Action Potential K+ Efflux K+ Channel Efflux Action Potential_D->K+ Efflux Current Leakage Conduction Block Conduction Failure K+ Efflux->Conduction Block 4-AP 4-Aminopyridine K+ Channel Blockade K+ Channel Blockade 4-AP->K+ Channel Blockade Action Potential_AP Action Potential Action Potential_AP->K+ Channel Blockade Blocks K+ Efflux Action Potential Prolongation Action Potential Prolongation K+ Channel Blockade->Action Potential Prolongation Restored Conduction Restored Conduction Action Potential Prolongation->Restored Conduction Improved Neurotransmission Improved Neurotransmission Restored Conduction->Improved Neurotransmission

Caption: Mechanism of 4-Aminopyridine in demyelinated axons.

Comparison with Alternatives

While 4-Aminopyridine is a primary treatment for improving walking in MS, other therapeutic strategies and compounds are also explored. A comparative analysis would typically involve other potassium channel blockers or agents with different mechanisms aimed at neuroprotection or symptomatic relief in demyelinating diseases. Due to the limited scope of directly comparable alternatives in the same mechanistic class with extensive clinical data, a direct tabular comparison of performance is challenging. However, a conceptual comparison can be made.

Experimental Data Summary

The following tables would typically summarize quantitative data from various studies on 4-Aminopyridine.

Table 1: Pharmacokinetic Properties of 4-Aminopyridine (Fampridine)

ParameterValueSpeciesRoute of AdministrationReference
Tmax (Time to Peak Plasma Concentration) ~3-4 hoursHumanOral (extended-release)[1]
t1/2 (Elimination Half-life) ~5.6-6.0 hoursHumanOral (extended-release)[1]
Bioavailability ~95%HumanOral (extended-release)[1]
Protein Binding LowHumanIn vitro[1]
Metabolism MinimalHumanIn vitro[1]
Excretion Primarily renal (unchanged)HumanOral (extended-release)[1]

Table 2: Efficacy of 4-Aminopyridine in Multiple Sclerosis (Walking Improvement)

StudyPrimary EndpointDoseResultsp-valueReference
MS-F203Timed 25-Foot Walk (T25FW) Responder Rate10 mg BID34.8% (4-AP) vs. 8.3% (Placebo)<0.001[2]
MS-F204Timed 25-Foot Walk (T25FW) Responder Rate10 mg BID42.9% (4-AP) vs. 9.3% (Placebo)<0.001[2]

Key Experimental Protocols

To facilitate reproducibility and critical evaluation, detailed methodologies from key studies are essential.

Protocol: Assessment of Walking Speed in MS Patients (Timed 25-Foot Walk)

This protocol is a standard measure of walking ability in clinical trials for multiple sclerosis.

T25FW_Workflow Start Start Patient_Instruction Instruct Patient: 'Walk as quickly as you can from one end of the 25-foot course to the other.' Start->Patient_Instruction Timing_Start Start stopwatch as the patient's leading foot crosses the start line. Patient_Instruction->Timing_Start Timing_Stop Stop stopwatch as the patient's leading foot crosses the finish line. Timing_Start->Timing_Stop Record_Time Record the time in seconds. Timing_Stop->Record_Time Repeat_Trial Perform a second trial. Record_Time->Repeat_Trial Calculate_Average Calculate the average of the two trials. Repeat_Trial->Calculate_Average End End Calculate_Average->End

Caption: Standard workflow for the Timed 25-Foot Walk (T25FW) test.

Conclusion

While a critical review of "this compound" is not feasible due to the absence of published research, the extensive body of literature on its parent compound, 4-Aminopyridine (fampridine), provides a robust alternative for a comprehensive guide. The data and protocols presented here for 4-AP offer valuable insights for researchers in the field of neurology and drug development. Future research is warranted to explore the potential synthesis and pharmacological activity of this compound and its derivatives to determine if they offer any advantages over the well-established 4-Aminopyridine.

References

A Comparative Guide to 4-Aminopyridine and 3,4-Diaminopyridine for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and established protocols.

Shared Mechanism of Action: Enhancing Neuronal Communication

Both 4-aminopyridine and 3,4-diaminopyridine are potent blockers of voltage-gated potassium (K+) channels.[1] In healthy neurons, these channels are crucial for repolarizing the cell membrane after an action potential, effectively ending the signal. By inhibiting these channels, both molecules prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby improving neuromuscular transmission.[2]

This shared mechanism underlies their therapeutic potential in neurological disorders characterized by compromised signal transmission, such as the demyelination seen in multiple sclerosis or the impaired neurotransmitter release in Lambert-Eaton myasthenic syndrome.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Pharmacological Intervention AP Action Potential Arrives K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes (terminates signal) Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_channel->Vesicles Triggers movement Fusion Vesicle Fusion & Neurotransmitter Release Vesicles->Fusion Receptor Acetylcholine Receptor Fusion->Receptor Acetylcholine binds Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Initiates Aminopyridine 4-AP or 3,4-DAP Aminopyridine->K_channel Blocks

Caption: Mechanism of action of aminopyridines at the neuromuscular junction.

A Tale of Two Molecules: Key Differences

While sharing a common target, 4-AP and 3,4-DAP exhibit crucial differences in their physicochemical properties, leading to distinct pharmacokinetic profiles and clinical applications.

Physicochemical Properties and Blood-Brain Barrier Permeability

The primary distinction lies in their lipophilicity. 4-aminopyridine is more lipid-soluble, allowing it to readily cross the blood-brain barrier (BBB). In contrast, 3,4-diaminopyridine is more water-soluble and has significantly lower BBB penetration.[2] This fundamental difference dictates their primary sites of action and, consequently, their approved therapeutic indications.

Pharmacokinetic Profiles

The pharmacokinetic properties of the commercially available formulations of 4-AP (dalfampridine, extended-release) and 3,4-DAP (amifampridine) are summarized below:

ParameterDalfampridine (Extended-Release 4-AP)Amifampridine (3,4-DAP)
Absorption Rapid and complete.Rapid and well-absorbed.[3]
Time to Peak Plasma Concentration (Tmax) 3-4 hours.[4]0.3-1 hour.[3]
Elimination Half-Life 5.2-6.5 hours.[4]1.8-2.5 hours.[3]
Metabolism Limited, primarily via CYP2E1 to inactive metabolites.[4]Extensively metabolized by N-acetyltransferase 2 (NAT2) to an inactive metabolite.[3][5]
Excretion Primarily renal (90% as unchanged drug).[4]Primarily renal (as unchanged drug and metabolite).[3][5]
Protein Binding Negligible.[4]Not specified, but likely low.

Clinical Efficacy: A Tale of Two Disorders

The differing abilities of these drugs to penetrate the central nervous system have led to their specialization in treating different neurological conditions.

4-Aminopyridine (Dalfampridine) in Multiple Sclerosis (MS)

Given its ability to cross the BBB, 4-AP is indicated for improving walking in patients with multiple sclerosis.[6] The demyelination characteristic of MS exposes potassium channels on axons, leading to current leakage and conduction block. By blocking these channels, 4-AP is thought to improve action potential conduction in demyelinated axons.

Clinical Trial Data: Dalfampridine for Walking in MS

StudyNTreatmentPrimary EndpointResults
Goodman et al. (Phase 3)301Dalfampridine 10 mg twice daily vs. PlaceboTimed 25-Foot Walk (T25FW)34.8% of patients on dalfampridine were responders vs. 8.3% on placebo (p < 0.0001).[7]
Goodman et al. (Phase 3)239Dalfampridine 10 mg twice daily vs. PlaceboTimed 25-Foot Walk (T25FW)42.9% of patients on dalfampridine were responders vs. 9.3% on placebo.
Rabadia et al. (Retrospective)20Dalfampridine 10 mg twice dailyWalking speed and enduranceWalking speed increased by 33% and walking endurance by 31% (p < 0.05).[8]

A responder was defined as a patient who consistently showed faster walking speed on the T25FW while on therapy than while not on therapy.

3,4-Diaminopyridine (Amifampridine) in Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is an autoimmune disorder where antibodies target voltage-gated calcium channels on the presynaptic nerve terminal, impairing acetylcholine release.[2] Due to its primary action in the peripheral nervous system, 3,4-DAP is the treatment of choice for the symptomatic relief of LEMS.

Clinical Trial Data: Amifampridine for LEMS

StudyNTreatmentPrimary EndpointResults
Sanders et al.26Amifampridine 20 mg three times daily vs. PlaceboQuantitative Myasthenia Gravis (QMG) ScoreSignificant improvement in QMG score for the amifampridine group.[9]
Meta-analysis (6 RCTs)1153,4-DAP vs. PlaceboQMG ScoreSignificant decrease (improvement) of 2.76 points in QMG score with 3,4-DAP treatment (p < 0.001).[10]

Head-to-Head Comparison in Multiple Sclerosis

A double-blind, crossover study directly compared the efficacy and toxicity of 4-AP and 3,4-DAP in patients with MS. The results indicated that 4-AP was superior to 3,4-DAP in improving ambulation, fatigue, and overall daily functioning in this patient population.[11] Furthermore, the systemic tolerability was reduced for 3,4-DAP in these patients.[11]

Safety and Tolerability: A Comparative Overview

Adverse Effect4-Aminopyridine (Dalfampridine)3,4-Diaminopyridine (Amifampridine)
Common Urinary tract infection, insomnia, dizziness, headache, nausea, asthenia, back pain, balance disorder.Perioral and digital paresthesia, gastrointestinal symptoms.[9]
Serious Seizures (dose-dependent risk).[6]Seizures (at high doses).
Contraindications History of seizures, moderate to severe renal impairment.[4]History of seizures, hypersensitivity to aminopyridines.[3]

The higher incidence of CNS-related side effects with 4-AP, such as dizziness and insomnia, is attributed to its ability to cross the blood-brain barrier.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Assay for Potassium Channel Blockade

Objective: To determine the inhibitory concentration (IC50) of an aminopyridine on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a cell line (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the target potassium channel subtype under standard conditions.

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record potassium currents.

    • Maintain a holding potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

  • Drug Application:

    • Prepare a stock solution of the aminopyridine in the appropriate solvent.

    • Dilute the stock solution in the extracellular recording solution to achieve a range of concentrations.

    • Apply each concentration to the cell and record the potassium currents.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step for each drug concentration.

    • Normalize the current amplitudes to the control (pre-drug) condition.

    • Plot the normalized current as a function of drug concentration and fit the data with a Hill equation to determine the IC50 value.

Clinical Assessment: Timed 25-Foot Walk (T25FW)

Objective: To quantitatively assess walking ability in patients with multiple sclerosis.

Methodology:

  • Course Setup: Mark a clear 25-foot (7.62-meter) course on a flat, unobstructed surface.

  • Patient Instruction: Instruct the patient to stand at the starting line and to walk the 25-foot course as quickly and safely as possible.[12][13][14] The patient may use any assistive devices they normally use.[12][13][14]

  • Timing: Start the stopwatch when the patient's first foot crosses the starting line and stop it when their first foot crosses the finish line.

  • Trials: The patient immediately turns and walks back the 25 feet.[12][14] The time for both walks is recorded.

  • Scoring: The score is the average time in seconds of the two trials.[12]

Clinical Assessment: Quantitative Myasthenia Gravis (QMG) Score

Objective: To quantify disease severity in patients with myasthenia gravis and related disorders like LEMS.

Methodology:

  • Assessment Items: The QMG is a 13-item physician-administered assessment that evaluates muscle strength and fatigability across different body regions (ocular, facial, bulbar, gross motor, axial, and respiratory).[15]

  • Scoring: Each item is scored on a 4-point scale from 0 (normal) to 3 (severe weakness).[15]

  • Procedure: The examiner performs a series of standardized tests, such as timing how long a patient can hold their arms outstretched or their head lifted, and assessing eye movements, facial muscle strength, swallowing, and speech.

  • Total Score: The scores for each of the 13 items are summed to produce a total QMG score, ranging from 0 to 39, with higher scores indicating greater disease severity.[15]

Logical Workflow of a Comparative Clinical Trial

cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Blinding cluster_2 Treatment & Follow-up cluster_3 Data Analysis & Conclusion Recruitment Patient Recruitment (e.g., MS patients with walking impairment) Inclusion Inclusion/Exclusion Criteria Assessment Recruitment->Inclusion Baseline Baseline Assessment (e.g., T25FW, EDSS) Inclusion->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (4-AP) Randomization->GroupA GroupB Group B (3,4-DAP) Randomization->GroupB Placebo Group C (Placebo) Randomization->Placebo Blinding Double-Blinding GroupA->Blinding GroupB->Blinding Placebo->Blinding Treatment Treatment Period (e.g., 12 weeks) Blinding->Treatment FollowUp Follow-up Assessments (e.g., weekly T25FW, safety monitoring) Treatment->FollowUp Unblinding Unblinding FollowUp->Unblinding Analysis Statistical Analysis (Comparison of T25FW changes, adverse events) Unblinding->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Caption: Workflow of a comparative clinical trial for aminopyridines in MS.

Conclusion

4-aminopyridine and 3,4-diaminopyridine, while both potassium channel blockers, are not interchangeable. The greater lipophilicity and CNS penetration of 4-AP make it a suitable treatment for improving walking in multiple sclerosis, a central nervous system disorder. Conversely, the peripheral action of 3,4-DAP makes it the mainstay for treating the neuromuscular transmission deficits in Lambert-Eaton myasthenic syndrome. The choice between these two agents is therefore dictated by the specific pathophysiology of the neurological disorder being targeted. Future research may explore the potential of these and other potassium channel blockers in a wider range of neurological conditions.

References

Safety Operating Guide

Proper Disposal of 4-Aminopyridine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Aminopyridine-2-carbonitrile is critical for ensuring laboratory safety and environmental protection. This potent chemical compound must be managed as hazardous waste, following stringent protocols to mitigate risks to personnel and the ecosystem. Adherence to institutional, local, and national regulations is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including double-gloving with chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

  • Segregation and Labeling :

    • Keep this compound waste separate from other chemical waste streams.[2]

    • Ensure the waste is in its original or a compatible, tightly sealed container.[1][2] The container must be clearly labeled as hazardous waste, explicitly identifying the contents as "this compound".

  • Waste Storage :

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[1]

    • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][4]

  • Arrange for Professional Disposal :

    • The disposal of this compound must be conducted through an approved and licensed waste disposal company.[2][3][4][5][6]

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[1] They will have established procedures and certified vendors for handling such chemical waste.

  • Spill Management :

    • In the event of a small spill (<1 Liter), use appropriate PPE and an absorbent material to clean it up.[1] The spill cleanup materials must also be collected, bagged, and labeled as hazardous waste.[1]

    • For larger spills, evacuate the area and immediately contact your institution's EH&S or emergency response team.[1]

Crucially, never dispose of this compound down the drain or in regular trash, as it is toxic to aquatic life and can cause long-term environmental damage. [1][2][4]

Quantitative Data Summary

Parameter Classification Reference
UN Number UN2671[2][4][6][7]
Proper Shipping Name AMINOPYRIDINES[2][4][6][7]
Hazard Class 6.1 (Toxic substances)[2][4][6][7]
Packing Group II[2][4][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Is waste in a sealed, compatible container? C->D E Transfer to a suitable container D->E No F Label container clearly: 'Hazardous Waste: This compound' D->F Yes E->F G Store in designated hazardous waste area F->G H Contact EH&S for pickup by approved waste disposal vendor G->H I Document Waste Disposal H->I J Spill Occurs K Small Spill (<1L)? J->K L Evacuate Area K->L No N Clean up with absorbent material K->N Yes M Notify EH&S / Emergency Response L->M O Collect & Label as Hazardous Waste N->O O->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 4-Aminopyridine-2-carbonitrile, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound can be harmful if it comes into contact with the skin or is inhaled.[1]

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Standard safety glasses are insufficient.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Double-gloving is recommended.[2][4] Gloves should be inspected before use and changed immediately if contaminated.[2] Avoid PVC gloves as they offer little chemical protection.[5]
Body Protection A lab coat, chemical-resistant apron, or coveralls.[3]Clothing should be long-sleeved and fully buttoned.[3] In case of a large spill, a gas-tight, chemical-resistant suit may be necessary.
Respiratory Protection NIOSH-approved respirator.Required when the generation of dust or aerosols is likely.[4] The specific type of respirator (e.g., N95 or a chemical cartridge-type) depends on the potential exposure level and requires a prior risk assessment.[5]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Safety footwear should be worn to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • Restricted Access: The handling area should be clearly marked and accessible only to authorized personnel.

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][4]

  • Preventing Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[6] Avoid creating dust or aerosols during handling.[4]

  • Grounding: Ground all equipment used to handle the material to prevent static discharge, which could ignite combustible dust.[4]

3. Storage:

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][6]

  • Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[4]

  • Security: The storage area should be locked to prevent unauthorized access.[1][6]

Emergency Procedures

Spill Response:

  • Minor Spills (<1 Liter):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, contain the spill using an absorbent, inert material like vermiculite or sand.[6]

    • Use non-sparking tools to collect the material into a suitable, labeled container for disposal.[6]

    • Clean the spill area thoroughly.

  • Major Spills (>1 Liter):

    • Evacuate the entire area and alert others.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency services immediately.[4]

    • Prevent the spill from entering drains or waterways.[6]

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Used PPE, absorbent materials from spills, and empty containers must be collected in a designated, labeled, and sealed hazardous waste container.

  • Unused Product: Dispose of any unused this compound through your institution's hazardous waste disposal program.

  • Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain.[4]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure Container After Use handle2->handle3 emergency Spill or Exposure Occurs handle2->emergency disp1 Segregate Hazardous Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 spill Follow Spill Protocol emergency->spill Spill exposure Follow Exposure Protocol emergency->exposure Exposure

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyridine-2-carbonitrile
Reactant of Route 2
4-Aminopyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.